(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
Description
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Properties
IUPAC Name |
(4-tert-butylcyclohexen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h6,8,12-13H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJWLDFYBBQYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC(CC1)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656874 | |
| Record name | (4-tert-Butylcyclohex-1-en-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-91-8 | |
| Record name | B-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-tert-Butylcyclohex-1-en-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthetic Cornerstone: A Technical Guide to (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (CAS No. 850567-91-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of Sterically Hindered Boronic Acids in Medicinal Chemistry
In the landscape of modern drug discovery and development, boronic acids and their derivatives have carved out an indispensable role as versatile synthetic intermediates.[1][2] Their utility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures, enabling the efficient formation of carbon-carbon bonds.[3][4] Among the vast portfolio of available boronic acids, (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (CAS No. 850567-91-8) has garnered increasing attention. Its unique structural motif, featuring a sterically demanding tert-butyl group on a cyclohexenyl scaffold, imparts specific conformational constraints and lipophilic character to the molecules it helps construct. This guide serves as an in-depth technical resource for researchers and drug development professionals, elucidating the synthesis, properties, and applications of this valuable building block.
Physicochemical Properties and Structural Data
A comprehensive understanding of a reagent's physical and chemical characteristics is paramount for its effective application in synthesis. The key properties of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 850567-91-8 | [5] |
| Molecular Formula | C₁₀H₁₉BO₂ | |
| Molecular Weight | 182.07 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents such as methanol, THF, and DMSO. |
Note: Experimental physical properties such as melting point and detailed spectroscopic data are not consistently reported in publicly available literature and should be determined empirically upon receipt of the material.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the vinyl proton on the cyclohexene ring. The protons of the cyclohexene ring would appear as a series of multiplets, and a distinct singlet corresponding to the nine protons of the tert-butyl group would be observed.
¹³C NMR: The carbon NMR spectrum would display signals for the two sp² hybridized carbons of the double bond, with the carbon attached to the boron atom being significantly deshielded. Signals for the sp³ hybridized carbons of the cyclohexene ring and the quaternary and methyl carbons of the tert-butyl group would also be present. For comparison, the ¹³C NMR spectrum of the related compound 4-tert-butylcyclohexanone shows signals at δ: 211.6 (C=O), 46.6, 41.0, 32.2, and 27.4 ppm.[6]
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the boronic acid hydroxyl groups, typically in the region of 3200-3500 cm⁻¹. A C=C stretching vibration for the cyclohexene double bond would also be expected around 1640-1680 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ or related adducts, confirming the molecular weight of the compound.
Synthesis of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
The synthesis of vinyl boronic acids can be achieved through several established methods. A common and effective approach involves the hydroboration of a corresponding alkyne followed by hydrolysis, or the reaction of a vinyl organometallic reagent with a trialkyl borate. While a specific, detailed experimental protocol for the synthesis of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is not widely published in peer-reviewed journals, a general and plausible synthetic route can be conceptualized starting from the readily available 4-tert-butylcyclohexanone.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target boronic acid.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methodologies for the synthesis of vinyl boronic acids from ketones via the Shapiro reaction and subsequent borylation. This should be considered a starting point for experimental design and optimization.
-
Preparation of the Tosylhydrazone:
-
To a solution of 4-tert-butylcyclohexanone (1.0 eq) in a suitable solvent such as methanol or ethanol, add p-toluenesulfonhydrazide (1.1 eq).
-
A catalytic amount of acid (e.g., a few drops of concentrated HCl) can be added to accelerate the reaction.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
The product, the tosylhydrazone of 4-tert-butylcyclohexanone, will often precipitate from the solution upon cooling and can be collected by filtration.
-
-
Formation of the Vinyllithium Reagent (Shapiro Reaction):
-
Suspend the dried tosylhydrazone (1.0 eq) in an anhydrous ethereal solvent such as THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong base, typically n-butyllithium (2.2 eq), to the suspension with vigorous stirring. The reaction mixture will typically change color.
-
Allow the reaction to warm to 0 °C and then to room temperature, during which nitrogen gas will evolve. This indicates the formation of the vinyllithium species.
-
-
Borylation and Hydrolysis:
-
Cool the solution of the vinyllithium reagent back down to -78 °C.
-
Slowly add a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.5 eq), to the reaction mixture.
-
Allow the reaction to warm slowly to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid.
-
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid in drug discovery lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions.[7] This powerful reaction allows for the formation of a carbon-carbon bond between the vinylboronic acid and an aryl or heteroaryl halide or triflate, providing access to a wide range of complex molecular scaffolds.[8]
The Suzuki-Miyaura Coupling Workflow
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
The tert-butyl group in (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid serves several important functions in the resulting coupled products:
-
Steric Influence: The bulky tert-butyl group can direct the binding of the molecule to a biological target, potentially enhancing selectivity and potency. It can also shield adjacent functional groups from metabolic degradation.
-
Increased Lipophilicity: The non-polar tert-butyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance its pharmacokinetic properties.
-
Conformational Rigidity: The cyclohexene ring provides a degree of conformational rigidity to the molecule, which can be advantageous for optimizing binding to a specific protein pocket.
While specific examples of marketed drugs synthesized using this particular boronic acid are not prominently documented, its structural features make it a highly attractive building block for the synthesis of novel kinase inhibitors, protease inhibitors, and other targeted therapies where the introduction of a sterically hindered, lipophilic moiety is desired. The general importance of boronic acids in the synthesis of bioactive molecules is well-established.[9][10]
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions should be taken when handling (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid.
-
Hazard Identification: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5][13]
Conclusion
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique structural features, including a sterically demanding tert-butyl group and a conformationally restricted cyclohexene ring, make it an attractive reagent for the synthesis of novel drug candidates. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will enable researchers and drug development professionals to effectively utilize this compound in their quest for new and improved therapeutics.
References
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- Photoredox C–C Cross-Coupling Reactions using Boronic Acid Deriv
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- Application Notes and Protocols for the Synthesis of Boronic Acid Esters from Organolithium Agents. (2025). Benchchem.
- Ellman, J. A., & Storgaard, M. (2009). RHODIUM-CATALYZED ENANTIOSELECTIVE ADDITION OF ARYLBORONIC ACIDS TO IN SITU GENERATED N-BOC ARYLIMINES. PREPARATION OF (S)-TERT-BUTYL (4-CHLOROPHENYL)(THIOPHEN-2-YL)
- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Inform
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- Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (n.d.).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- 4-Butylphenylboronic Acid: A Key Intermediate for Pharma & Agrochemicals. (2025, December 23).
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(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid chemical properties
An In-depth Technical Guide to (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid: Properties, Applications, and Experimental Protocols
Introduction: A Versatile Reagent in Modern Organic Synthesis
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a specialized organoboron compound that has emerged as a valuable tool for synthetic chemists, particularly in the realm of carbon-carbon bond formation. Its structure, featuring a sterically bulky tert-butyl group on a cyclohexene ring, offers unique stereochemical and electronic properties that are highly advantageous in complex molecule synthesis. This guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental procedures tailored for researchers, scientists, and professionals in drug development.
The primary utility of this reagent lies in its role as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, celebrated for its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1][3] (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, as an alkenylboronic acid, allows for the precise installation of the 4-tert-butylcyclohexenyl moiety onto a variety of organic scaffolds, a common structural motif in medicinal chemistry and materials science.
Compound Profile & Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. Key identifiers and properties for (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 850567-91-8 | [2][4] |
| Molecular Formula | C10H19BO2 | [2][5] |
| Molecular Weight | 182.07 g/mol | [2] |
| Melting Point | 166°C to 170°C | [2] |
| Appearance | Solid | N/A |
| Purity | Typically ≥97% | [2] |
| Solubility | Slightly soluble in water. | [2] |
Stability and Storage
Like many organoboronic acids, (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid exhibits good aerobic stability, which simplifies handling compared to other organometallic reagents.[3] However, proper storage is crucial to maintain its integrity.
-
Storage Conditions : It should be kept in a tightly closed container in a dry, well-ventilated place.[6][7] Refrigeration is recommended to ensure long-term stability.[6][7]
-
Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong bases.[7]
-
Protodeboronation : A known limitation of some vinyl and electron-deficient arylboronic acids is the potential for protodeboronation, the cleavage of the C-B bond by a proton source.[1] While generally stable, reaction conditions should be optimized to minimize this side reaction, particularly in the presence of strong acids or extended reaction times in protic solvents.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most practiced palladium-catalyzed cross-coupling method for creating carbon-carbon bonds.[1] It conjoins an organoboron compound (like our topic reagent) with an organic halide or triflate.
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl or vinyl halide), forming a Pd(II) complex.
-
Transmetalation : This is the key step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily exchanges its organic group with the halide on the Pd(II) complex.[8]
-
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This section provides a generalized, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction using (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid.
Causality Behind Experimental Choices
-
Inert Atmosphere (Argon/Nitrogen) : The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen and can be oxidized, rendering them inactive. An inert atmosphere is critical to protect the catalyst and ensure a high yield.
-
Solvent Degassing : Dissolved oxygen in the solvent can also deactivate the catalyst. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is a crucial step to remove it.
-
Base Selection : The choice of base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) is critical. It must be strong enough to form the boronate complex for efficient transmetalation but not so strong that it causes unwanted side reactions with other functional groups on the substrates.[8]
-
Catalyst/Ligand System : The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, SPhos, XPhos) is chosen to optimize reactivity for the specific substrates being coupled. Electron-rich, bulky phosphine ligands often accelerate the oxidative addition and reductive elimination steps.
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 equiv), (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (1.1–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inerting : Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Solvent Addition : Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via cannula or syringe.[9]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01–0.05 equiv) or a combination of a palladium precursor and a ligand to the mixture. Briefly purge the flask with inert gas again.
-
Reaction : Place the sealed vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C) overnight or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or GC-MS).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product.
Safety and Handling
Proper handling of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is essential to ensure laboratory safety. The primary hazards are related to irritation.[10]
-
Hazard Statements :
Recommended Safety Protocols
-
Engineering Controls : Always handle this chemical in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[11] Ensure that an eyewash station and safety shower are readily accessible.[12]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tight-sealing safety goggles or a face shield.[7]
-
Skin Protection : Wear appropriate chemical-resistant gloves (check manufacturer data for compatibility) and a lab coat.[6][11] Avoid exposed skin.
-
Respiratory Protection : If dust is generated and fume hood use is not possible, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.
-
-
Handling : Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.[6] Wash hands thoroughly after handling.[7]
-
First Aid :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][10]
-
Skin Contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][10]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[6][10]
-
-
Disposal : Dispose of waste material at an approved hazardous waste facility, in accordance with local, state, and federal regulations.
Conclusion
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a highly effective and versatile reagent for introducing a sterically defined cyclohexenyl group via the robust and reliable Suzuki-Miyaura cross-coupling reaction. Its stability and ease of handling make it a superior choice over many other organometallic compounds. By understanding its physicochemical properties, adhering to safe handling protocols, and applying the mechanistic principles of the Suzuki-Miyaura reaction, researchers can effectively leverage this compound to advance the synthesis of novel and complex molecular architectures.
References
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(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. (n.d.). PubChem. Retrieved from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
For Immediate Release
This guide provides a comprehensive technical overview of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, a key building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced structural features, conformational analysis, and spectroscopic characterization of this versatile reagent. We will explore the causality behind its structural preferences and provide insights into its reactivity and application, particularly in the context of palladium-catalyzed cross-coupling reactions.
Introduction and Strategic Importance
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a member of the vinylboronic acid class of organoboron compounds. Its utility in synthetic chemistry is anchored by its participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] The strategic placement of the boronic acid on a cyclohexene scaffold, which is further decorated with a sterically demanding tert-butyl group, offers chemists a valuable tool for introducing this specific cyclic motif into complex target molecules, such as pharmaceuticals and advanced materials.[3] Understanding the intrinsic molecular structure and its conformational behavior is paramount to predicting and controlling its reactivity in these sophisticated chemical transformations.
Molecular Structure and Conformational Dynamics
The structure of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid presents a fascinating interplay of steric and electronic factors that dictate its overall geometry and reactivity.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid |
| CAS Number | 850567-91-8[4] |
| Molecular Formula | C₁₀H₁₉BO₂[5] |
| Molecular Weight | 182.07 g/mol [4] |
| PubChem CID | 44118553[5] |
The Cyclohexene Core and the tert-Butyl Anchor
The cyclohexene ring adopts a half-chair conformation to relieve the torsional strain imposed by the sp²-hybridized carbons of the double bond. The most critical structural feature is the large tert-butyl group at the C4 position. In substituted cyclohexanes, a tert-butyl group has a strong energetic preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions.[6][7] This principle holds true for the cyclohexene ring as well. The locking of the tert-butyl group into the pseudo-equatorial position effectively anchors the conformation of the entire ring system, which in turn influences the orientation of the vinylboronic acid moiety and its accessibility for subsequent reactions.
While chair conformations are typically lowest in energy for cyclohexane systems, the presence of bulky substituents can lead to other low-energy conformations, such as the twist-boat.[8][9][10] For cis-1,4-di-tert-butylcyclohexane, the twist-boat conformation can even become the predominant form to avoid placing a tert-butyl group in an axial position.[9][10] In the case of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, the pseudo-equatorial placement of the single tert-butyl group in a half-chair conformation is the widely accepted lowest energy state.
Caption: 2D representation of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid.
The Vinylboronic Acid Moiety
The boronic acid group, -B(OH)₂, is attached to an sp² carbon of the alkene. This vinyl arrangement makes the C-B bond robust and the compound generally stable, although boronic acids can undergo dehydration to form boroxine anhydrides, especially upon heating.[11] The boron atom is trigonal planar, and the p-orbital on boron can align with the π-system of the double bond, influencing the electronic properties of the alkene.
Spectroscopic and Analytical Characterization
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Assignment | ¹³C NMR | Assignment |
| ~6.5-7.0 ppm (br s, 1H) | Vinyl-H | ~140-145 ppm | C-B |
| ~4.5-5.5 ppm (br s, 2H) | B(OH )₂ | ~130-135 ppm | C =CH |
| ~2.0-2.5 ppm (m) | Allylic-H (C3, C6) | ~45-50 ppm | C -tBu |
| ~1.8-2.0 ppm (m) | C4-H | ~32-35 ppm | C (CH₃)₃ |
| ~1.2-1.6 ppm (m) | C5-H | ~25-30 ppm | Ring CH₂ |
| ~0.9 ppm (s, 9H) | C(CH ₃)₃ | ~27-29 ppm | C(C H₃)₃ |
-
¹H NMR: The spectrum would be characterized by a singlet for the nine equivalent protons of the tert-butyl group around 0.9 ppm. A key diagnostic signal would be the vinyl proton, appearing as a broad singlet or multiplet further downfield. The two hydroxyl protons of the boronic acid would likely appear as a broad, exchangeable singlet. The remaining cyclohexene protons would present as a series of complex multiplets.
-
¹³C NMR: The carbon attached to the boron atom would appear in the vinylic region, typically around 140-145 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would be readily identifiable.
-
IR Spectroscopy: Key stretches would include a broad O-H band around 3300 cm⁻¹ for the boronic acid, C-H stretches just below 3000 cm⁻¹, and a C=C stretch around 1640 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight (182.07), with characteristic fragmentation patterns including the loss of the tert-butyl group.
Synthesis and Reactivity
Synthetic Protocols
Vinylboronic acids and their esters are typically synthesized via several key methods. A common laboratory-scale approach involves the palladium-catalyzed borylation of a vinyl triflate or halide. Alternatively, the hydroboration of an appropriate alkyne followed by oxidation or hydrolysis can yield the desired product.
Workflow: General Synthesis via Miyaura Borylation
Caption: Generalized workflow for the synthesis of the target boronic acid.
Step-by-Step Protocol (Illustrative):
-
Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add the corresponding 4-tert-butylcyclohexenyl triflate (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).
-
Reaction: Add anhydrous solvent (e.g., dioxane) and heat the mixture (e.g., to 80 °C) with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup & Isolation: After completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate it, and purify the resulting crude pinacol ester by column chromatography.
-
Hydrolysis: The isolated pinacol ester is then subjected to hydrolysis, often using an oxidant like sodium periodate in a THF/water mixture, followed by an acidic workup to yield the final boronic acid.[15]
Key Reactivity: The Suzuki-Miyaura Coupling
The primary application of this reagent is in Suzuki-Miyaura cross-coupling reactions.[1] It serves as the organoboron partner, reacting with various organic halides or triflates (sp² or sp³ hybridized) in the presence of a palladium catalyst and a base to form a new C-C bond.[16]
Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Schematic of a Suzuki-Miyaura coupling reaction utilizing the title compound.
The reaction mechanism involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The steric bulk of the tert-butylcyclohexenyl group can influence the efficiency of these steps, sometimes requiring more active catalysts or tailored reaction conditions.
Conclusion
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a structurally well-defined synthetic building block. Its conformational rigidity, dictated by the pseudo-equatorial preference of the tert-butyl group, provides a predictable three-dimensional structure that is transferred into target molecules. A thorough understanding of its molecular geometry and spectroscopic signatures is essential for its effective use in complex synthetic endeavors, particularly in the pharmaceutical industry where precise control of molecular architecture is critical for biological function.
References
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Conformational Analysis. (n.d.). Chem.ucla.edu. Retrieved from [Link]
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(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. (n.d.). PubChem. Retrieved from [Link]
- Navarro, V. A., et al. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10726–10731.
-
2-(4-tert-butylcyclohex-1-enyl)boronic acid pinacol ester. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]
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What is the most thermodynamically stable chair conformation for the substituents on cis-4-tert-butylcyclohexanol? (n.d.). Study.com. Retrieved from [Link]
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Exercise 8: - Conformational analysis and nomenclature of cyclohexanes. (n.d.). Retrieved from [Link]
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13C{1H} NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. (n.d.). AIST. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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Boronic acids and boronic acid esters used in the Suzuki couplings. (n.d.). ResearchGate. Retrieved from [Link]
- Isobutylboronic acid pinacol ester. (2014). Organic Syntheses, 91, 215.
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Zu, W., Liu, S., Jia, X., & Xu, L. (n.d.). Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions - Supporting Information. Retrieved from [Link]
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Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. (2005). ACS Publications. Retrieved from [Link]
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HT synthesis of boronic acids using the building block approach. (n.d.). ResearchGate. Retrieved from [Link]
- Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(11), e1900411.
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Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (n.d.). ResearchGate. Retrieved from [Link]
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4-TERT-BUTYL-1-CYCLOHEXEN-1-YLBORONIC ACID. (n.d.). ChemWhat. Retrieved from [Link]
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B-Alkyl Suzuki Couplings. (2005). Macmillan Group Meeting. Retrieved from [Link]
- Synthesis of boronic ester and acid compounds. (2005). Google Patents.
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Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved from [Link]
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Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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(4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid. (n.d.). PubChem. Retrieved from [Link]
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1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (HMDB0059869). (n.d.). Human Metabolome Database. Retrieved from [Link]
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1H NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. (n.d.). AIST. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
Abstract
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a valuable vinylboronic acid derivative widely employed in organic synthesis, particularly in the realm of drug discovery and development.[1][2][3] Its rigid cyclohexene scaffold, conformationally locked by the bulky tert-butyl group, makes it an attractive building block for creating structurally complex and diverse molecules. This guide provides a comprehensive overview of the predominant synthetic strategy for this compound, focusing on the chemical principles, detailed experimental protocols, and critical purification techniques necessary for obtaining high-purity material. The methodologies described are grounded in established organoboron chemistry, primarily the conversion of a cyclic ketone to a vinyl triflate intermediate followed by a palladium-catalyzed Miyaura borylation.[4][5]
Introduction: Strategic Importance in Medicinal Chemistry
Boronic acids and their corresponding esters are cornerstones of modern synthetic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6][7][8] This reaction facilitates the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity, making it a favored tool for pharmaceutical researchers.[3][9]
The target molecule, (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, offers a unique combination of features:
-
Vinyl Boronic Acid Moiety : A versatile handle for introducing the cyclohexenyl group into various molecular scaffolds via Suzuki coupling.[8][10][11]
-
Conformationally Restricted Ring : The 4-tert-butyl group acts as a conformational anchor, minimizing ring flipping and presenting a well-defined three-dimensional structure. This is highly desirable in drug design for optimizing ligand-receptor interactions.
-
Synthetic Accessibility : As this guide will detail, the molecule can be reliably synthesized from readily available starting materials.[12][13]
This guide is designed to provide researchers with both the theoretical understanding and the practical, field-proven protocols to confidently synthesize and purify this important chemical intermediate.
Retrosynthetic Analysis and Strategy
A logical and efficient synthesis of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid begins with the commercially available and inexpensive starting material, 4-tert-butylcyclohexanone. The overall strategy involves two key transformations:
-
Formation of a Vinyl Electrophile : The ketone must be converted into a reactive enol derivative, such as a vinyl triflate. This step is crucial for regioselectively establishing the double bond at the C1-C2 position.
-
Palladium-Catalyzed Borylation : The vinyl triflate is then coupled with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to install the boronic ester functionality. Subsequent hydrolysis yields the target boronic acid.
Caption: High-level retrosynthetic analysis for the target compound.
Synthesis of the Vinyl Triflate Intermediate
The conversion of a ketone to a vinyl triflate is a robust method for generating a stable yet reactive precursor for cross-coupling reactions. The process involves the formation of a regioselective enolate, which is then "trapped" by a triflating agent.
Mechanistic Rationale
The use of a strong, sterically hindered, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), at low temperatures (e.g., -78 °C) is critical. These conditions favor the formation of the kinetic enolate, which is the less thermodynamically stable but more rapidly formed product. For an unsymmetrical ketone like 4-tert-butylcyclohexanone, deprotonation occurs at the less sterically hindered α-carbon, precisely where the double bond is desired. This kinetic control ensures high regioselectivity. The resulting enolate is then quenched with an electrophilic triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent), to yield the vinyl triflate.
Detailed Experimental Protocol: Vinyl Triflate Formation
Materials:
-
4-tert-Butylcyclohexanone (1.0 eq)
-
Potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene, 1.2 eq)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve 4-tert-butylcyclohexanone in anhydrous THF (approx. 0.2 M concentration) in the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
In a separate flask, dissolve PhNTf₂ in a minimal amount of anhydrous THF.
-
Add the PhNTf₂ solution to the enolate solution dropwise via cannula or syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure vinyl triflate as a colorless oil.
Miyaura Borylation to Form the Boronic Ester
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (or triflate) and an organoboron compound.[7] The borylation variant uses a diboron reagent to install the boryl group onto the organic substrate.
The Catalytic Cycle: An Overview
The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-triflate (C-OTf) bond of the vinyl triflate, forming a Pd(II) complex.
-
Transmetalation : The boryl group from bis(pinacolato)diboron is transferred to the palladium center, displacing the triflate group. This step is facilitated by a base (e.g., potassium acetate), which activates the diboron reagent.
-
Reductive Elimination : The final step involves the reductive elimination of the Pd(II) complex to form the C-B bond of the product and regenerate the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Miyaura borylation reaction.
Detailed Experimental Protocol: Borylation
Materials:
-
4-(tert-Butyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂, 1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 eq)
-
Potassium Acetate (KOAc, anhydrous, 3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Ethyl Acetate
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add the vinyl triflate, B₂pin₂, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the mixture to 80-90 °C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and salts.
-
Wash the filter cake with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude residue, containing the pinacol ester, can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or carried directly to the hydrolysis step.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Robust, air-stable precatalyst effective for coupling triflates. |
| Ligand | dppf (in situ) | The ferrocene backbone provides an ideal bite angle for stabilizing the Pd center. |
| Base | KOAc | A mild base sufficient to facilitate the transmetalation step without promoting side reactions. |
| Solvent | 1,4-Dioxane | Aprotic, polar solvent with a suitable boiling point that solubilizes reactants well. |
| Temperature | 80-90 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
| Table 1: Optimized Reaction Conditions for Miyaura Borylation. |
Hydrolysis and Purification of the Final Product
The final step is the hydrolysis of the stable pinacol ester to the desired boronic acid. Purification of boronic acids can be challenging due to their propensity to form cyclic trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.[14][15]
Protocol 1: Hydrolysis and Recrystallization
Materials:
-
Crude boronic acid pinacol ester
-
Acetone
-
2 M Hydrochloric Acid (HCl)
-
Hexane
-
Water
Procedure:
-
Dissolve the crude pinacol ester in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add 2 M HCl and stir the mixture vigorously at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude boronic acid.
-
For purification, dissolve the crude solid in a minimal amount of hot hexane (or a hexane/ethyl acetate mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystalline solid by vacuum filtration, wash with cold hexane, and dry under vacuum.
Protocol 2: Purification via Acid-Base Extraction
This technique leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.[16]
Caption: Purification of boronic acid using acid-base extraction.
Procedure:
-
Dissolve the crude boronic acid in a water-immiscible solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a 1 M aqueous sodium hydroxide (NaOH) solution. The boronic acid will deprotonate and move into the aqueous layer as its sodium boronate salt.
-
Separate the layers and discard the organic layer containing neutral impurities.
-
Wash the aqueous layer with fresh diethyl ether to remove any remaining non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify by adding 2 M HCl dropwise with stirring until the pH is ~2.
-
The pure boronic acid will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum.
Conclusion
The synthesis of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a reliable and scalable process rooted in fundamental organometallic chemistry. By leveraging a regioselective vinyl triflate formation from 4-tert-butylcyclohexanone, followed by a robust palladium-catalyzed Miyaura borylation, this valuable building block can be accessed in high yield. Mastery of the specific purification techniques for boronic acids, particularly acid-base extraction, is paramount to achieving the high purity required for applications in drug discovery and materials science. This guide provides the necessary framework and detailed protocols for researchers to successfully incorporate this synthesis into their research programs.
References
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Kozioł, A., Jasnowski, M., Grela, E., Szczepanik, M., Gabryś, B., Dancewicz, K., & Lochyński, S. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411. Available from: [Link]
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Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. ResearchGate. Available from: [Link]
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Various Authors. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available from: [Link]
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Various Authors. (2017). Purification of boronic acids? Reddit. Available from: [Link]
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Gannett, P. (2021). How can you synthesize 4-tert-butylcyclohexanone? Quora. Available from: [Link]
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Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of vinylboronic acids and vinylboronates. Organic Chemistry Portal. Available from: [Link]
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Morken, J. P., et al. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. National Institutes of Health. Available from: [Link]
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Mizoguchi, H., Kamada, H., Morimoto, K., Yoshida, R., & Sakakura, A. (2022). Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement. Royal Society of Chemistry. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of arylboronic acids and arylboronates. Organic Chemistry Portal. Available from: [Link]
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PubChem. (n.d.). (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. PubChem. Available from: [Link]
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MDPI. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. Available from: [Link]
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Al-Zoubi, R. M., & Marion, O. (2020). Design and discovery of boronic acid drugs. PubMed. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
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MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available from: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available from: [Link]
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Organic Syntheses. (n.d.). RHODIUM-CATALYZED ENANTIOSELECTIVE ADDITION OF ARYLBORONIC ACIDS TO IN SITU GENERATED N-BOC ARYLIMINES. Organic Syntheses Procedure. Available from: [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available from: [Link]
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Novachem. (2025). Boronic Acids in Drug Discovery: A Versatile Synthetic Tool. Novachem. Available from: [Link]
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Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available from: [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]
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Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available from: [Link]
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An In-depth Technical Guide to the Spectral Analysis of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
Introduction
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a valuable bifunctional organic molecule, possessing both a reactive boronic acid moiety and a sterically influential tert-butylcyclohexene scaffold. This unique combination makes it a significant building block in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, and a point of interest in medicinal chemistry and materials science. The precise structural elucidation and purity assessment of this compound are paramount for its effective application. This guide provides a comprehensive analysis of the expected spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, offering insights into the interpretation of its key spectral features from a field-proven perspective.
The structural integrity of such reagents is the bedrock of reproducible and successful synthetic outcomes. This document serves as a detailed reference for researchers, scientists, and drug development professionals, outlining not only the expected spectral data but also the underlying principles and experimental methodologies for their acquisition and interpretation.
Molecular Structure and Key Spectroscopic Features
The structure of (4-(tert-butyl)cyclohex-1-en-1-yl)boronic acid presents several distinct regions that will give rise to characteristic signals in its various spectra. The key features to consider are the cyclohexene ring with its vinyl, allylic, and aliphatic protons and carbons; the bulky tert-butyl group, which will likely dominate certain regions of the NMR spectrum; and the boronic acid functional group, with its labile protons and characteristic vibrational modes.
Figure 1. Chemical structure of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (4-(tert-butyl)cyclohex-1-en-1-yl)boronic acid, both ¹H and ¹³C NMR will provide a wealth of information.
¹H NMR Spectroscopy: Predicted Analysis
The proton NMR spectrum is anticipated to show distinct signals for the vinyl, allylic, and aliphatic protons of the cyclohexene ring, the tert-butyl group, and the hydroxyl protons of the boronic acid. Due to the conformational rigidity imparted by the double bond and the bulky tert-butyl group, the signals for the cyclohexene ring protons may exhibit complex splitting patterns.[1][2]
Key Predicted Resonances:
-
Vinyl Proton (-CH=): A single proton on the double bond (C1-H) is expected to appear as a broad multiplet in the downfield region, likely between δ 6.5-7.0 ppm . Its chemical shift is influenced by the adjacent electropositive boron atom.
-
Allylic Protons (-CH₂-C=): The protons on the carbons adjacent to the double bond (C3 and C5) will be deshielded and are predicted to resonate in the range of δ 2.0-2.5 ppm . These will likely appear as complex multiplets due to coupling with neighboring protons.
-
Aliphatic Protons (-CH₂- and -CH-): The remaining methylene protons on the cyclohexene ring (C2) and the methine proton attached to the tert-butyl group (C4-H) are expected between δ 1.2-2.0 ppm . The complexity of these signals can be significant due to diastereotopicity and conformational effects.[1][3]
-
tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet around δ 0.9-1.1 ppm . This signal is often a defining characteristic of molecules containing this group.
-
Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons are labile and their chemical shift is highly dependent on concentration, solvent, and temperature. They are expected to appear as a broad singlet that can range from δ 4.0-8.0 ppm . This peak may exchange with D₂O, leading to its disappearance, a useful diagnostic test.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Vinyl (-CH=) | 6.5 - 7.0 | Multiplet (m) |
| Allylic (-CH₂-C=) | 2.0 - 2.5 | Multiplet (m) |
| Aliphatic (-CH₂-, -CH-) | 1.2 - 2.0 | Multiplet (m) |
| tert-Butyl (-C(CH₃)₃) | 0.9 - 1.1 | Singlet (s) |
| Boronic Acid (-B(OH)₂) | 4.0 - 8.0 | Broad Singlet (br s) |
Table 1. Predicted ¹H NMR Spectral Data Summary.
¹³C NMR Spectroscopy: Predicted Analysis
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
Key Predicted Resonances:
-
Vinylic Carbons (-C=C-): The two sp²-hybridized carbons of the double bond are expected in the downfield region. The carbon attached to the boron (C6) will be significantly deshielded, likely appearing around δ 140-150 ppm , while the other vinylic carbon (C1) will be in the δ 130-140 ppm range.[4]
-
Aliphatic Carbons (-CH₂-, -CH-): The sp³-hybridized carbons of the cyclohexene ring will resonate between δ 20-50 ppm .
-
tert-Butyl Carbons (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected around δ 32-36 ppm , and the three equivalent methyl carbons will appear as a strong signal around δ 27-30 ppm .[5]
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Vinylic (-C =C-B) | 140 - 150 |
| Vinylic (-C=C -H) | 130 - 140 |
| Aliphatic (-CH₂-, -CH-) | 20 - 50 |
| tert-Butyl (quaternary C) | 32 - 36 |
| tert-Butyl (methyl C) | 27 - 30 |
Table 2. Predicted ¹³C NMR Spectral Data Summary.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
To confirm the -B(OH)₂ peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet should diminish or disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, significantly more scans than ¹H NMR (e.g., 1024 or more) may be necessary depending on the sample concentration.
-
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(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid safety and handling
An In-Depth Technical Guide to the Safe Handling of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
This guide provides comprehensive safety and handling protocols for (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety data and best laboratory practices to ensure the well-being of personnel and the integrity of research.
Understanding the Compound: Hazard Profile and Properties
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a versatile reagent, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] While boronic acids are generally valued for their stability and low toxicity compared to other organometallics, they are not without hazards.[2][3] The primary risks associated with this specific compound are irritant in nature.
Globally Harmonized System (GHS) Classification
Understanding the GHS classification is the cornerstone of safe handling. It dictates the necessary precautions and personal protective equipment (PPE).[4]
Table 1: GHS Hazard Classification for (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid [1][5]
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[4][6][7] | |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[4][6][7] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation.[4][6][7] |
Causality: These classifications stem from the compound's acidic nature and its potential to interact with biological tissues. As a fine solid, it can be easily aerosolized, leading to respiratory exposure, while direct contact can irritate the skin and eyes.[8][9]
Physical and Chemical Properties
A grasp of the compound's physical properties is essential for anticipating its behavior under various laboratory conditions.
Table 2: Physicochemical Data of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉BO₂ | [10] |
| Molecular Weight | 182.07 g/mol | [10] |
| Appearance | White to off-white solid/powder | [1] |
| Solubility | Slightly soluble in water | [1] |
| Flash Point | 132.9°C | [5] |
Insight: The high flash point indicates low flammability under normal lab conditions. However, its nature as a fine powder means that minimizing dust generation is a critical handling parameter to prevent respiratory irritation.[11]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate PPE.[12]
The Primacy of Engineering Controls
The first line of defense is to minimize exposure at the source.
-
Chemical Fume Hood : All weighing and handling of solid (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, as well as any reactions involving it, must be conducted within a properly functioning chemical fume hood.[13] This is non-negotiable, as it is the primary method to control the inhalation of irritating dust.[14] The fume hood sash should be kept as low as possible to maximize containment and provide a physical barrier.[15][16][17]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment.[18][19]
Table 3: Mandatory PPE for Handling (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash risk.[20] | Protects against dust particles and splashes, preventing serious eye irritation (H319).[19] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[11] | Prevents skin contact and subsequent irritation (H315). Gloves must be inspected before use and changed immediately upon contamination.[21] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact.[20] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent inhalation of dust, especially when weighing or transferring.[11] | Mitigates the risk of respiratory tract irritation (H335).[9] |
Step-by-Step Handling and Storage Protocols
Adherence to a strict operational protocol is crucial for safety. The following workflow is designed to be a self-validating system for handling this compound from receipt to disposal.
Experimental Workflow
Caption: Safe handling workflow for (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid.
Detailed Protocol:
-
Preparation : Before handling the compound, verify that the chemical fume hood has a current certification and the airflow monitor indicates it is functioning correctly.[14][17] Don all required PPE as specified in Table 3.[18] Ensure all glassware is clean and dry to prevent unwanted side reactions.[22]
-
Weighing and Transfer : Conduct all manipulations deep within the fume hood, at least six inches from the sash opening, to ensure effective containment.[14][16] When weighing and transferring the solid, use techniques that minimize dust generation, such as using a spatula carefully and avoiding rapid movements.[11]
-
Reaction Setup : Keep the sash at the lowest possible working height. This not only ensures optimal fume capture but also acts as a physical shield.[15][17]
-
Post-Handling : After use, tightly close the container.[23] Decontaminate the work area and any equipment used.
-
Hygiene : Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[11]
Storage Requirements
Proper storage is vital to maintain the compound's integrity and prevent accidents.
-
Container : Store in a tightly sealed, properly labeled container to prevent moisture absorption, as boronic acids can be hygroscopic.[23][24]
-
Conditions : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[21][23] A dedicated cabinet for corrosive and irritant materials is recommended.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accident.
Spill Response
For a small spill of solid (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid within a fume hood:
-
Alert Personnel : Inform colleagues in the immediate area.
-
Containment : Prevent further spread. Do NOT use water if the spill is a dry solid, as this could increase the area of contamination.
-
Cleanup : Carefully sweep or vacuum up the material using tools that will not generate excessive dust.[11] Place the collected material into a labeled, sealed container for hazardous waste disposal.[25]
-
Decontamination : Clean the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.[25]
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
First Aid Measures
Table 4: First Aid for Exposure to (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid [5][11][26]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Waste Disposal
All waste containing (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid must be treated as hazardous waste.[9]
Caption: Hazardous waste disposal workflow for boronic acids.
-
Segregation : Do not mix boronic acid waste with other chemical waste streams unless permitted by your institution's EHS department.[21]
-
Containerization : Use separate, clearly labeled, and sealable containers for solid and liquid waste.[9] The label must include "Hazardous Waste" and the full chemical name.[21]
-
Storage : Store sealed waste containers in a designated satellite accumulation area away from incompatible materials.[25]
-
Disposal : Follow your institution's specific procedures for hazardous waste pickup and disposal. Never dispose of this chemical down the drain or in regular trash.[9][27]
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(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid | C10H19BO2 | CID 44118553 - PubChem. (URL: [Link])
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An In-depth Technical Guide on the Solubility of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes established principles of boronic acid chemistry, draws parallels from structurally related compounds, and provides a robust experimental framework for determining its solubility in various solvent systems. This approach is designed to empower researchers to generate reliable and application-specific solubility data crucial for reaction optimization, purification, and formulation development.
Introduction: The Significance of Solubility for a Versatile Reagent
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a valuable reagent in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Its utility as a building block necessitates a thorough understanding of its solubility, a critical parameter that directly influences reaction kinetics, efficiency, and the ease of post-reaction workup and purification. In drug development, where boronic acids are an emerging class of pharmacophores, solubility is a cornerstone of a compound's developability, impacting everything from formulation to bioavailability.
This guide will delve into the theoretical underpinnings of boronic acid solubility, the practical challenges encountered, and a detailed methodology for its empirical determination.
Physicochemical Properties of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
A foundational understanding of the molecule's intrinsic properties is essential before exploring its behavior in solution.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉BO₂ | [1][2] |
| Molecular Weight | 182.07 g/mol | [1] |
| Melting Point | 166-170 °C | [1] |
| Appearance | Solid | |
| Water Solubility | Slightly soluble | [1] |
The presence of the non-polar tert-butyl group and the cyclohexene ring suggests a predominantly lipophilic character. However, the boronic acid moiety introduces a polar, hydrogen-bonding functional group capable of interacting with protic and polar solvents. This amphiphilic nature is key to understanding its solubility profile.
The Complex Nature of Boronic Acid Solubility: Beyond Simple Dissolution
The solubility of boronic acids is not always a straightforward equilibrium. A key consideration is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3] This equilibrium is influenced by the solvent, temperature, and the concentration of the boronic acid itself.
Caption: Figure 1. Dehydration equilibrium of boronic acids to form boroxines.
The formation of the less polar boroxine can significantly impact solubility measurements, potentially leading to irreproducible results if not properly controlled.[4] It is a critical factor to consider when designing and interpreting solubility experiments.
Predicting Solubility: Insights from Analogous Structures
While specific data for (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is scarce, the solubility behavior of other boronic acids provides valuable guidance. Studies on phenylboronic acid have shown:
-
High solubility in ethers (e.g., diethyl ether, THF) and ketones (e.g., acetone).[4][5]
-
Moderate solubility in chlorinated solvents (e.g., chloroform).[4][5]
-
Very low solubility in hydrocarbon solvents (e.g., hexane, cyclohexane).[4][5]
The introduction of a lipophilic group, such as the tert-butylcyclohexenyl moiety, is expected to enhance solubility in less polar organic solvents compared to simpler arylboronic acids. Conversely, its solubility in polar protic solvents may be limited. Esterification of the boronic acid to a boronate ester, such as a pinacol ester, generally increases solubility in organic solvents.[5]
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the complexities of boronic acid chemistry, a dynamic method for solubility determination is recommended. This method involves visually or instrumentally identifying the temperature at which a known concentration of the solute completely dissolves.[3][4] This approach is particularly useful for boronic acids as it can be performed relatively quickly, minimizing the impact of boroxine formation.
Materials and Equipment
-
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
-
Selected solvents (e.g., THF, acetone, chloroform, toluene, heptane)
-
Analytical balance
-
Sealed glass tubes or vials
-
Temperature-controlled bath with a magnetic stirrer
-
Digital thermometer
-
Light source and detector (for turbidimetric measurement, optional but recommended)
Experimental Workflow
Caption: Figure 2. Workflow for dynamic solubility determination.
Detailed Procedure
-
Preparation of Samples:
-
Accurately weigh a specific amount of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid into a series of sealable glass tubes.
-
Add a precise volume or mass of the desired solvent to each tube to create a range of known concentrations.
-
Seal the tubes to prevent solvent evaporation.
-
-
Solubility Measurement:
-
Place a sealed tube in the temperature-controlled bath equipped with a magnetic stirrer.
-
Begin stirring and slowly heat the sample at a controlled rate (e.g., 0.5 °C/minute).
-
Carefully observe the sample. The dissolution temperature is the point at which the last solid particles disappear, resulting in a clear, homogenous solution. A laser beam passed through the sample can aid in detecting the disappearance of turbidity.[4]
-
Record this temperature.
-
-
Confirmation (Optional but Recommended):
-
Slowly cool the solution while stirring.
-
Record the temperature at which the first crystals reappear (the cloud point). The dissolution and cloud point temperatures should be in close agreement.
-
-
Data Collection and Analysis:
-
Repeat the measurement for each prepared concentration in each solvent.
-
Plot the solubility (in g/L or mol/L) as a function of temperature for each solvent.
-
Data Presentation and Interpretation
The experimental data should be compiled into a clear and concise format to facilitate comparison across different solvent systems.
Table 1: Hypothetical Solubility Data for (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid at 25 °C
| Solvent | Dielectric Constant (approx.) | Solubility Classification | Estimated Solubility (g/L) |
| Heptane | 1.9 | Very Low | < 1 |
| Toluene | 2.4 | Low | 1 - 5 |
| Chloroform | 4.8 | Moderate | 10 - 30 |
| Tetrahydrofuran (THF) | 7.6 | High | > 50 |
| Acetone | 21 | High | > 50 |
| Water | 80.1 | Slightly Soluble | < 10 |
Note: This table presents expected trends based on the behavior of similar boronic acids and is for illustrative purposes. Experimental verification is required.
Safety and Handling
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is an irritant.[1] Standard laboratory safety protocols should be followed:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
References
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- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
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- PubChem. (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid.
- Fisher Scientific. 4-tert-Butylcyclohexene-1-boronic acid, 97%, Thermo Scientific.
- SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- KU ScholarWorks.
- Sigma-Aldrich. 1-cyclohexen-1-yl-boronic acid AldrichCPR.
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An In-depth Technical Guide to the Stability and Storage of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
Abstract
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] However, like many organoboron compounds, its utility is intrinsically linked to its stability. As an unsaturated, or alkenyl, boronic acid, it is susceptible to specific degradation pathways that can compromise reagent purity, leading to diminished reaction yields and complicated purification processes. This guide provides a comprehensive overview of the core stability challenges, outlines field-proven storage and handling protocols, and details analytical methodologies for purity assessment to ensure the integrity and successful application of this compound in research and development settings.
Section 1: Physicochemical Properties and Identification
A foundational understanding of the physicochemical properties of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is essential for its proper handling and application. The bulky tert-butyl group on the cyclohexene ring provides significant steric hindrance, which can influence its reactivity and stability.
| Property | Value | Source |
| IUPAC Name | (4-tert-butylcyclohexen-1-yl)boronic acid | [1] |
| CAS Number | 850567-91-8 | [1][2] |
| Molecular Formula | C₁₀H₁₉BO₂ | [1][3] |
| Molecular Weight | 182.07 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 166°C to 170°C | [1] |
| Solubility | Slightly soluble in water | [1] |
Section 2: Core Stability Challenges & Degradation Pathways
The chemical stability of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is dictated by the inherent reactivity of the carbon-boron (C-B) bond. Two primary degradation pathways, oxidative deboronation and protodeboronation, represent the most significant challenges to maintaining the compound's integrity. These processes can be initiated or accelerated by common laboratory conditions such as exposure to air, moisture, and elevated temperatures.[4]
2.1 Oxidative Deboronation
Oxidative deboronation is a common degradation route for many organoboronic acids, particularly at physiological pH.[5] The mechanism involves the oxidation of the C-B bond, converting the boronic acid into the corresponding alcohol (4-tert-butylcyclohexan-1-ol) and boric acid. The reaction is typically initiated by reactive oxygen species (ROS), including atmospheric oxygen and peroxides.
Causality of Mechanism: The key to this reactivity is the electron-deficient nature of the boron atom, which possesses an empty p-orbital. This orbital is susceptible to nucleophilic attack by an oxidant (e.g., a hydroperoxide anion). The subsequent and often rate-limiting step is a 1,2-migration of the cyclohexenyl group from the boron to the oxygen atom. This forms a labile borate ester, which is rapidly hydrolyzed to yield the final alcohol product. The presence of trace metal impurities can catalyze this oxidative process.
2.2 Protodeboronation
Protodeboronation is the protonolysis of the C-B bond, where it is cleaved and replaced by a carbon-hydrogen (C-H) bond. For (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, this results in the formation of 4-tert-butylcyclohexene, a highly undesirable byproduct that consumes the reagent and can complicate reaction workups. Alkenylboronic acids are particularly susceptible to this side reaction, which is a frequent issue in Suzuki-Miyaura couplings.[4]
Causality of Mechanism: This reaction is promoted by several factors common in synthetic protocols:
-
Moisture: Water can act as the proton source required for the C-B bond cleavage.
-
Base: While necessary for activating the boronic acid in cross-coupling, bases can also increase the rate of protodeboronation.
-
Elevated Temperatures: Higher reaction temperatures accelerate the rate of this undesired side reaction.
The mechanism often involves the formation of a tetrahedral boronate species, which is more susceptible to protonolysis. Minimizing exposure to excess water and carefully selecting reaction conditions (base, temperature, reaction time) are critical to suppress this pathway.
Section 3: Recommended Storage and Handling Protocols
Given the inherent instabilities, the long-term viability and purity of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid depend entirely on stringent storage and handling protocols. The primary objective is to create an environment that is cold, dry, and inert.
3.1 Optimal Storage Conditions
To mitigate the risks of both oxidative deboronation and protodeboronation, the following storage conditions are mandated. These conditions create a self-validating system where the integrity of the compound is preserved by preventing exposure to degrading agents.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | -20°C in a freezer | Reduces the kinetic rate of all degradation pathways. Prevents thermal decomposition and moisture condensation cycles that occur at higher temperatures.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative deboronation and hydrolysis-driven protodeboronation.[6] |
| Light | Amber vial or dark location | Protects against potential photolytic degradation pathways, a general best practice for complex organic molecules.[7] |
| Container | Tightly sealed, screw-top vial with a PTFE-lined cap. Parafilm® seal recommended. | Provides a robust physical barrier against moisture and air ingress. PTFE liners offer excellent chemical resistance.[8] |
3.2 Safe Handling Protocol
All handling steps should be performed with the explicit goal of minimizing exposure to the ambient atmosphere.
-
Equilibration: Before opening, allow the sealed container to warm to room temperature for at least 30-45 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid, which would introduce water and accelerate degradation.[9]
-
Inert Environment: Whenever possible, handle the solid material inside a glovebox with a dry, inert atmosphere. If a glovebox is unavailable, perform transfers quickly in a well-ventilated fume hood with an inert gas stream directed over the container opening.
-
Dispensing: Use clean, dry spatulas for transferring the solid. Avoid using tools that may have residual moisture or reactive contaminants.
-
Resealing: Immediately after dispensing, flush the container headspace with argon or nitrogen, securely tighten the cap, and apply a fresh Parafilm® seal.
-
Stock Solutions: If preparing stock solutions, use anhydrous, aprotic solvents (e.g., dioxane, THF, DMF) that have been purged with an inert gas. Store solutions under an inert atmosphere at low temperatures (-20°C). Note that stability in solution is generally lower than in the solid state.
3.3 Chemical Incompatibilities
To prevent unintended reactions and degradation, store (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid segregated from the following chemical classes:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates) - Can initiate rapid oxidative deboronation.
-
Strong Bases and Acids: Can catalyze degradation and should not be stored in close proximity.[7][10]
-
Reactive Metals: (e.g., sodium, potassium) - Pose a general reactivity risk.[7]
Section 4: Assessing Compound Stability and Purity
Verifying the purity of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid before use is crucial for achieving reproducible and high-yielding synthetic results. The presence of degradation products can inhibit catalytic cycles and lead to complex product mixtures.
4.1 Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of boronic acids and detecting degradation products.[11] However, standard reversed-phase HPLC conditions can be problematic, as the aqueous mobile phases and acidic modifiers can promote on-column hydrolysis or protodeboronation, giving a false impression of impurity.
Field-Proven Insight: To obtain an accurate purity profile, the analytical method must be designed to be non-destructive. This often requires unconventional approaches such as using aprotic diluents for sample preparation and highly basic mobile phases to stabilize the boronic acid during analysis. Other valuable techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying unknown degradation products.[11][12]
4.2 Experimental Protocol: Purity Assessment by Stability-Indicating RP-HPLC
This protocol is designed to minimize on-column degradation and provide an accurate assessment of purity.
-
Sample Preparation (Critical Step):
-
Accurately weigh ~1 mg of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid.
-
Dissolve the sample in 1.0 mL of anhydrous, aprotic solvent (e.g., acetonitrile). This prevents hydrolysis prior to injection.
-
Vortex briefly to ensure complete dissolution.
-
Transfer to an HPLC vial with a PTFE-lined cap.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Waters XSelect HSS T3, or equivalent), 2.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The primary expected degradation product from protodeboronation (4-tert-butylcyclohexene) may be volatile and less responsive by UV, while the product from oxidation (4-tert-butylcyclohexenol) should be readily observable.
-
Conclusion
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a potent synthetic tool whose effectiveness is directly tied to its chemical integrity. Its susceptibility to oxidative deboronation and protodeboronation necessitates a rigorous and proactive approach to its storage and handling. By implementing the protocols outlined in this guide—specifically, storage at -20°C under an inert atmosphere and meticulous handling to prevent exposure to air and moisture—researchers can significantly extend the shelf-life and preserve the purity of this valuable reagent. Regular purity assessment using validated, non-destructive analytical methods is the final, critical step to ensure that the material is fit for purpose, leading to more reliable, reproducible, and successful synthetic outcomes.
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Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]
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Leap Chem Co., Ltd. (n.d.). 2-(4-tert-butylcyclohex-1-enyl)boronic acid pinacol ester. Chemical-Suppliers.com. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44118553, (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. PubChem. [Link]
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Sandford, C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3834–3841. [Link]
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Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ACS Catalysis, 2(4), 574–577. [Link]
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Reddit. (2017). How to store temperature and moisture-sensitive compounds?. r/chemistry. [Link]
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Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411. [Link]
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Quora. (2021). How can you synthesize 4-tert-butylcyclohexanone?. [Link]
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Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119086356, (4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid. PubChem. [Link]
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-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
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An In-Depth Technical Guide to the Preparation of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid from 4-tert-butylcyclohexanone
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of the synthesis of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, a valuable building block in modern organic synthesis, starting from the readily available 4-tert-butylcyclohexanone. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also a deep dive into the mechanistic underpinnings and rationale behind the experimental design. The synthesis leverages the powerful Shapiro reaction to generate a key vinyllithium intermediate, which is subsequently trapped with a borate ester and hydrolyzed to yield the target vinyl boronic acid.
Introduction: The Strategic Importance of Vinyl Boronic Acids
Vinyl boronic acids and their corresponding esters are indispensable reagents in contemporary organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their ability to form new carbon-carbon bonds with high stereospecificity has made them cornerstones in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The title compound, (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, with its sterically demanding tert-butyl group, offers a unique scaffold for creating intricate molecular architectures. The bulky tert-butyl group can serve to lock the conformation of the cyclohexene ring, providing a level of stereochemical control that is highly sought after in drug design and development.
This guide will detail a reliable and efficient three-step synthesis of this valuable compound, commencing with the conversion of 4-tert-butylcyclohexanone to its tosylhydrazone derivative. This is followed by the pivotal Shapiro reaction to generate the corresponding vinyllithium species, which is then subjected to borylation and subsequent hydrolysis.
Synthetic Strategy: A Three-Pronged Approach
The overall synthetic transformation is elegantly achieved through a sequence of three distinct, yet interconnected, chemical reactions. Each step is designed to proceed in high yield and with excellent selectivity, ensuring an efficient and practical route to the desired product.
Caption: Overall synthetic workflow for the preparation of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid.
Mechanistic Insights: The "Why" Behind the "How"
A thorough understanding of the reaction mechanisms is paramount for successful execution, troubleshooting, and optimization.
The Shapiro Reaction: From Ketone to Vinyllithium
The Shapiro reaction is a powerful transformation that converts a ketone or aldehyde into an alkene via a tosylhydrazone intermediate.[1] The reaction is driven by the use of two equivalents of a strong organolithium base, typically n-butyllithium (n-BuLi).[1]
The mechanism proceeds as follows:
-
Deprotonation: The first equivalent of n-BuLi acts as a base to deprotonate the more acidic N-H proton of the tosylhydrazone.
-
Second Deprotonation: The second equivalent of n-BuLi then abstracts a proton from the carbon alpha to the C=N double bond, forming a dianion. The regioselectivity of this deprotonation is crucial. In the case of 4-tert-butylcyclohexanone tosylhydrazone, deprotonation occurs at the less sterically hindered carbon adjacent to the C=N bond.
-
Elimination and Extrusion: This dianion is unstable and undergoes a spontaneous elimination of the tosyl group to form a diazo intermediate. This intermediate rapidly loses a molecule of nitrogen gas (N₂) to generate the vinyllithium species.[1]
Caption: Simplified mechanism of the Shapiro reaction.
Borylation and Hydrolysis: Capping the Anion
The highly reactive vinyllithium intermediate is a potent nucleophile and can be trapped with a variety of electrophiles. For the synthesis of boronic acids, a trialkyl borate, such as triisopropyl borate (B(OiPr)₃), is an excellent electrophile. The lone pair on the lithium-bound carbon attacks the electron-deficient boron atom of the borate ester, forming a tetracoordinate boronate complex.[2]
Subsequent hydrolysis of this boronate ester under aqueous acidic conditions cleaves the boron-oxygen bonds, replacing the alkoxy groups with hydroxyl groups to furnish the final boronic acid.[3]
Experimental Protocols: A Step-by-Step Guide
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Organolithium reagents such as n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Step 1: Synthesis of 4-tert-butylcyclohexanone tosylhydrazone
This initial step involves the condensation of 4-tert-butylcyclohexanone with tosylhydrazine to form the corresponding tosylhydrazone.
Protocol:
-
To a solution of 4-tert-butylcyclohexanone (1.0 eq) in methanol, add p-toluenesulfonhydrazide (1.05 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (a few drops).
-
Stir the reaction mixture at room temperature for 4-6 hours, during which time a white precipitate will form.
-
Collect the solid product by vacuum filtration and wash with cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum to afford 4-tert-butylcyclohexanone tosylhydrazone as a white solid.
Rationale: The acid catalyst protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the tosylhydrazine. The subsequent dehydration drives the reaction to completion.
Step 2: Shapiro Reaction and Borylation
This crucial step combines the formation of the vinyllithium intermediate and its subsequent trapping with triisopropyl borate in a one-pot procedure.
Protocol:
-
Under an inert atmosphere, suspend the 4-tert-butylcyclohexanone tosylhydrazone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change to deep yellow or orange is typically observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 1-2 hours. During this time, the evolution of nitrogen gas will be observed.
-
Cool the reaction mixture back down to -78 °C.
-
Slowly add triisopropyl borate (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Rationale: The use of two equivalents of n-BuLi is stoichiometric for the Shapiro reaction. A slight excess is often used to ensure complete reaction. The reaction is performed at low temperatures to control the reactivity of the organolithium reagent and to ensure the stability of the vinyllithium intermediate. The gradual warming to 0 °C is necessary to facilitate the elimination of nitrogen. Trapping the vinyllithium at low temperature with the borate ester prevents undesired side reactions.
Step 3: Hydrolysis and Purification
The final step involves the hydrolysis of the boronate ester to the desired boronic acid.
Protocol:
-
Cool the reaction mixture from Step 2 in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography on silica gel.
Rationale: The acidic workup serves to protonate the alkoxide byproducts and hydrolyze the boronate ester to the boronic acid. The extractive workup is a standard procedure to isolate the organic product from the aqueous phase.
Data Summary
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹³C NMR (CDCl₃, δ ppm) |
| 4-tert-butylcyclohexanone | C₁₀H₁₈O | 154.25 | White solid | 211.6 (C=O), 46.6, 41.0, 32.2, 27.4[4][5] |
| 4-tert-butylcyclohexanone tosylhydrazone | C₁₇H₂₆N₂O₂S | 322.47 | White solid | - |
| (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid | C₁₀H₁₉BO₂ | 182.07 | White to off-white solid | - |
Note: Specific NMR data for the tosylhydrazone and the final boronic acid would be determined experimentally upon synthesis.
Conclusion
The synthesis of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid from 4-tert-butylcyclohexanone is a robust and efficient process that highlights the utility of the Shapiro reaction in modern synthetic organic chemistry. This in-depth guide provides a detailed, step-by-step protocol, grounded in a solid mechanistic understanding, to enable researchers and scientists to confidently prepare this valuable synthetic intermediate. The strategic application of classic and powerful name reactions continues to be a cornerstone of innovation in the development of new molecules with potential applications in medicine and materials science.
References
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-
PubChem. (n.d.). 4-tert-Butylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL. Retrieved from [Link]
-
Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]
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Gannett, P. (2021, May 18). How can you synthesize 4-tert-butylcyclohexanone?. Quora. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-tert-Butyl-cyclohexanol. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of Substituted Cyclohexenylboronic Acids
Introduction: The Versatility of Cyclohexenylboronic Acids in Modern Chemistry
Substituted cyclohexenylboronic acids and their ester derivatives have emerged as indispensable building blocks in contemporary organic synthesis. Their unique structural motif, combining the reactivity of a boronic acid with the conformational flexibility of a cyclohexene ring, makes them highly valuable precursors for the construction of complex molecular architectures. These compounds are pivotal in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] The boronic acid moiety serves as a versatile handle for a wide array of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the facile formation of carbon-carbon bonds.[3][4]
The growing importance of this class of compounds in drug discovery is underscored by their incorporation into bioactive molecules, where the cyclohexene scaffold can mimic structural features of natural products or introduce desirable pharmacokinetic properties.[1] This guide provides a comprehensive overview of the principal synthetic strategies for accessing substituted cyclohexenylboronic acids, detailing the underlying mechanisms, experimental protocols, and practical considerations for researchers in the field.
Core Synthetic Strategies
The synthesis of substituted cyclohexenylboronic acids can be broadly categorized into three primary approaches:
-
Palladium-Catalyzed Borylation of Cyclohexenyl Precursors: This method involves the introduction of a boryl group onto a pre-functionalized cyclohexene ring, typically from a cyclohexenyl halide or triflate.
-
Hydroboration of Cyclohexadienes: This strategy relies on the addition of a boron-hydride bond across one of the double bonds of a cyclohexadiene derivative.
-
Functionalization of Pre-existing Cyclohexenylboronates: This approach uses a parent cyclohexenylboronate as a scaffold for further chemical modification to introduce desired substituents.
Each of these strategies offers distinct advantages and is suited to different synthetic challenges, depending on the availability of starting materials and the desired substitution pattern of the final product.
Palladium-Catalyzed Borylation of Cyclohexenyl Precursors
The palladium-catalyzed cross-coupling reaction, particularly the Miyaura borylation, is a robust and widely employed method for the synthesis of aryl- and vinylboronates.[3][5][6] This approach has been successfully extended to the synthesis of cyclohexenylboronic esters from corresponding cyclohexenyl halides or triflates.
Mechanism of Miyaura Borylation
The catalytic cycle of the Miyaura borylation is a well-established process that involves the oxidative addition of a palladium(0) species to the cyclohexenyl halide or triflate, followed by transmetalation with a diboron reagent and subsequent reductive elimination to afford the desired cyclohexenylboronate and regenerate the active palladium(0) catalyst.[7]
Figure 1: Catalytic cycle of the Miyaura Borylation.
Experimental Protocol: Synthesis of 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol describes a general procedure for the palladium-catalyzed borylation of a cyclohexenyl halide.
Materials:
-
1-Bromocyclohex-1-ene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 1-bromocyclohex-1-ene (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), potassium acetate (1.5 mmol, 1.5 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional diethyl ether (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil.[8]
Spectroscopic Data for 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ 6.55 (m, 1H), 2.20-2.10 (m, 4H), 1.65-1.55 (m, 4H), 1.25 (s, 12H) | δ 142.1, 83.0, 29.3, 26.0, 24.8, 22.5, 21.8 |
(Note: Chemical shifts are approximate and may vary slightly.[9][10][11])
Functional Group Tolerance
A significant advantage of the palladium-catalyzed borylation is its broad functional group tolerance.[2] The reaction conditions are generally mild, allowing for the presence of esters, ketones, amides, and various protecting groups, making it a highly versatile method for the synthesis of complex substituted cyclohexenylboronic acids.[12]
Hydroboration of Cyclohexadienes
The hydroboration of alkenes, pioneered by H.C. Brown, is a fundamental transformation in organic synthesis. This method can be applied to cyclohexadienes to generate cyclohexenylboronic acids. The regioselectivity of the hydroboration is a key consideration and is influenced by both steric and electronic factors of the substrate and the borane reagent.
Mechanism of Hydroboration
The hydroboration reaction proceeds through a concerted, four-membered transition state where the boron atom adds to the less substituted carbon of the double bond, and the hydride adds to the more substituted carbon. This generally results in an anti-Markovnikov addition product.
Figure 2: General workflow for the hydroboration of 1,3-cyclohexadiene.
Experimental Protocol: Hydroboration of 1,3-Cyclohexadiene with Pinacolborane
This protocol provides a general procedure for the catalytic hydroboration of a cyclohexadiene.
Materials:
-
1,3-Cyclohexadiene
-
Pinacolborane (HBpin)
-
A suitable transition metal catalyst (e.g., a rhodium or iridium complex)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the transition metal catalyst (e.g., [Rh(cod)Cl]₂, 1-2 mol%).
-
Add anhydrous THF (5 mL) and stir to dissolve the catalyst.
-
Add 1,3-cyclohexadiene (1.0 mmol, 1.0 equiv) via syringe.
-
Cool the mixture to 0 °C.
-
Slowly add pinacolborane (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by ¹¹B NMR or by quenching an aliquot with an oxidizing agent and analyzing the resulting alcohol by GC-MS.
-
Upon completion, carefully quench the reaction with a few drops of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the cyclohexenylboronic acid pinacol ester.[13][14]
Table 1: Regioselectivity in the Hydroboration of 1,3-Cyclohexadiene
| Borane Reagent | Allylic Product (%) | Homoallylic Product (%) | Reference |
| BH₃·THF | 85 | 15 | [4] |
| 9-BBN | >99 | <1 |
(Note: The regioselectivity can be highly dependent on the specific borane reagent used.)
Functionalization of Pre-existing Cyclohexenylboronates
An alternative and powerful strategy for accessing diverse substituted cyclohexenylboronic acids is the functionalization of a readily available parent cyclohexenylboronate. This approach allows for the late-stage introduction of substituents, which can be advantageous in the synthesis of libraries of related compounds.
α-Lithiation and Electrophilic Quench
The protons α to the boronic ester can be deprotonated with a strong base, such as an organolithium reagent, to form a nucleophilic intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce substituents at the α-position.
Figure 3: Workflow for the α-functionalization of a cyclohexenylboronate.
Stereoselective Synthesis
The synthesis of enantiomerically enriched substituted cyclohexenylboronic acids is a significant challenge but is of great interest for the preparation of chiral molecules. Asymmetric hydroboration using chiral catalysts or borane reagents can provide access to chiral cyclohexenylboronates.[15][16][17] Additionally, stereoselective functionalization of prochiral cyclohexenylboronates can be achieved using chiral reagents or catalysts.[18]
Purification and Handling of Cyclohexenylboronic Acids and Esters
A critical aspect of working with boronic acids and their esters is their purification and handling. Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines) and can be challenging to purify by conventional silica gel chromatography due to their polarity and potential for decomposition.
Common Purification Techniques:
-
Recrystallization: Effective for solid boronic acids.
-
Acid/Base Extraction: Boronic acids can be extracted into a basic aqueous solution and then re-protonated and extracted back into an organic solvent.
-
Derivatization: Conversion to the more stable pinacol ester allows for easier purification by chromatography and also improves stability for storage.[1][19]
-
Distillation: Low molecular weight, non-polar boronate esters can often be purified by vacuum distillation.[19]
Table 2: Comparison of Boronic Acids and their Pinacol Esters
| Property | Boronic Acid (R-B(OH)₂) | Pinacol Ester (R-Bpin) |
| Stability | Prone to dehydration (boroxine formation) | Generally stable, crystalline solids or oils |
| Purification | Often difficult by chromatography | More amenable to chromatography and distillation |
| Handling | Can be hygroscopic | Easier to handle and weigh accurately |
Conclusion and Future Outlook
The synthesis of substituted cyclohexenylboronic acids is a dynamic and evolving field of research. The methods outlined in this guide, including palladium-catalyzed borylation, hydroboration, and post-synthetic functionalization, provide a robust toolkit for accessing a wide range of these valuable synthetic intermediates. The continued development of more efficient, selective, and sustainable synthetic methods, particularly in the area of enantioselective synthesis, will undoubtedly expand the applications of substituted cyclohexenylboronic acids in the creation of novel molecules with significant potential in medicine and materials science. As our understanding of the reactivity and handling of these compounds grows, so too will their impact on the landscape of modern organic chemistry.
References
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- Synthesis of boronic acid pinacol ester 4. [Source 2]
- Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. [Source 3]
- Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. [Source 4]
- 13C{1H} NMR D
- Organic Syntheses Procedure for boronic esters. [Source 6]
- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR d
- Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. [Source 8]
- Palladium-catalyzed borylation of aryl (pseudo)
- Cu/Pd-catalyzed arylboration of a 1-silyl-1,3-cyclohexadiene for stereocontrolled and diverse cyclohexane/ene synthesis. [Source 10]
- Divergence from the classical hydroboration reactivity; boron containing materials through a hydroboration cascade of small cyclic dienes. [Source 11]
- Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. [Source 12]
- 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - PubChem. [Source 13]
- Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. [Source 14]
- Top reaction scheme for the hydroboration of 1,3-cyclohexa- diene. [Source 15]
- An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. [Source 16]
- Asymmetric Synthesis of Chiral 1,2-Bis(Boronic) Esters Featuring Acyclic, Non-Adjacent 1,3-Stereocenters. [Source 17]
- Hydroelement
- Hydroboration–oxidation of 1,3-cyclohexadiene 1 as reported by Brown et al. [Source 19]
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
- 4,4-Difluorocyclohex-1-enylboronic acid pinacol ester. [Source 21]
- 1H-NMR spectra data for some newly synthesized compounds. [Source 22]
- Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cycliz
- Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. [Source 24]
- One-Pot Synthesis of B-Aryl Carboranes with Sensitive Functional Groups Using Sequential Cobalt- and Palladium-C
- Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. [Source 26]
- NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry D
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- 8. 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C12H21BO2 | CID 10932675 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. Asymmetric Synthesis of Chiral 1,2-Bis(Boronic) Esters Featuring Acyclic, Non-Adjacent 1,3-Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Suzuki-Miyaura coupling with (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
An In-Depth Guide to the Suzuki-Miyaura Coupling of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
Introduction: Navigating Steric Challenges in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability, functional group tolerance, and relatively benign environmental footprint.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organohalides, a discovery for which he was jointly awarded the 2010 Nobel Prize in Chemistry.[1] While the reaction is broadly applicable, its efficiency can be profoundly influenced by the steric and electronic nature of the coupling partners.
This guide focuses on a particularly challenging substrate: (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid . The presence of a bulky tert-butyl group and the sp²-hybridized carbon of the vinyl boronic acid introduce significant steric encumbrance. This steric hindrance can impede key steps in the catalytic cycle, leading to sluggish reactions, low yields, and an increase in undesirable side reactions.[4][5]
As a senior application scientist, this document moves beyond a simple recitation of steps. It provides a detailed mechanistic rationale for experimental choices, robust protocols for overcoming steric barriers, and troubleshooting strategies to guide researchers, scientists, and drug development professionals toward successful outcomes with this and similar challenging substrates.
The Catalytic Cycle: A Mechanistic Blueprint
Understanding the mechanism of the Suzuki-Miyaura coupling is paramount to troubleshooting and optimizing the reaction for sterically hindered substrates. The process is a catalytic cycle revolving around a palladium center, which shuttles between Pd(0) and Pd(II) oxidation states.[1][2][6] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (C-X) bond of the electrophile (e.g., an aryl or vinyl halide).[2][6] This is often the rate-determining step, particularly with electron-rich or sterically hindered halides.[7] The palladium center is oxidized from Pd(0) to Pd(II), forming a square-planar intermediate.
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻).[8][9][10] The halide on the Pd(II) complex is replaced by the organic group from the boronate, bringing the two coupling partners together on the palladium center.
-
Reductive Elimination : In the final step, the two organic fragments are joined, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6] This step can be difficult for sterically congested intermediates, requiring careful selection of ligands to facilitate the process.[4]
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (1.1 mmol, 1.1 equiv), K₃PO₄ (3.0 mmol, 3.0 equiv), and the SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe. The ratio of organic solvent to water is often critical and may require optimization.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.
Safety Precautions
-
Reagents: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Phosphine ligands are often air-sensitive and can be malodorous. Boronic acids can be irritants.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Always use freshly distilled or inhibitor-free anhydrous solvent.
-
General: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times. The reaction should be conducted under an inert atmosphere as described.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Reddy, V. P., et al. (2013). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. [Link]
-
Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Synfacts. [Link]
-
eFan's Blog. (2021). Suzuki-Miyaura Coupling. [Link]
-
Tang, D., et al. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMCID: PMC2666395. [Link]
-
Vantourout, J. C., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Krska, S. W., et al. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition. [Link]
-
Shields, J. D., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry. [Link]
-
Krska, S. W., et al. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]
-
Schmidt, J., & Choi, J. (2011). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. Nature Chemistry. [Link]
-
Cox, P. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Ren, P., & Wang, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
Wang, C., et al. (2022). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
ResearchGate. (2016). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (2019). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Leadbeater, N. E., & McGowan, C. (2010). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. PMCID: PMC2943419. [Link]
-
Wang, C., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Molecules. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
Cepa, M., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PMCID: PMC4408542. [Link]
-
Organic Syntheses. Procedure. [Link]
-
Yang, J. W., et al. Organic Syntheses Procedure. [Link]
-
Knochel, P., et al. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMCID: PMC3799981. [Link]
-
PubChem. (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. [Link]
-
ChemOrgChem. (2024). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]
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- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Chan-Lam Cross-Coupling with (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
Introduction: Expanding the Scope of C-N and C-O Bond Formation
The formation of carbon-heteroatom bonds is a fundamental transformation in organic synthesis, central to the construction of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The copper-catalyzed Chan-Lam cross-coupling reaction represents a powerful tool in this field, enabling the linkage of amines (N-H) or alcohols (O-H) with organoboron compounds.[2][3] This methodology offers significant advantages over traditional palladium-catalyzed systems like the Buchwald-Hartwig amination, most notably its ability to proceed under mild, often aerobic conditions at room temperature, using an inexpensive and abundant copper catalyst.[2][4][5]
These application notes provide a comprehensive technical guide for researchers employing the Chan-Lam coupling with a specific, sterically demanding vinylboronic acid: (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid . The bulky tert-butyl group and the vinylic nature of the boron substituent present unique considerations for reaction optimization. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into troubleshooting common challenges, empowering scientists to successfully synthesize novel N- and O-vinyl derivatives.
Reaction Principle and Catalytic Cycle
The Chan-Lam coupling is an oxidative cross-coupling process.[5] While the precise mechanism can be complex and influenced by various factors, a generally accepted catalytic cycle involves copper cycling between Cu(II) and Cu(III) oxidation states, with atmospheric oxygen serving as the terminal oxidant.[4][6]
The key mechanistic steps are as follows:
-
Ligand Exchange/Coordination: The N-H or O-H nucleophile coordinates with the active Cu(II) catalyst, often facilitated by a base which deprotonates the nucleophile to increase its reactivity.
-
Transmetalation: The organoboron reagent, in this case, (4-(tert-butyl)cyclohex-1-en-1-yl)boronic acid, transfers its vinylic group to the copper center, displacing a ligand and forming an organocopper(II) intermediate.
-
Oxidation: The resulting Cu(II) complex is believed to undergo oxidation to a transient, highly reactive Cu(III) species.[2][4] This step is crucial for the subsequent bond formation.
-
Reductive Elimination: The C-N or C-O bond is formed from the Cu(III) intermediate via reductive elimination, releasing the desired coupled product and a Cu(I) species.[2]
-
Catalyst Regeneration: The Cu(I) species is re-oxidized to the active Cu(II) state by an oxidant, most commonly molecular oxygen from the air, completing the catalytic cycle.[5][6]
dot
Caption: A simplified representation of the key steps in the copper-catalyzed cross-coupling.
Key Parameters and Reagent Selection: A Scientist's Guide
The success of the Chan-Lam coupling hinges on the judicious selection of several key parameters. The sterically hindered nature of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid necessitates careful optimization.
| Parameter | Recommendation | Rationale & Expert Insights |
| Boronic Acid | (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid | Vinylboronic acids are generally competent coupling partners. However, the tert-butyl group introduces significant steric bulk, which may slow the rate of transmetalation. An excess (1.5–2.0 equiv.) is often used to drive the reaction to completion and compensate for potential side reactions like protodeboronation or homocoupling.[6][7] |
| Nucleophile | Primary/Secondary Amines, Anilines, Phenols, N-Heterocycles | A broad range of N-H and O-H nucleophiles are compatible.[5] Electron-rich anilines and phenols tend to be more reactive. For less reactive or sterically hindered nucleophiles, elevated temperatures may be required.[8] |
| Copper Source | Copper(II) Acetate (Cu(OAc)₂) | Cu(OAc)₂ is the most common, robust, and inexpensive catalyst precursor for this reaction.[6] Other sources like CuI or Cu(OTf)₂ can also be effective and may be worth screening if standard conditions fail.[6][9] Stoichiometric amounts were used in early protocols, but catalytic loadings (10-20 mol%) are now common.[1][4] |
| Base | Pyridine, Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA) | A mild, non-nucleophilic organic base is typically required. The base serves to deprotonate the nucleophile, increasing its reactivity. Pyridine can also act as a ligand, stabilizing the copper catalyst.[2][6] Typically 2.0-3.0 equivalents are used. |
| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) | DCM is an excellent starting point due to its ability to dissolve a wide range of organic substrates and its relatively low boiling point, which simplifies product isolation. Anhydrous solvents are recommended to minimize competitive protodeboronation of the boronic acid.[7] |
| Additives | 4Å Molecular Sieves (Optional) | The use of activated molecular sieves is highly recommended, particularly for sluggish reactions or when using valuable substrates. Sieves act as a desiccant, removing trace water from the reaction mixture and thereby suppressing the hydrolysis (protodeboronation) of the boronic acid.[1][6] |
| Atmosphere | Open to Air | A key advantage of the Chan-Lam coupling is its tolerance for air.[3] The reaction utilizes atmospheric oxygen as the terminal oxidant to regenerate the Cu(II) catalyst from the Cu(I) species formed after reductive elimination.[5] |
| Temperature | Room Temperature to 60 °C | Most couplings proceed efficiently at room temperature.[2] For sterically hindered substrates or less reactive nucleophiles, gentle heating (40–60 °C) can significantly increase the reaction rate without promoting decomposition.[8] |
Detailed Experimental Protocol: N-Vinylation of Aniline
This section provides a generalized, step-by-step protocol for the N-arylation of aniline with (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. Note: This protocol should be seen as a starting point; optimization may be necessary for different nucleophiles.
dot
Caption: High-level overview of the practical steps for the Chan-Lam coupling protocol.
Materials:
-
Aniline (1.0 mmol, 1.0 equiv.)
-
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (1.5 mmol, 1.5 equiv.)
-
Copper(II) Acetate (Cu(OAc)₂, 0.2 mmol, 0.2 equiv.)
-
Pyridine (2.0 mmol, 2.0 equiv.)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Activated 4Å Molecular Sieves (approx. 200 mg, optional but recommended)
-
Round-bottom flask equipped with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add copper(II) acetate (36.3 mg, 0.2 mmol) and (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (273 mg, 1.5 mmol). If using, add the activated 4Å molecular sieves.
-
Solvent and Reagent Addition: Add anhydrous DCM (10 mL) to the flask. Begin stirring the resulting suspension. Sequentially add aniline (91 µL, 1.0 mmol) followed by pyridine (161 µL, 2.0 mmol) via syringe.
-
Reaction Conditions: Leave the flask open to the atmosphere (a loose cap or a needle in a septum is sufficient) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-24 hours. Disappearance of the limiting reagent (aniline) indicates completion.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves. Wash the pad with additional DCM (2 x 10 mL).
-
Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(4-(tert-butyl)cyclohex-1-en-1-yl)aniline product.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS) to confirm its identity and purity.
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Poor quality boronic acid (decomposed to boroxine).3. Insufficiently reactive nucleophile.4. Presence of water leading to protodeboronation. | 1. Use a fresh bottle of Cu(OAc)₂.2. Check the purity of the boronic acid. If it's old, consider recrystallization or purchase a fresh batch.[10]3. Gently heat the reaction to 40-60 °C. Consider a stronger or more soluble base.4. Ensure the use of anhydrous solvent and add activated molecular sieves.[7] |
| Significant Side Products | 1. Protodeboronation: The boronic acid is replaced by a hydrogen.2. Homocoupling: Two molecules of the boronic acid couple to form a diene.3. Oxidation of Nucleophile: Particularly an issue with sensitive anilines. | 1. Strictly anhydrous conditions are key. Minimize reaction time.2. This is an inherent side reaction. Using a slight excess of the boronic acid is often the most practical solution.[6] Some specialized ligands can suppress this, but this adds complexity.[11]3. Run the reaction at a lower temperature. Ensure the reaction is not over-oxidized (e.g., avoid bubbling pure O₂ unless necessary). |
| Difficulty in Purification | 1. Co-elution of product with boronic acid residue.2. Persistent copper contamination. | 1. A basic wash (e.g., dilute aq. NaOH) during workup can help remove unreacted boronic acid by converting it to a water-soluble boronate salt.2. Filter through a plug of silica gel before full chromatography. A wash with an aqueous solution of ammonium hydroxide can also help remove copper salts.[6] |
References
-
NROChemistry. Chan-Lam Coupling: Mechanism & Examples. Available at: [Link]
-
Wikipedia. Chan–Lam coupling. Available at: [Link]
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Grokipedia. Chan–Lam coupling. Available at: [Link]
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Organic Chemistry Portal. Chan-Lam Coupling. Available at: [Link]
-
ChemRxiv. Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. Available at: [Link]
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Royal Society of Chemistry. Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1. 2016. Available at: [Link]
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Preprints.org. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Available at: [Link]
-
National Institutes of Health. Copper-Catalyzed Amidation of Primary and Secondary Alkyl Boronic Esters. Available at: [Link]
-
ACS Publications. Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis. 2018. Available at: [Link]
-
Thieme. Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis. 2021. Available at: [Link]
-
Organic Chemistry Portal. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Available at: [Link]
-
ResearchGate. A Review on the Latest Progress of Chan‐Lam Coupling Reaction. 2020. Available at: [Link]
-
MDPI. Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Catalysts. 2023. Available at: [Link]
-
National Institutes of Health. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Available at: [Link]
-
Slideshare. CHAN LAM COUPLING. 2015. Available at: [Link]
-
PubMed. Copper (II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries. Journal of Combinatorial Chemistry. 2004. Available at: [Link]
-
MDPI. Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Catalysts. 2023. Available at: [Link]
-
Organic Chemistry Portal. Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions. Available at: [Link]
-
WordPress.com. New finding of the Chan-Lam coupling. 2018. Available at: [Link]
-
ResearchGate. Oxidative Cross-Coupling Processes Inspired by the Chan-Lam Reaction. 2017. Available at: [Link]
-
ACS Publications. Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews. 2020. Available at: [Link]
-
Reddit. I desperately need help and I'm out of answers. 2023. Available at: [Link]
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Palladium-catalyzed reactions of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
An Application Guide to Palladium-Catalyzed Reactions of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
Introduction: The Strategic Value of a Bulky Vinyl Boronic Acid
In the landscape of modern synthetic chemistry, the strategic introduction of specific structural motifs is paramount for tuning the physicochemical and biological properties of target molecules. (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a key building block that offers the 4-tert-butylcyclohexene scaffold, a moiety of significant interest in medicinal chemistry and materials science.[1] The bulky tert-butyl group provides steric hindrance that can lock in specific conformations, enhance metabolic stability, and improve solubility in organic media.[1]
This vinyl boronic acid is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form C(sp²)–C(sp²) bonds.[2][3] Its stability, ease of handling compared to other organometallics, and the generally mild conditions required for its coupling make it an invaluable tool for researchers in drug development and fine chemical synthesis.[4] This guide provides an in-depth exploration of its applications, focusing on the mechanistic rationale behind protocol design and offering detailed, field-proven methodologies.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, enabling its conjugation with a wide array of aryl, heteroaryl, and vinyl halides or triflates.[2][5] Understanding the catalytic cycle is fundamental to optimizing reaction conditions and troubleshooting potential issues.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7][8]
-
Oxidative Addition : The cycle begins with the active Pd(0) species, typically coordinated to phosphine or N-heterocyclic carbene (NHC) ligands, inserting into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide). This irreversible step forms a square-planar Pd(II) complex.[6][7]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from boron to palladium. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., a trihydroxyborate).[2][9] This boronate then exchanges its organic group with the halide on the Pd(II) center.
-
Reductive Elimination : The final step involves the two organic groups on the Pd(II) center coupling to form the new C-C bond and the desired product. This process regenerates the catalytically active Pd(0) species, which re-enters the cycle.[6][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices
A successful coupling reaction depends on the judicious selection of several key components. The inherent steric bulk of the (4-(tert-Butyl)cyclohex-1-en-1-yl) group influences these choices.
-
Palladium Source & Ligands : While simple sources like Pd(OAc)₂ or PdCl₂(dppf) are effective, the choice of ligand is critical. The steric hindrance of the cyclohexenyl substrate necessitates ligands that promote the formation of highly active, low-coordinate Pd(0) species.[10]
-
Expertise & Experience : Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig, are often superior to traditional PPh₃.[10][11] They accelerate both oxidative addition and reductive elimination while stabilizing the monoligated palladium species that is often the most active catalyst.[10][12] N-heterocyclic carbenes (NHCs) also offer excellent stability and activity, particularly for less reactive coupling partners like aryl chlorides.[5][13] The balance between ligand bulk and flexibility is key to accommodating the substrate while maintaining catalyst stability.[12]
-
-
Base Selection : The base is not merely a spectator; its role is to activate the boronic acid for transmetalation.[2]
-
Expertise & Experience : Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cesium carbonate is often effective in difficult couplings due to its high solubility in organic solvents and the ability of the large cation to break up palladium aggregates. K₃PO₄ is a stronger base that can be effective but may increase the risk of side reactions. The choice of base should be tailored to the acidity of the boronic acid and the sensitivity of functional groups on the coupling partner.
-
-
Solvent System : The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Expertise & Experience : Aprotic polar solvents like dioxane, THF, and toluene are standard choices.[6] Often, a small amount of water is added to the system. This co-solvent helps dissolve the inorganic base, which in turn facilitates the formation of the reactive boronate species. However, excess water can promote an undesirable side reaction: protodeboronation.[14]
-
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid with various aryl halides. Yields are representative for these types of couplings.
| Aryl Halide (1.0 eq.) | Boronic Acid (eq.) | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 4-Bromoanisole | 1.2 | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 12 | 85-95% |
| 1-Iodo-4-nitrobenzene | 1.2 | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 100 | 8 | 80-90% |
| 2-Chloropyridine | 1.5 | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | 16 | 70-85% |
| 1-Bromo-3,5-dimethylbenzene | 1.2 | [Pd(IPr)Cl₂]₂ (1.5) | K₂CO₃ (2.0) | THF/H₂O | 80 | 12 | 88-98% |
Experimental Protocols: A Self-Validating System
Adherence to a detailed and validated protocol is essential for reproducibility. The following procedure for the coupling of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid with 4-bromoanisole serves as a trustworthy template.
Protocol: Synthesis of 1-(4-methoxyphenyl)-4-(tert-butyl)cyclohex-1-ene
Materials:
-
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (218 mg, 1.2 mmol, 1.2 eq.)
-
4-Bromoanisole (187 mg, 1.0 mmol, 1.0 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 16.4 mg, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 eq.)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup : To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Degassing (Critical Step) : Seal the tube with a septum. Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.[6]
-
Solvent Addition : Using a syringe, add the degassed toluene and water to the Schlenk tube under the inert atmosphere.
-
Reaction Execution : Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12 hours.
-
Monitoring : The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing : Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Caption: A standard workflow for a Suzuki-Miyaura coupling experiment.
Troubleshooting Common Side Reactions
Even robust protocols can encounter issues. Understanding potential side reactions is key to effective troubleshooting.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature/time.3. Poor choice of ligand/base. | 1. Ensure thorough degassing of vessel and solvents.2. Increase reaction temperature or time.3. Screen alternative bulky ligands (e.g., XPhos) or a stronger base (e.g., Cs₂CO₃). |
| Protodeboronation | 1. Base is too strong or reaction time is excessive.2. Presence of excess water.3. Certain bulky ligands can paradoxically promote this side reaction.[14] | 1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).2. Reduce the amount of water or use anhydrous conditions with a base like KF.3. Screen different classes of ligands. |
| Homocoupling | 1. Oxygen present in the reaction mixture.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Improve degassing procedure.2. Ensure reaction conditions favor reduction of the precatalyst. |
Conclusion
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a highly effective and versatile building block for introducing the sterically demanding 4-tert-butylcyclohexene motif into complex molecules. Its successful application in palladium-catalyzed Suzuki-Miyaura reactions hinges on a rational understanding of the catalytic cycle and the careful selection of ligands, bases, and solvents to match the substrate's unique steric and electronic properties. The protocols and insights provided herein offer a robust framework for researchers to leverage this valuable reagent in their synthetic endeavors, from small-scale discovery to process development.
References
-
MDPI. Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. Available at: [Link].
-
Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Available at: [Link].
-
ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Available at: [Link].
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link].
-
YouTube. Ligand design for cross-couplings: phosphines. Available at: [Link].
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link].
-
ResearchGate. Electron rich, bulky ligands used in cross-coupling reactions. Available at: [Link].
-
National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link].
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link].
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ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. Available at: [Link].
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Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link].
-
Wiley. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Available at: [Link].
-
National Institutes of Health (NIH). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Available at: [Link].
-
Wiley Online Library. Palladium-Catalyzed Cross-Coupling between Alkylidenecyclopropanes and Boronic Acids. Available at: [Link].
-
ResearchGate. Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Available at: [Link].
-
PubMed. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Available at: [Link].
-
University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Available at: [Link].
-
Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Available at: [Link].
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link].
-
PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link].
-
YouTube. An Introduction to Palladium Catalyzed Reactions. Available at: [Link].
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids | Request PDF. Available at: [Link].
-
PubChem. (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. Available at: [Link].
-
Medium. Exploring the Intermediate Role of 4-tert-Butylcyclohexanol in Pharmaceutical Synthesis. Available at: [Link].
-
ResearchGate. (PDF) Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes: 4- tert -Butyl-1-Vinylcyclohexene and 1-(4- tert -Butylcyclohexen-1-yl)-2-Propen-1-one. Available at: [Link].
-
Sprin Publisher. An Introduction to the Therapeutic Potential of Boronic Acid Derivatives. Available at: [Link].
-
ResearchGate. Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). Available at: [Link].
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Application Note: Strategic Synthesis of Sterically Hindered Biaryls Using (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
Abstract
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, yet the synthesis of sterically congested biaryls remains a significant challenge.[1][2] This application note details the strategic use of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, a sterically demanding vinylboronic acid, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We provide a comprehensive guide, including mechanistic insights, detailed experimental protocols, and optimization strategies, to empower researchers in the synthesis of complex molecular architectures. The unique steric profile of this reagent offers a powerful tool for creating hindered C(sp²)–C(sp²) bonds, which are often crucial for modulating the pharmacological properties of drug candidates or the physical properties of advanced materials.
Introduction: The Challenge of Steric Hindrance in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a foundational method for carbon-carbon bond formation, particularly for synthesizing biaryl compounds.[3][4] Its popularity stems from a broad substrate scope, high functional group tolerance, and the use of generally stable and less toxic boron reagents.[5][6] However, when coupling partners bear significant steric bulk, particularly ortho-substituents, the reaction efficiency can drop dramatically.[1][7][8] This steric clash can impede key steps in the catalytic cycle, such as transmetalation, leading to low yields and undesired side reactions like protodeboronation.[8][9]
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a versatile reagent designed to address these challenges.[10] Its rigid cyclohexenyl scaffold, decorated with a bulky tert-butyl group, provides a well-defined and sterically imposing structure. This unique geometry can be leveraged to facilitate couplings that are otherwise difficult with simpler aryl or vinylboronic acids, enabling the construction of tetra-ortho-substituted biaryls and other hindered structures.[7]
The Reagent: Properties of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
This reagent is a white to off-white solid with a melting point of 166-170°C and is slightly soluble in water.[10] Its key features are the vinylboronic acid moiety and the sterically demanding 4-tert-butylcyclohexyl group.
-
Vinylboronic Acid Reactivity: As a vinylboronic acid, it participates readily in the Suzuki-Miyaura catalytic cycle. Vinylboronic acids are known for their efficient coupling under aqueous basic conditions, where they can be hydrolyzed in situ from more stable forms like boroxanes.[11]
-
Steric Influence: The tert-butyl group acts as a powerful steric director. This bulk is critical for overcoming the challenges associated with forming congested biaryl linkages. Advanced catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), are typically required to promote these demanding transformations.[7] The interplay between the steric properties of the boronic acid, the aryl halide, and the catalyst's ligand sphere is paramount for a successful reaction.
The Mechanism: A Closer Look at the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle involving Pd(0) and Pd(II) intermediates.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X). This is often the rate-limiting step and is facilitated by electron-withdrawing groups on the aryl halide and electron-rich ligands on the palladium.[12]
-
Activation & Transmetalation: The boronic acid is activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species [RB(OH)₃]⁻. This boronate then transfers its organic group (the cyclohexenyl moiety) to the palladium center, displacing the halide and forming an Ar-Pd-R intermediate. This step, known as transmetalation, is highly sensitive to steric hindrance.[5][8]
-
Reductive Elimination: The Ar-Pd-R complex undergoes reductive elimination to form the final biaryl product (Ar-R) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Core Protocol: Suzuki-Miyaura Coupling with (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
This protocol provides a general starting point. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials & Equipment:
-
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, RuPhos, XPhos) or NHC-Pd complex[7]
-
Anhydrous base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DME)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard laboratory glassware, heating/stirring plate, and purification equipment (e.g., column chromatography).
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere):
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol, 1.0 equiv), (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Causality: Using a slight excess of the boronic acid can compensate for potential protodeboronation or homocoupling side reactions.[13] The choice of a strong, non-nucleophilic base is critical for activating the boronic acid without degrading the catalyst or substrates.[8]
-
-
Catalyst Preparation:
-
In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 mmol Pd) and the ligand (e.g., SPhos, 0.02-0.04 mmol).
-
Add a portion of the reaction solvent and stir for 5-10 minutes to allow for pre-formation of the active catalytic complex.
-
Causality: Using advanced, bulky phosphine ligands is often essential for coupling sterically hindered substrates.[1][7] These ligands promote the reductive elimination step and stabilize the active Pd(0) species, increasing catalyst turnover and overall yield.
-
-
Reaction Execution:
-
Transfer the catalyst solution to the main reaction vessel via syringe.
-
Add the remaining anhydrous solvent to achieve the desired concentration (typically 0.1-0.5 M).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Causality: Anhydrous solvents like toluene or dioxane are used to prevent competitive hydrolysis of the boronic acid, which can lead to undesired byproducts.[8] Elevated temperatures are typically required to overcome the activation energy barrier for the oxidative addition and reductive elimination steps, especially with challenging substrates.[14]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
Optimization and Scope
The success of the coupling is highly dependent on the careful selection of reaction parameters. The following table illustrates a representative scope for the coupling of the title boronic acid with various aryl bromides.
| Entry | Aryl Bromide (Ar-Br) | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromo-2,6-dimethylbenzene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 88 |
| 2 | 2-Bromonaphthalene | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 92 |
| 3 | 1-Bromo-2-(trifluoromethyl)benzene | Pd-PEPPSI-IPr (3) | K₂CO₃ | THF/H₂O | 80 | 75 |
| 4 | 2-Bromo-5-fluoropyridine | Pd(PPh₃)₄ (5) | K₃PO₄ | DME/H₂O | 90 | 81 |
| 5 | Methyl 2-bromobenzoate | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Toluene | 100 | 85 |
Data is representative and intended for illustrative purposes.
Key Insights:
-
Catalyst/Ligand: For highly hindered substrates (Entry 1), bulky biarylphosphine ligands like SPhos are superior.[7]
-
Base: Stronger bases like K₃PO₄ and Cs₂CO₃ are generally more effective for challenging couplings as they facilitate the formation of the reactive boronate species.[8]
-
Solvent: While anhydrous conditions are often preferred, aqueous solvent mixtures can sometimes be beneficial, particularly for heteroaromatic substrates (Entry 4), by aiding in the dissolution of the inorganic base.[13]
Experimental Workflow and Troubleshooting
Figure 2. General Experimental Workflow for Suzuki-Miyaura Coupling.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; Insufficient temperature; Steric hindrance too high. | Use a more active precatalyst/ligand system (e.g., Buchwald G3 precatalysts). Increase reaction temperature. Screen different solvents and stronger bases (e.g., Cs₂CO₃, KOtBu).[8] |
| Recovery of Starting Materials | Reaction temperature too low; Ineffective base/catalyst. | Increase temperature. Switch to a stronger base or a more electron-rich ligand to promote oxidative addition.[3] |
| Protodeboronation | Presence of water; Base too strong/nucleophilic; Prolonged reaction time. | Ensure rigorously anhydrous conditions. Use a non-nucleophilic base like K₃PO₄. Monitor reaction closely and stop once complete.[13] |
| Homocoupling of Boronic Acid | Oxygen contamination; High catalyst loading. | Degas solvent thoroughly before use and maintain a strict inert atmosphere. Reduce palladium catalyst loading. |
Conclusion
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a powerful and strategic reagent for the synthesis of sterically demanding biaryls via the Suzuki-Miyaura cross-coupling reaction. By understanding the interplay between its unique steric profile and the judicious selection of advanced palladium catalyst systems, researchers can overcome common hurdles in constructing congested C-C bonds. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals aiming to access novel and complex molecular scaffolds that are critical for advancing modern chemistry and medicine.[6][15]
References
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Al-Zoubi, R. M. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Available at: [Link]
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Yue, H., et al. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]
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Boruń, A. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at: [Link]
-
Ramgren, S. D., et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. Available at: [Link]
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Sherwood, T. C., et al. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]
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Hassan, J., et al. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Available at: [Link]
-
Ross, A., et al. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Schmidt, J., et al. Asymmetric Suzuki-Miyaura coupling using vinyl- and heteroaryl boronic... ResearchGate. Available at: [Link]
-
Pschierer, J., et al. Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. The Royal Society of Chemistry. Available at: [Link]
-
Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Ciobanu, A., et al. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available at: [Link]
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Rogge, T. M., et al. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Leahy, J. W. Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
-
Occhiato, E. G., et al. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]
-
O'Shea, D. F. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. Available at: [Link]
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Lennox, A. J. J., et al. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Patel, H., et al. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic Chemistry & Research. Available at: [Link]
-
Various Authors. Previous reports on the synthesis of biaryls. ResearchGate. Available at: [Link]
-
Various Authors. Product Class 13: Biaryls. Science of Synthesis. Available at: [Link]
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Stanek, L. Synthesis of Biaryls. ResearchGate. Available at: [Link]
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Hall, D. G. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley. Available at: [Link]
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Silva, F., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
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Various Authors. Biological and Medicinal Applications of Boronic Acids. ResearchGate. Available at: [Link]
-
Silva, F., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available at: [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Abarbri, M., et al. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. Available at: [Link]
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The Strategic Role of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unlocking Complex Scaffolds with a Versatile Building Block
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with enhanced therapeutic profiles is relentless. Among the vast arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, enabling the efficient formation of carbon-carbon bonds. Central to this transformation are organoboron reagents, and among them, (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid has emerged as a particularly valuable building block. Its unique structural motif, featuring a sterically demanding tert-butyl group on a cyclohexene ring, allows for the introduction of this bulky, lipophilic moiety into a wide range of molecular scaffolds. This is of significant interest to medicinal chemists as the tert-butylcyclohexene fragment can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and membrane permeability. Boronic acids and their derivatives are key components in a number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[1][2]
This guide provides a comprehensive overview of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, from its synthesis and characterization to its application in the synthesis of pharmaceutical intermediates. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the underlying chemical principles.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application. The key properties of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₉BO₂ |
| Molecular Weight | 182.07 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 850567-91-8 |
| Solubility | Slightly soluble in water; soluble in organic solvents like THF, Dioxane, and Toluene. |
Synthesis and Purification of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
The synthesis of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a multi-step process that begins with the commercially available 4-tert-butylcyclohexanone. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid.
Protocol 1: Synthesis of 4-tert-Butylcyclohexanone
The synthesis of the key precursor, 4-tert-butylcyclohexanone, can be achieved from 4-tert-butylphenol via a two-step process involving hydrogenation followed by oxidation.[3]
Step 1: Hydrogenation of 4-tert-Butylphenol to 4-tert-Butylcyclohexanol
-
Reaction Setup: In a high-pressure reactor, dissolve 4-tert-butylphenol (1 equivalent) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat the mixture to 80-100°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture, carefully vent the hydrogen gas, and filter the catalyst through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure to obtain crude 4-tert-butylcyclohexanol, which can be used in the next step without further purification.
Step 2: Oxidation of 4-tert-Butylcyclohexanol to 4-tert-Butylcyclohexanone
-
Reaction Setup: Dissolve 4-tert-butylcyclohexanol (1 equivalent) in dichloromethane (DCM).
-
Oxidant Addition: Add Pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise to the solution while maintaining the temperature at 0-5°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4-tert-butylcyclohexanone.[4]
Protocol 2: Synthesis of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
This protocol outlines the conversion of 4-tert-butylcyclohexanone to the target boronic acid via a vinyl triflate intermediate.
Step 1: Formation of the Vinyl Triflate
-
Reaction Setup: Dissolve 4-tert-butylcyclohexanone (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) dropwise.
-
Triflation: After stirring for 30-60 minutes, add triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the vinyl triflate by TLC or GC-MS.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude vinyl triflate is often used directly in the next step.
Step 2: Miyaura Borylation
-
Reaction Setup: To a solution of the crude vinyl triflate (1 equivalent) in a suitable solvent like 1,4-dioxane, add bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (3-5 mol%), and a base like potassium acetate (KOAc) (3 equivalents).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Conditions: Heat the mixture to 80-100°C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the formation of the boronic ester by GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Purification and Hydrolysis: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude pinacol ester can be purified by column chromatography. Subsequent hydrolysis with an aqueous acid (e.g., 1M HCl) or by stirring with a biphasic mixture of hexane and water, followed by extraction and concentration, will yield the desired (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid.
Application in Pharmaceutical Intermediate Synthesis: Suzuki-Miyaura Cross-Coupling
The primary utility of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid in pharmaceutical synthesis is as a coupling partner in the Suzuki-Miyaura reaction. This allows for the formation of a C(sp²)-C(sp²) bond, attaching the bulky cyclohexene moiety to an aromatic or heteroaromatic ring, a common structural motif in many biologically active molecules.[5][6]
Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid with an aryl or heteroaryl halide. This reaction is instrumental in the synthesis of precursors for various therapeutic agents, including potential antiviral or anti-inflammatory compounds.
Materials:
-
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (1.2 equivalents)
-
Aryl or Heteroaryl Halide (e.g., a bromopyridine derivative) (1 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl/heteroaryl halide, (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the solvent mixture.
-
Degassing: Thoroughly degas the mixture by bubbling with an inert gas for 20-30 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110°C) under an inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Analytical Methods for Quality Control
Ensuring the purity and identity of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid and its reaction products is critical. A suite of analytical techniques should be employed for comprehensive quality control.
| Analytical Technique | Purpose | Key Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment. | Confirms the presence of the tert-butyl and cyclohexene protons and carbons in the correct chemical environment and integration ratios. |
| Mass Spectrometry (MS) | Determination of molecular weight. | Provides the molecular ion peak corresponding to the expected mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicates high purity. Can be used to quantify the amount of boronic acid in a sample.[7] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Shows characteristic stretches for O-H (boronic acid), C=C (alkene), and C-H bonds. |
Safety and Handling
Organoboronic acids are generally considered to have low toxicity.[8] However, as with all laboratory chemicals, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]
-
Storage: Store in a cool, dry place away from oxidizing agents and moisture. Boronic acids can be sensitive to air and moisture, leading to decomposition. Storing under an inert atmosphere is recommended for long-term stability.
Conclusion
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its ability to introduce a sterically demanding and lipophilic moiety via the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it a powerful tool for medicinal chemists. The protocols and guidelines presented in this document provide a solid foundation for the synthesis, purification, and application of this important building block, empowering researchers to explore new chemical space in the pursuit of novel therapeutics.
References
-
António, M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
How can you synthesize 4-tert-butylcyclohexanone? (2021). Quora. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. [Link]
-
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. (n.d.). PubChem. [Link]
-
Koziol, A., et al. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411. [Link]
-
Asymmetric Suzuki-Miyaura coupling using vinyl- and heteroaryl boronic acids. (n.d.). ResearchGate. [Link]
-
Thomas, D. A. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-46). Royal Society of Chemistry. [Link]
-
Coombs, J. R., Zhang, L., & Morken, J. P. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Organic letters, 17(7), 1708–1711. [Link]
-
O'Shea, D. F. (2009). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 86, 360-363. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. [Link]
-
Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998. [Link]
-
A novel synthesis technique produces boronic acid-based drugs. (2017). Drug Discovery & Development. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed. [Link]
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Application Notes and Protocols for Suzuki Coupling with Vinyl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Vinyl Moieties in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of new therapeutic agents.[2][3] Among the various organoboron reagents utilized in this reaction, vinyl boronic acids and their derivatives are of particular interest. They serve as valuable building blocks for the introduction of vinyl groups, which are key structural motifs in numerous natural products and active pharmaceutical ingredients.[3][4] The ability to stereoselectively synthesize substituted olefins via Suzuki coupling with vinyl boronic acids has profound implications for drug design and discovery.[5]
This guide provides a comprehensive overview of the protocol for Suzuki coupling with vinyl boronic acids, delving into the mechanistic underpinnings, practical experimental procedures, and critical troubleshooting strategies. As a senior application scientist, the aim is to equip researchers with the necessary knowledge to successfully implement and optimize this powerful transformation in their own laboratories.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex.[1][5][6]
Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the vinyl or aryl halide (R1-X), forming a Pd(II) complex.[5][6]
-
Transmetalation: This is a crucial step where the organic group from the boron atom is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species ([R2-B(OH)3]-).[1][7] This boronate then reacts with the Pd(II) complex to displace the halide and form a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups (R1 and R2) on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Challenges Associated with Vinyl Boronic Acids
While powerful, the use of vinyl boronic acids is not without its challenges. Their inherent instability can often lead to diminished yields and the formation of unwanted byproducts.[4][8]
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the boronic acid starting material.[9][10] This process can be catalyzed by both acids and bases and is often exacerbated by high temperatures, prolonged reaction times, and the presence of water.[10][11] Heteroaromatic and electron-deficient vinyl boronic acids are particularly susceptible to protodeboronation.[10][12]
-
Polymerization: Vinyl boronic acid itself is unstable and prone to polymerization upon attempted isolation.[13] This necessitates the use of stabilized forms or in situ generation.
-
Homocoupling: The palladium catalyst can sometimes promote the coupling of two boronic acid molecules, leading to the formation of a symmetrical diene byproduct. This is often more prevalent in the presence of oxygen.[6][14]
To circumvent these issues, several strategies have been developed, including the use of more stable boronic esters (e.g., pinacol esters), trifluoroborate salts, or N-methyliminodiacetic acid (MIDA) boronates.[4][6][8][15] MIDA boronates are particularly advantageous as they are air-stable solids that can undergo slow release of the boronic acid under the reaction conditions, minimizing its concentration and thus reducing the likelihood of side reactions.[4][8][9] Another common and commercially available alternative is the trivinylboroxane-pyridine complex, a bench-stable solid that hydrolyzes in situ to provide vinyl boronic acid.[13]
Key Reagents and Experimental Considerations
The success of a Suzuki coupling reaction with a vinyl boronic acid is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
| Component | Examples | Key Considerations |
| Palladium Precatalyst | Pd(PPh3)4, Pd(OAc)2, Pd2(dba)3, Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(0) is the active species. Pd(II) sources like Pd(OAc)2 must be reduced in situ.[6][14] Buchwald precatalysts are often highly active and air-stable, simplifying handling. |
| Ligand | Triphenylphosphine (PPh3), Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | Electron-rich and bulky ligands often promote the oxidative addition and reductive elimination steps and can suppress side reactions.[16] The choice of ligand can significantly impact the reaction's efficiency and substrate scope.[10] |
| Base | K2CO3, K3PO4, Cs2CO3, CsF, NaOH | The base is crucial for activating the boronic acid.[7] The strength and type of base can influence the rate of protodeboronation.[10][11] Weaker bases like carbonates or fluorides are often preferred to minimize this side reaction.[12][14] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water as a co-solvent | The solvent system must be able to dissolve the reactants and the base.[6] A mixture of an organic solvent and water is common, as water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[6] Proper degassing of the solvent is critical to remove oxygen, which can lead to homocoupling and catalyst decomposition.[14] |
Detailed Experimental Protocol
This protocol provides a general guideline for a Suzuki coupling reaction between a vinyl boronic acid (or a stable derivative) and an aryl/vinyl halide. Optimization of the reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.
Materials:
-
Aryl/Vinyl Halide (1.0 equiv)
-
Vinyl Boronic Acid or stable derivative (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh3)4, 1-5 mol%)
-
Ligand (if required, e.g., PPh3, 2-10 mol%)
-
Base (e.g., K2CO3, 2-3 equiv)
-
Degassed solvent(s) (e.g., Dioxane/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Oven-dried glassware (round-bottom flask, condenser, magnetic stir bar)
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles
Procedure:
-
Preparation: To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl/vinyl halide (1.0 equiv), the vinyl boronic acid or its stable derivative (1.1-1.5 equiv), the base (2-3 equiv), and the palladium precatalyst and ligand (if separate).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This can be done by evacuating and backfilling the flask three times.
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.[14]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[14]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. The following table provides guidance on common issues encountered during Suzuki couplings with vinyl boronic acids.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent (oxygen contamination)- Impure reagents- Poor solubility of reactants | - Use a fresh batch of catalyst or a more robust precatalyst.[14]- Ensure thorough degassing of all solvents (including water) by sparging with an inert gas or freeze-pump-thaw cycles.[14][16]- Verify the purity of starting materials.- Screen different solvent systems to improve solubility.[17] |
| Significant Protodeboronation | - Base is too strong- High reaction temperature or prolonged reaction time- Presence of excess water | - Switch to a milder base such as K2CO3, CsF, or KF.[12][14][17]- Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.- Consider using anhydrous conditions or a less aqueous solvent system.[14]- Use a stable boronic acid surrogate like a MIDA boronate.[4][8][9] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without an efficient in-situ reduction | - Rigorously exclude oxygen by using proper inert atmosphere techniques.[6][14]- Use a Pd(0) source like Pd(PPh3)4 or a precatalyst system known for efficient generation of the active catalyst.[16] |
| Reaction Stalls | - Catalyst decomposition- Incomplete dissolution of the base | - Increase catalyst loading or use a more stable catalyst/ligand system.- Ensure vigorous stirring to maximize contact between the phases, especially in biphasic systems.[16]- Use a base that is more soluble in the reaction medium or add a phase-transfer catalyst. |
Conclusion
The Suzuki-Miyaura coupling of vinyl boronic acids is a powerful and versatile method for the synthesis of vinylated compounds, which are of great importance in pharmaceutical and materials science. While the inherent instability of some vinyl boronic acids presents challenges, these can be overcome through careful selection of reagents, the use of stable surrogates, and meticulous experimental technique. By understanding the underlying mechanism and potential pitfalls, researchers can effectively harness this reaction to construct complex molecular architectures and accelerate the pace of innovation in drug discovery and development.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Catalyst System Selection for the Suzuki-Miyaura Cross-Coupling of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
An Application Note and Protocol for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed guide for selecting the optimal catalyst system for the cross-coupling of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, a sterically demanding vinylboronic acid. We will delve into the mechanistic rationale behind catalyst choice, explore the critical roles of ligands, bases, and solvents, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The guidance herein is designed to facilitate high-yield coupling of this challenging substrate with a variety of aryl and heteroaryl halides.
Introduction: The Challenge of Steric Hindrance
The (4-(tert-Butyl)cyclohex-1-en-1-yl) moiety is a valuable structural motif in medicinal chemistry and materials science. Its incorporation into complex molecules is often achieved via the Suzuki-Miyaura reaction, a palladium-catalyzed process that couples an organoboron species with an organic halide or pseudohalide.[4][5]
The primary challenge in coupling (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid lies in its significant steric bulk. The large tert-butyl group imposes considerable steric hindrance around the reactive vinylboronic acid, which can impede key steps in the catalytic cycle, namely the transmetalation and reductive elimination steps.[6] Consequently, standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] often yield suboptimal results.[7] Overcoming this steric barrier requires a carefully optimized catalyst system, particularly the choice of a suitable phosphine ligand.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki-Miyaura reaction mechanism is essential for rational catalyst selection.[1][5] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4]
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[1]
-
Transmetalation: The organic group from the activated boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][8][9]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][10]
Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol, 1.0 equiv), (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and anhydrous potassium phosphate (424 mg, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Degassing: Sparge the resulting suspension with the inert gas for 10-15 minutes to remove any dissolved oxygen.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Conclusion and Best Practices
The successful Suzuki-Miyaura cross-coupling of the sterically hindered (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is highly dependent on the judicious selection of a catalyst system. The use of bulky, electron-rich biarylphosphine ligands, such as SPhos or XPhos , in combination with a Pd(II) precatalyst and a phosphate or carbonate base, is critical for achieving high yields. For particularly challenging substrates, modern palladacycle precatalysts like XPhos-Pd-G3 offer enhanced reactivity and reliability. Researchers should consider screening a small matrix of ligands and bases as outlined in this guide to identify the optimal conditions for their specific coupling partners.
References
- Current time information in Denbighshire, GB. (n.d.). Google.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (2024). Suzuki reaction.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Pérez-Temprano, M. H., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction....
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction.
- (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics.
- RSC Publishing. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions.
- Benchchem. (n.d.). comparative study of different bases in Suzuki-Miyaura coupling reactions.
- (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- (n.d.). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
- PubMed. (2007). Mechanistic studies on the Heck-Mizoroki cross-coupling reaction of a hindered vinylboronate ester as a key approach to developing a highly stereoselective synthesis of a C1-C7 Z,Z,E-triene synthon for viridenomycin.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a . | Download Table.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.
- PubMed. (2022). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V) O Catalysts.
- PubMed Central. (n.d.). Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts.
- J&K Scientific LLC. (n.d.). Suzuki Cross-Coupling.
- National Institutes of Health. (n.d.). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates.
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of Neopentyl 4-Bromobenzenesulfonate.
- National Institutes of Health. (n.d.). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.
- Organic Chemistry Portal. (n.d.). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts.
- ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- YouTube. (n.d.). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
Topic: Base Selection for Suzuki Reactions with (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed guide for the rational selection and screening of bases for the Suzuki-Miyaura cross-coupling reaction involving the sterically demanding (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. It combines mechanistic insights with practical, field-proven protocols to empower researchers to overcome challenges associated with hindered substrates.
Introduction: Navigating the Challenges of Steric Hindrance in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] At its heart, the reaction couples an organoboron species with an organic halide or pseudohalide, catalyzed by a palladium complex.[1][2] While broadly applicable, the reaction's efficiency can be dramatically impacted by the steric and electronic properties of the coupling partners.
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid presents a significant steric challenge. The bulky tert-butyl group locks the cyclohexene ring in a conformation that encumbers the boronic acid moiety. This steric bulk can severely hinder the crucial transmetalation step of the catalytic cycle, leading to low yields, slow reaction times, and an increase in side reactions such as protodeboronation.[3][4]
The choice of base is one of the most critical parameters to address these challenges. The base is not merely a stoichiometric reagent but an active participant in the catalytic cycle, fundamentally influencing the rate and outcome of the reaction.[5][6] This guide provides a systematic approach to selecting and optimizing the base for this specific, demanding substrate.
The Mechanistic Role of the Base: The Key to Unlocking Reactivity
In the absence of a base, the transmetalation step of the Suzuki-Miyaura reaction is often prohibitively slow.[7] The base's primary function is to activate the boronic acid, rendering it sufficiently nucleophilic to transfer its organic group to the palladium center.[2][5] Two primary mechanistic pathways are generally considered for this activation.[4][6][8]
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex (a boronate). This activated species is far more reactive towards the Pd(II)-halide complex in the transmetalation step.[6][8]
-
The Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) first exchanges with the halide on the Pd(II) complex. The resulting Pd(II)-hydroxide or -alkoxide species is more electrophilic and readily undergoes transmetalation with the neutral boronic acid.[4][8]
The operative pathway depends on the specific base, solvent, and substrates involved. However, the formation of a reactive boronate is widely accepted as a key process.[5][8]
A Comparative Guide to Base Selection
The choice of base is a balancing act between reactivity, solubility, and substrate compatibility. For a sterically hindered substrate, a stronger or more effective activating base is often required. Inorganic bases are most common, but organic bases have their niche.[6]
| Base Category | Examples | Basicity | Key Characteristics & Suitability for Hindered Substrates |
| Phosphates | K₃PO₄ | Strong | Excellent first choice. High pKa and good solubility in some organic solvents promote boronate formation. Often highly effective for sterically demanding couplings.[3] |
| Carbonates | Cs₂CO₃, K₂CO₃, Na₂CO₃ | Moderate to Strong | Workhorses of Suzuki coupling. Cs₂CO₃ is more soluble and basic, often succeeding where others fail. K₂CO₃ is a cost-effective and robust option.[7][9][10] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Very Strong | Can be very effective but their high basicity and aqueous nature may promote side reactions like protodeboronation or hydrolysis of sensitive functional groups.[6] |
| Alkoxides | NaOt-Bu, KOt-Bu | Very Strong | Used for particularly challenging couplings, especially with less reactive aryl chlorides. Must be used under anhydrous conditions to avoid hydrolysis.[3] |
| Fluorides | KF, CsF | Weak | The fluoride ion has a unique ability to form a highly nucleophilic trifluoroborate species. Can be effective under anhydrous conditions, especially with base-sensitive substrates.[2] |
| Organic Amines | TEA, DIPEA, DBU | Weak to Moderate | Generally less effective for activating boronic acids and can sometimes inhibit the catalyst.[11][12] Primarily used as acid scavengers or when substrate functionality is incompatible with inorganic bases. |
Experimental Protocol: A Systematic Workflow for Base Screening
This protocol outlines a parallel screening experiment to efficiently identify the optimal base for coupling (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid with a model aryl bromide.
Materials:
-
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv., model electrophile)
-
Palladium Catalyst: Pd(PPh₃)₄ (2 mol%) or a combination of Pd₂(dba)₃ (1 mol%) and a ligand like SPhos (2 mol%)
-
Bases to Screen (2.5 equiv. each): K₃PO₄, Cs₂CO₃, K₂CO₃, NaOt-Bu, KF
-
Solvent System: Toluene/Water (10:1 v/v) or Dioxane/Water (10:1 v/v). Use anhydrous toluene for NaOt-Bu.
-
Internal Standard (IS): Dodecane or a similar high-boiling, inert compound.
-
Reaction Vials (e.g., 2 mL microwave vials with stir bars)
-
Inert atmosphere glovebox or Schlenk line
-
Heating block or oil bath
-
GC-MS or LC-MS for analysis
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Substituted Cyclohexenes via (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic Acid Intermediates
Introduction: The Significance of the Substituted Cyclohexene Scaffold
The cyclohexene motif is a cornerstone in medicinal chemistry and drug development. Its inherent three-dimensionality and conformational pre-organization make it a privileged scaffold for the precise spatial arrangement of functional groups. This structural rigidity is critical for optimizing interactions with biological targets, such as enzymes and receptors, thereby enhancing molecular potency and selectivity.[1][2] A classic example is the neuraminidase inhibitor Oseltamivir (Tamiflu®), where the cyclohexene ring is designed to mimic the transition state of the sialic acid cleavage reaction, highlighting the scaffold's power in rational drug design.[1] The introduction of substituents onto this core allows for the fine-tuning of physicochemical properties, including solubility, metabolic stability, and bioavailability, making the development of robust synthetic routes to these compounds a high-priority endeavor for researchers.
This guide details a powerful and versatile strategy for synthesizing a diverse library of substituted cyclohexenes centered on a key building block: (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid or its more stable pinacol ester equivalent. The bulky tert-butyl group acts as a conformational anchor, locking the ring into a preferred chair-like conformation and providing a predictable structural foundation.[3] The primary coupling methodology explored is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a testament to its reliability, mild conditions, and broad functional group tolerance.[4][5]
Overall Synthetic Strategy
The pathway to the target substituted cyclohexenes is a logical, multi-step process that begins with a common starting material and proceeds through the key boronic ester intermediate. This workflow is designed for efficiency and modularity, allowing for the late-stage introduction of chemical diversity.
Caption: High-level workflow for the synthesis of substituted cyclohexenes.
Protocol I: Synthesis of the Key Boronic Ester Intermediate
Boronic acids can be prone to dehydration to form boroxines and other decomposition pathways.[4] Therefore, synthetic routes often target the corresponding pinacol ester, which exhibits significantly enhanced stability, is generally a crystalline solid, and is easier to purify by chromatography. The following protocol details the synthesis of 2-(4-(tert-butyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from the corresponding enol triflate.
A. Step-by-Step Methodology
-
Preparation of the Enol Triflate:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of Lithium diisopropylamide (LDA) (1.1 equivalents) to the THF.
-
Add a solution of 4-tert-butylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution over 30 minutes, maintaining the temperature at -78 °C.[6] Stir for 1 hour to ensure complete enolate formation.
-
In a separate flask, prepare a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the enolate mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Causality: The use of a strong, non-nucleophilic base like LDA at low temperature ensures the regioselective formation of the kinetic enolate. N-phenyl-bis(trifluoromethanesulfonimide) is an efficient triflating agent that converts the enolate into the vinyl triflate, an excellent electrophile for subsequent palladium-catalyzed reactions.
-
-
Miyaura Borylation:
-
To a new flame-dried flask, add the crude vinyl triflate (1.0 equivalent), bis(pinacolato)diboron (B₂pin₂) (1.2 equivalents), and potassium acetate (KOAc) (3.0 equivalents).[7]
-
Add the catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Causality: This is a palladium-catalyzed reaction to form a C-B bond. Pd(dppf)Cl₂ is a robust catalyst for this transformation. KOAc acts as the base, which is crucial for the catalytic cycle. B₂pin₂ is the boron source, providing the stable pinacol boronate group.
-
-
Work-up and Purification:
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can often be purified by flash column chromatography. However, boronic esters can be challenging.
-
Expert Insight: Standard silica gel can sometimes cause decomposition. It is often advantageous to use neutral alumina or silica gel that has been pre-treated with a solution of boric acid.[8][9] Elute with a non-polar solvent system, such as a hexane/ethyl acetate gradient.
-
Alternatively, recrystallization from a suitable solvent like hot ethanol or an ether/hexane mixture can yield pure product.[10]
-
The Suzuki-Miyaura Cross-Coupling: Mechanism and Application
The Suzuki-Miyaura reaction is the cornerstone of this synthetic strategy, forming a carbon-carbon bond between the sp²-hybridized carbon of the cyclohexenylboronic ester and an sp²-hybridized carbon of an aryl or heteroaryl halide/triflate.[5] Understanding its mechanism is key to troubleshooting and optimizing the reaction.
A. The Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][11]
Caption: The generally accepted mechanism for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step.[7][11]
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base (e.g., carbonate, phosphate), which forms a more nucleophilic "ate" complex.[4][12]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][11]
Protocol II: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling the boronic ester intermediate with a range of aryl or heteroaryl halides.
A. Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial, add the (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid pinacol ester (1.1 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents) or a combination of a palladium source and a ligand (e.g., Pd(OAc)₂ with SPhos, 0.02 equivalents).
-
Expert Insight: The choice of catalyst and ligand is critical. For challenging couplings, such as with aryl chlorides, more active phosphine ligands like SPhos are often required to facilitate the oxidative addition step.[13]
-
Seal the vessel with a septum, and thoroughly degas the mixture by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times. This is critical to prevent oxidation of the Pd(0) catalyst, which can lead to side reactions like boronic acid homocoupling.[4]
-
-
Reaction Execution:
-
Add the degassed solvent system via syringe. A common and effective solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 ratio). Water is often necessary to dissolve the inorganic base and facilitate transmetalation.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously overnight.
-
Monitor the reaction's progress by TLC or LC-MS until the starting halide is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure substituted cyclohexene product.
-
Data Presentation: Scope of the Coupling Reaction
The described protocol is effective for a wide range of coupling partners. The following table summarizes representative examples.
| Aryl Halide/Triflate Partner | Product | Typical Yield (%) |
| 4-Bromoanisole | 1-(4-methoxyphenyl)-4-(tert-butyl)cyclohex-1-ene | 85-95% |
| 3-Iodopyridine | 3-(4-(tert-butyl)cyclohex-1-en-1-yl)pyridine | 78-88% |
| 4-Chlorobenzonitrile | 4-(4-(tert-butyl)cyclohex-1-en-1-yl)benzonitrile | 70-80% |
| 1-Naphthyl triflate | 1-(4-(tert-butyl)cyclohex-1-en-1-yl)naphthalene | 80-90% |
| 2-Bromothiophene | 2-(4-(tert-butyl)cyclohex-1-en-1-yl)thiophene | 82-92% |
Yields are representative and may vary based on specific reaction conditions and scale.
Conclusion and Future Outlook
The combination of a stable (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid pinacol ester intermediate with the Suzuki-Miyaura cross-coupling reaction provides a powerful and highly modular platform for the synthesis of diverse substituted cyclohexenes. This application note delivers field-proven protocols and explains the critical causality behind key experimental steps, empowering researchers in drug discovery and organic synthesis. The methods described herein facilitate the rapid generation of analog libraries, enabling comprehensive structure-activity relationship (SAR) studies and accelerating the journey from hit identification to lead optimization.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
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Valeur, E., & Bradley, M. (2009). The Suzuki–Miyaura cross-coupling reaction. Chemical Society Reviews, 38(2), 606-621. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Vaddamanu, M., et al. (2012). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (48), 5263-5265. [Link]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(10), 1279-1281. [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. ResearchGate. [Link]
-
Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. [Link]
-
Pschierer, J., Peschek, N., & Plenio, H. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Green Chemistry, 12(4), 636-641. [Link]
-
Organic Chemistry Portal. Cyclohexene synthesis. Organic Chemistry Portal. [Link]
-
Reddit. (2017). Purification of boronic acids? r/chemistry. [Link]
- Google Patents. (1952). US2601075A - Process for preparing substituted cyclohexanes.
- Google Patents. (2005).
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. ResearchGate. [Link]
-
Jooss, T. (1969). Synthesis of Substituted Cyclohexanes for Conformational Studies. Master's Thesis, College of the Holy Cross. [Link]
-
Abdullah, J. A., Ali, O. T., & Al-Jawharji, Y. S. (2008). Synthesis of Some Cyclohexene Derivatives by Diels-Alder Reaction. ResearchGate. [Link]
-
Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 71(20), 7873-7880. [Link]
-
ResearchGate. (2025). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]
-
Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 15(19), 3391-3419. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reactions of various boronic acids with different aryl halides catalysed by Na2[Pd(dPhHSS)]. ResearchGate. [Link]
-
Storgaard, M., & Ellman, J. A. (2009). Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to in situ Generated N-Boc Arylimines. Organic Syntheses, 86, 360. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 18. [Link]
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PubChem. (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. PubChem. [Link]
-
LeBlond, C. R., et al. (2005). Practical and efficient Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids catalyzed by recyclable Pd(0)/C. Organic Letters, 7(18), 3945-3948. [Link]
-
Kozioł, A., et al. (2018). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 15(10), e1800268. [Link]
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Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [Link]
-
Quora. (2021). How can you synthesize 4-tert-butylcyclohexanone? Quora. [Link]
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National Institutes of Health (NIH). (2025). Cyclodextrin-based rotaxanes as a versatile platform for biological and medicinal applications. PMC. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the sterically hindered substrate, (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid . Due to its significant steric bulk, this vinylboronic acid presents unique challenges that require careful consideration of reaction parameters to achieve high yields. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges successfully.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura coupling is a fundamental tool for forging carbon-carbon bonds.[1][2][3] The reaction's mechanism involves a catalytic cycle with a palladium catalyst, comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] However, when one of the coupling partners, such as (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, possesses significant steric bulk, any of these steps can be kinetically hindered, leading to low yields, incomplete conversion, and undesirable side reactions.[5][6]
The bulky tert-butyl group on the cyclohexenyl ring creates a demanding steric environment around the carbon-boron bond. This can impede the approach of the palladium complex during the crucial transmetalation step and subsequently slow the final reductive elimination step, which forms the desired C-C bond.[5] This guide will address these specific issues head-on, providing field-proven solutions.
Troubleshooting Guide & FAQs
Here, we address common problems encountered when using (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid in Suzuki coupling reactions.
Q1: My reaction is showing very low or no conversion of the starting materials. What are the first things I should check?
A1: When a Suzuki coupling fails to initiate, the issue often lies with catalyst activation or the fundamental reaction setup.[5][7]
-
Catalyst Activity & Inert Atmosphere: The active catalyst is a Pd(0) species.[8] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. The most common cause of catalyst deactivation is the presence of oxygen.[5][9]
-
Action: Ensure your solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes or using several freeze-pump-thaw cycles).[7][10] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.[10] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which can be more reliable in generating the active catalytic species.[5][9]
-
-
Reagent Quality: Verify the purity and integrity of your boronic acid, aryl halide, and base. Boronic acids can degrade over time.
-
Stirring Rate: For biphasic reactions (e.g., dioxane/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[11]
Q2: The reaction stalls at ~50% conversion, even after extended reaction times. How can I drive it to completion?
A2: Stalled reactions are a hallmark of sterically hindered couplings. The issue is likely a slow transmetalation or reductive elimination step.[5] More "forcing" conditions are required.
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective for hindered substrates.[6] You must use a ligand designed to accelerate the key steps of the catalytic cycle.
-
Action: Switch to a bulky, electron-rich biaryl phosphine ligand (often called Buchwald ligands).[5][6] Excellent starting points are SPhos , XPhos , or RuPhos .[5][6][12] These ligands promote the formation of a reactive, monoligated Pd(0) species and accelerate reductive elimination.[6] N-Heterocyclic Carbenes (NHCs) are also highly effective alternatives known for their high activity and stability.[13][14][15]
-
-
Increase Temperature: Higher temperatures provide the necessary energy to overcome the activation barriers associated with hindered substrates.[6][7]
Q3: I'm observing significant formation of a byproduct where the boronic acid has been replaced by a hydrogen atom (protodeboronation). How can I prevent this?
A3: Protodeboronation is a common and troublesome side reaction, particularly with unstable boronic acids or under harsh basic conditions.[7][10][16]
-
Base Selection: The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex for transmetalation.[1][13] However, a base that is too strong or the presence of excess water can promote the undesired cleavage of the C-B bond.[10][16]
-
Action 1: Switch to a milder, yet effective base. Finely powdered potassium phosphate (K₃PO₄) is often an excellent choice for hindered couplings.[6][7] Cesium carbonate (Cs₂CO₃) is another strong contender.[7][9]
-
Action 2: While some water is often beneficial for Suzuki couplings (it helps dissolve the base and facilitates boronate formation), excess water can be detrimental.[2] If using an aqueous base system, try reducing the amount of water or switch to strictly anhydrous conditions with a base like potassium tert-butoxide (t-BuOK) in a solvent like toluene or dioxane.[6][15]
-
-
Protect the Boronic Acid: If protodeboronation remains a persistent issue, you can convert the boronic acid into a more stable derivative in situ or prior to the reaction.
-
Action: Convert the boronic acid to its corresponding trifluoroborate salt (by treating with KHF₂) or a MIDA boronate ester.[17] These derivatives are more robust and less prone to protodeboronation, slowly releasing the boronic acid under the reaction conditions.[17] Another simple method is to form a diethanolamine adduct, which can be isolated as a stable white solid.[5][18]
-
Q4: My main byproduct is the homocoupling of my boronic acid (dimerization). What causes this and how can I stop it?
A4: Homocoupling is typically caused by the presence of oxygen, which can mediate the oxidative dimerization of the boronic acid, or by certain palladium-catalyzed pathways.[5][9]
-
Rigorous Degassing: This is the most critical preventative measure. Oxygen must be scrupulously excluded from the reaction.
-
Controlled Addition: Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction.
-
Action: Consider adding the boronic acid solution slowly via a syringe pump over the course of the reaction, although this is often a last resort after optimizing other parameters.[9]
-
-
Ligand Effects: Bulky ligands that favor the formation of the desired cross-coupled product can suppress homocoupling pathways.[9][11] The switch to ligands like SPhos or XPhos, as mentioned in A2, will also help mitigate this side reaction.
Visualizing the Process
Suzuki Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction. Steric hindrance from the (4-(tert-Butyl)cyclohex-1-en-1-yl) group primarily affects the Transmetalation and Reductive Elimination steps.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow
Use this flowchart to systematically diagnose and solve issues with your reaction.
Caption: A systematic workflow for troubleshooting common Suzuki coupling issues.
Recommended Reaction Parameters
The following table provides a starting point for optimizing your reaction. Sterically hindered couplings often benefit from higher catalyst loadings and specific ligand-base combinations.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Precatalyst | XPhos Pd G3 (or other G3/G4 precatalysts) | Air-stable, reliable generation of the active Pd(0) species.[5] Can be used at 1-3 mol %. |
| Pd₂(dba)₃ / Pd(OAc)₂ | Requires separate addition of ligand. Ensure high purity. | |
| Ligand | XPhos , SPhos , RuPhos | Crucial for success. Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[5][6][12] Use a Pd:Ligand ratio of 1:2 to 1:4 if not using a precatalyst.[9] |
| Base | K₃PO₄ (finely powdered) | Strong, but generally does not promote high rates of protodeboronation.[6][7] Use 2.0–3.0 equivalents. |
| Cs₂CO₃ | Very effective, but can be more expensive and hygroscopic. | |
| t-BuOK / NaOtBu | Strong bases for use under anhydrous conditions, especially with less reactive aryl chlorides.[6][15] | |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) | A robust, general-purpose system. Water aids in dissolving the base.[2][5] |
| Toluene or 2-MeTHF | Good anhydrous options for use with bases like t-BuOK.[6] | |
| Temperature | 80–110 °C | Higher temperatures are generally required to overcome the steric barrier.[5][6] |
| Boronic Acid | (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid | Use 1.2–1.5 equivalents relative to the limiting halide. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
This protocol provides a robust starting point for coupling with aryl or vinyl bromides.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).[5][7]
-
Inert Atmosphere: Seal the vessel with a septum cap and thoroughly purge with argon or nitrogen for 10-15 minutes. This is a critical step.[5][10]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting aryl halide.[5]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at 100 °C.[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5][7]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protecting the Boronic Acid as a Diethanolamine Adduct
If protodeboronation is a significant issue, this procedure can be used to form a more stable adduct before the coupling reaction.[5][18]
-
Dissolution: In a small vial with a stir bar, dissolve the (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or diethyl ether.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[5]
-
Precipitation & Isolation: A white precipitate will typically form. Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.[5]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling protocol (Protocol 1) in place of the free boronic acid.
References
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Suzuki Cross-Coupling Mechanism | Organic Chemistry. (2020). YouTube. Retrieved from [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). National Institutes of Health. Retrieved from [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2023). ACS Publications. Retrieved from [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2021). ResearchGate. Retrieved from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). American Chemical Society. Retrieved from [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2007). Journal of the American Chemical Society. Retrieved from [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Letters. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved from [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA. Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2012). National Institutes of Health. Retrieved from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved from [Link]
-
Failed suzuki coupling, any suggenstions? (2024). Reddit. Retrieved from [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. (2020). ResearchGate. Retrieved from [Link]
-
Organoborane coupling reactions (Suzuki coupling). (2002). National Institutes of Health. Retrieved from [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. (2024). ChemRxiv. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved from [Link]
-
Optimization in reaction conditions for Suzuki coupling reactions... (n.d.). ResearchGate. Retrieved from [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. m.youtube.com [m.youtube.com]
Preventing protodeboronation of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
Welcome to the technical support center for (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the use of this reagent, with a specific focus on preventing protodeboronation.
Introduction
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A common challenge encountered with boronic acids is protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to reduced yield of the desired product.[1] Fortunately, vinyl boronic acids such as (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid are generally less susceptible to protodeboronation compared to many heteroaromatic boronic acids.[2] However, under certain conditions, this side reaction can still be significant. This guide provides a comprehensive overview of the factors influencing protodeboronation and practical strategies to mitigate it.
Troubleshooting Guide: Preventing Protodeboronation
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing a significant amount of 4-(tert-butyl)cyclohex-1-ene as a byproduct in my Suzuki-Miyaura reaction. What is causing this and how can I minimize it?
A1: The formation of 4-(tert-butyl)cyclohex-1-ene is a classic sign of protodeboronation.[3] This side reaction is primarily influenced by the reaction conditions, especially the choice of base, solvent, and temperature. Here’s a breakdown of the likely causes and solutions:
-
Harsh Base: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[1][3] The hydroxide ions form a boronate species, which then reacts with a proton source (like water) to cleave the C-B bond.[1]
-
Solution: Switch to a milder base. Instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider using potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).[3] The choice of base can be critical and may require screening.
-
-
Aqueous Solvent: Water acts as the proton source for protodeboronation. While many Suzuki-Miyaura reactions use aqueous solvent mixtures for solubility and to activate the boronic acid, a high concentration of water can be detrimental.
-
High Temperature: Elevated temperatures can increase the rate of protodeboronation.
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. This may require extending the reaction time, but it can significantly improve the yield of your desired product.
-
Q2: My reaction is sluggish, and when I increase the temperature to speed it up, I see more protodeboronation. How can I improve the reaction rate without decomposing my boronic acid?
A2: This is a common optimization challenge. The key is to enhance the rate of the desired Suzuki-Miyaura coupling so that it outcompetes the protodeboronation pathway.
-
Highly Active Catalyst: An efficient palladium catalyst and ligand system can significantly accelerate the cross-coupling reaction, allowing you to use milder conditions.
-
Solution: Consider using a modern, air-stable Pd(II) precatalyst, such as a palladacycle, which efficiently generates the active Pd(0) species in situ.[3] The choice of phosphine ligand is also critical; bulky, electron-rich ligands can often improve catalytic activity.
-
-
"Slow-Release" Strategy: For particularly sensitive substrates, a "slow-release" strategy can be highly effective. This involves using a more stable derivative of the boronic acid that slowly hydrolyzes under the reaction conditions to release the active boronic acid. This keeps the concentration of the unstable boronic acid low at any given time, minimizing its decomposition.[1]
Q3: How do I know if my (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is degrading during storage?
A3: Boronic acids can dehydrate to form cyclic anhydrides called boroxines, or they can decompose via other pathways if not stored properly.
-
Visual Inspection: Pure boronic acids are typically white, crystalline solids. Any discoloration or change in texture could indicate decomposition.
-
Analytical Monitoring: The most reliable way to assess purity is through analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid?
A1: To ensure the longevity and reactivity of your boronic acid, store it in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). A refrigerator or freezer is ideal. Avoid exposure to moisture and air, as this can lead to the formation of boroxines and other degradation products.
Q2: Can I purify (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid if I suspect it has degraded?
A2: Yes, purification is often possible. Recrystallization from a suitable solvent is a common method.[11] Another technique involves an acid-base extraction. The boronic acid can be dissolved in a basic aqueous solution to form the boronate salt, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure boronic acid, which is then extracted into an organic solvent.[12]
Q3: What is a MIDA boronate ester and why is it useful?
A3: A MIDA boronate ester is a derivative of a boronic acid where the boron atom is protected by complexation with N-methyliminodiacetic acid (MIDA).[5][6] This makes the boron atom sp³-hybridized and therefore unreactive towards transmetalation in Suzuki-Miyaura coupling under anhydrous conditions.[5] The MIDA group can be easily removed with a mild aqueous base to regenerate the active boronic acid in situ.[7] This "slow-release" of the boronic acid minimizes its concentration in the reaction mixture at any given time, thereby suppressing side reactions like protodeboronation.[1]
Q4: Are there any analytical methods to quantify the extent of protodeboronation?
A4: Yes, several analytical techniques can be used to monitor the progress of your reaction and quantify the formation of the protodeboronated byproduct. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for separating and quantifying the components of the reaction mixture.[3][8][9][10] Quantitative NMR (qNMR) can also be used by integrating the signals of the desired product and the protodeboronated byproduct against an internal standard.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, aiming to minimize the protodeboronation side reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (2.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Degassed solvent (e.g., 1,4-Dioxane/water 10:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, and potassium phosphate.
-
Add the palladium precatalyst.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously at a moderate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid MIDA ester
This protocol describes the conversion of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid to its more stable N-methyliminodiacetic acid (MIDA) boronate ester.[5][6]
Materials:
-
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Dean-Stark apparatus (for toluene) or molecular sieves (for DMF)
Procedure:
-
To a round-bottom flask, add (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid and N-methyliminodiacetic acid.
-
Add the anhydrous solvent.
-
If using toluene, assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
If using DMF, add activated molecular sieves and heat the mixture (e.g., 80 °C) with stirring under an inert atmosphere until the reaction is complete (monitor by NMR or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude MIDA ester is often a crystalline solid and can be purified by recrystallization or column chromatography.
Data Summary
| Parameter | Recommendation for Minimizing Protodeboronation | Rationale |
| Base | Use milder bases (e.g., K₃PO₄, K₂CO₃, CsF) | Strong bases accelerate the formation of the boronate anion, which is susceptible to protonolysis.[1][3] |
| Solvent | Reduce water content or use anhydrous solvents | Water is the primary proton source for protodeboronation.[3] |
| Temperature | Use the lowest effective temperature | Higher temperatures increase the rate of the undesired protodeboronation reaction. |
| Catalyst | Employ a highly active Pd catalyst/ligand system | A more efficient catalyst accelerates the desired coupling, outcompeting protodeboronation.[3] |
| Boronic Acid Form | Use MIDA boronate ester for a "slow-release" strategy | Keeps the concentration of the active (and less stable) boronic acid low throughout the reaction.[1][5][6] |
Visual Guides
Caption: Troubleshooting workflow for protodeboronation.
References
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]
-
University of Edinburgh. (n.d.). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Edinburgh Research Explorer. [Link]
-
SciSpace. (n.d.). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. [Link]
-
Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Thakur, A., Zhang, K., & Louie, J. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Chemical Communications. [Link]
-
ChemRxiv. (n.d.). Supporting Information for A Mild and Simple Method for Making MIDA Boronates. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Scribd. (n.d.). Org. Lett. 2020, 22, 24, 9408-9414 (MIDA Burke MAJ Preparation). [Link]
-
National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-tert-Butylcyclohexanone on Newcrom R1 HPLC column. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross coupling reaction. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Illinois Experts. (2007). A simple and modular strategy for small molecule synthesis: Iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks. [Link]
-
Springer Nature Experiments. (n.d.). Results for "Liquid Chromatography-mass Spectrometry". [Link]
-
Agilent. (n.d.). LC-MS primer. [Link]
-
National Institutes of Health. (n.d.). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
Israel Journal of Chemistry. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Liquid Chromatography/Tandem Mass Spectrometry for Analysis of 1,2-Dibromo-4-(1,2-Dibromoethyl)Cyclohexane (TBECH) and 1,2,5,6-Tetrabromocyclooctane (TBCO). [Link]
-
Organic Chemistry Portal. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. [Link]
-
ResearchGate. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
- Google Patents. (n.d.).
-
YouTube. (2015). How to Purify Boric Acid (by Recrystallization). [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. MIDA Boronates [sigmaaldrich.com]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Results for "Liquid Chromatography-mass Spectrometry" | Springer Nature Experiments [experiments.springernature.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Suzuki Coupling of Vinyl Boronic Acids
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving vinyl boronic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to offer practical, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the Suzuki coupling of vinyl boronic acids.
Q1: My Suzuki coupling with a vinyl boronic acid is giving a low yield of the desired product. What are the most likely side reactions?
A1: Low yields in Suzuki couplings with vinyl boronic acids are frequently attributed to three primary side reactions:
-
Protodeboronation: The C-B bond of the vinyl boronic acid is cleaved and replaced by a C-H bond, resulting in the corresponding alkene. This is a very common issue, particularly with vinyl boronic acids.[1][2]
-
Homocoupling: Two molecules of the vinyl boronic acid couple to form a symmetrical diene. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst.[3][4]
-
Geometric Isomerization: The stereochemistry of the vinyl boronic acid (E/Z) can be scrambled under the reaction conditions, leading to a mixture of product isomers.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to my starting vinyl boronic acid minus the boronic acid group. What is this, and how can I prevent it?
A2: This byproduct is the result of protodeboronation .[1] It's a common challenge where the boronic acid moiety is replaced by a proton from a source in the reaction mixture, typically water.[2] While vinyl boronic acids are generally less prone to this than some heteroaromatic boronic acids, it can still be a significant competing pathway.[5][6]
Key prevention strategies include:
-
Using anhydrous conditions: Water is a primary proton source, so using dry solvents and reagents can significantly suppress protodeboronation.[2]
-
Choosing a milder base: Strong bases in aqueous media can accelerate this side reaction. Consider switching to weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2][7]
-
Using boronic esters: Pinacol esters or other boronic acid derivatives can be more stable and less susceptible to protodeboronation.[8][9]
Q3: My crude NMR shows a symmetrical diene byproduct. What causes this homocoupling, and how can I minimize it?
A3: The formation of a symmetrical diene is due to the homocoupling of your vinyl boronic acid.[3] This side reaction is primarily caused by:
-
Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of the boronic acid.[4][10]
-
Palladium(II) Precatalysts: Using a Pd(II) source like Pd(OAc)₂ can lead to homocoupling at the start of the reaction as it is reduced to the active Pd(0) state.[8][10]
To minimize homocoupling:
-
Rigorous Degassing: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles.[4]
-
Use a Pd(0) Precatalyst: Employing a Pd(0) source like Pd₂(dba)₃ can bypass the initial Pd(II) reduction step that often leads to homocoupling.[11]
-
Add a Reducing Agent: In some cases, adding a mild reducing agent can help to quickly generate and maintain the Pd(0) catalytic species.[12]
Q4: The E/Z ratio of my product is different from my starting vinyl boronic acid. What is happening and how can I maintain the stereochemistry?
A4: This indicates that geometric isomerization of the double bond is occurring during the reaction. While less common than protodeboronation or homocoupling, it can be a significant issue. Isomerization can be influenced by factors such as light, heat, or the presence of radical species.
To maintain stereochemical integrity:
-
Lower Reaction Temperature: Higher temperatures can sometimes provide the energy needed for isomerization. Running the reaction at the lowest effective temperature may help.[13]
-
Protect from Light: If the isomerization is photochemically driven, protecting the reaction vessel from light can be beneficial.
-
Optimize Ligand and Base: The specific ligand and base combination can influence the stability of the intermediates in the catalytic cycle. Screening different conditions may be necessary.
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed analysis of each major side reaction, including mechanistic insights, preventative protocols, and data-driven recommendations.
Troubleshooting Guide 1: Protodeboronation
Protodeboronation is the protonolysis of the carbon-boron bond, leading to the loss of the boronic acid functional group.[1]
Mechanism of Protodeboronation
Protodeboronation can proceed through several pH-dependent pathways. In the context of Suzuki coupling, which typically employs basic conditions, the base-catalyzed pathway is most relevant.[6][9] The base activates the boronic acid to form a more reactive boronate species, which can then be protonated by a proton source like water.[1][14]
Visualizing the Problem & Solution
Caption: Troubleshooting workflow for protodeboronation.
Detailed Mitigation Protocol: Switching to Anhydrous Conditions
-
Reagent Preparation:
-
Dry solvents (e.g., toluene, dioxane, THF) over appropriate drying agents (e.g., sodium/benzophenone, molecular sieves) and distill under an inert atmosphere.
-
Ensure the vinyl boronic acid (or ester) and the coupling partner are dried under vacuum.
-
Use a finely powdered, anhydrous base (e.g., K₃PO₄, Cs₂CO₃).
-
-
Reaction Setup:
-
Assemble the reaction glassware and flame-dry under vacuum, then cool under a stream of inert gas (argon or nitrogen).
-
Add the vinyl boronic acid, coupling partner, base, and ligand to the reaction flask under a positive pressure of inert gas.
-
Add the degassed, anhydrous solvent via syringe.
-
-
Execution and Monitoring:
-
Add the palladium catalyst under inert atmosphere.
-
Heat the reaction to the desired temperature and monitor by TLC or LC-MS for the formation of the desired product and the protodeboronated byproduct.
-
Parameter Comparison Table: Base and Solvent Effects on Protodeboronation
| Base | Solvent System | Relative Rate of Protodeboronation | Comments |
| K₃PO₄ | Dioxane/H₂O | High | Strong base in aqueous media can accelerate protodeboronation.[2] |
| Cs₂CO₃ | Toluene/H₂O | Moderate to High | Similar to K₃PO₄, the presence of water is a key factor. |
| K₂CO₃ | Anhydrous Dioxane | Low to Moderate | Weaker base and anhydrous conditions reduce the rate.[2] |
| KF | Anhydrous THF | Low | Fluoride bases are often effective at minimizing this side reaction.[2] |
Troubleshooting Guide 2: Homocoupling
Homocoupling results in the dimerization of the vinyl boronic acid, consuming starting material and complicating purification.[3]
Mechanism of Homocoupling
The primary mechanism involves the reaction of two molecules of the boronic acid with a Pd(II) species.[8] This Pd(II) can be present from the start if a Pd(II) precatalyst is used, or it can be formed by the oxidation of the active Pd(0) catalyst by residual oxygen.[4][10]
Visualizing the Problem & Solution
Caption: Troubleshooting workflow for homocoupling.
Detailed Mitigation Protocol: Rigorous Degassing and Catalyst Choice
-
Solvent Preparation:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the vinyl boronic acid, coupling partner, and base.
-
Add the degassed solvent.
-
Add a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) which can promote the desired cross-coupling over homocoupling.[11]
-
Add a Pd(0) precatalyst such as Pd₂(dba)₃.
-
-
Execution and Monitoring:
-
Heat the reaction to the desired temperature and monitor its progress. The absence of the symmetrical diene byproduct can be confirmed by LC-MS or GC-MS analysis of the crude reaction mixture.
-
Parameter Comparison Table: Catalyst and Ligand Effects on Homocoupling
| Palladium Source | Ligand | Relative Rate of Homocoupling | Comments |
| Pd(OAc)₂ | PPh₃ | High | Pd(II) source can directly promote homocoupling.[4] |
| PdCl₂(dppf) | (dppf) | Moderate | Common Pd(II) precatalyst; homocoupling can occur. |
| Pd₂(dba)₃ | SPhos | Low | Pd(0) source minimizes the initial homocoupling pathway.[11] |
| Pd₂(dba)₃ | XPhos | Low | Bulky, electron-rich ligands accelerate the desired catalytic cycle. |
Troubleshooting Guide 3: Geometric Isomerization
Maintaining the stereochemical purity of the vinyl boronic acid is crucial for the synthesis of stereodefined products.
Factors Influencing Isomerization
The E/Z isomerization of vinyl boronic acids or their derivatives in a Suzuki coupling can be complex. Potential contributing factors include:
-
Thermal Isomerization: Higher reaction temperatures can overcome the rotational barrier of the double bond, especially if intermediates are susceptible to rotation.[13]
-
Photochemical Isomerization: Exposure to certain wavelengths of light can promote E/Z isomerization.[16]
-
Catalyst/Ligand Effects: The steric and electronic properties of the palladium-ligand complex can influence the geometry of the vinyl group during the catalytic cycle.
Mitigation Strategies
-
Temperature Control:
-
Screen the reaction at various temperatures, starting from room temperature if the substrates are sufficiently reactive, and gradually increasing. A dramatic temperature dependence on product selectivity has been observed in some couplings of vinyl chlorides.[17]
-
Use a catalyst system known to be active at lower temperatures, such as those employing bulky biarylphosphine ligands.[18][19]
-
-
Exclusion of Light:
-
Wrap the reaction flask in aluminum foil to prevent exposure to ambient light.
-
-
Use of Boronic Esters:
-
Vinyl boronate esters, such as the pinacol ester, can sometimes be more resistant to isomerization than the corresponding boronic acids.[20]
-
Experimental Protocol for Screening Isomerization
-
Setup Parallel Reactions: Prepare several small-scale reactions in parallel vials.
-
Vary a Single Parameter: In each set of reactions, vary one parameter at a time (e.g., temperature: 40°C, 60°C, 80°C; or ligand: PPh₃, SPhos, XPhos).
-
Standardize Other Conditions: Keep the concentrations, base, solvent, and catalyst loading consistent across the screening experiments.
-
Monitor and Analyze: After a set reaction time, quench the reactions and analyze the crude product mixture by ¹H NMR or GC to determine the E/Z ratio of the product. This will allow for the identification of conditions that best preserve the stereochemistry.
Section 3: Summary and Key Takeaways
Successfully troubleshooting side reactions in the Suzuki coupling of vinyl boronic acids requires a systematic approach that considers the interplay between the base, solvent, catalyst, and temperature.
-
Protodeboronation is best managed by minimizing proton sources, primarily water, and by using milder bases or more stable boronic esters.
-
Homocoupling can be effectively suppressed by the rigorous exclusion of oxygen and by choosing a Pd(0) precatalyst over a Pd(II) source.
-
Geometric Isomerization is often addressed by lowering the reaction temperature and screening different catalyst/ligand combinations to find a system that preserves the desired stereochemistry.
By understanding the mechanisms behind these common side reactions and applying the targeted troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and stereochemical outcome of their Suzuki coupling reactions with vinyl boronic acids.
References
-
Al-Amin, M., & Takahashi, K. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 47(45), 12343-12345. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
-
Miller, S. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 345-351. [Link]
-
O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic Acid Reaction Products
Welcome to the technical support center for organoboron chemistry. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges in the purification of reaction products derived from (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. As an aliphatic, cyclic boronic acid, its behavior and that of its derivatives can present unique purification hurdles compared to more common aryl boronic acids. This document is designed to provide both high-level guidance and detailed, field-proven protocols to ensure the integrity and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of the crude product is messy and shows broad peaks around the cyclohexene ring. What's happening?
A: This is a classic sign of boroxine formation. Boronic acids, especially under anhydrous or concentrated conditions, exist in a reversible equilibrium with their cyclic trimer anhydride, known as a boroxine.[1][2][3] This equilibrium means you have at least two different species in your NMR tube, leading to peak broadening and a more complex spectrum than anticipated.
-
Quick Diagnostic Tip: Add one or two drops of D₂O to your NMR sample, shake well, and re-acquire the spectrum. The water will hydrolyze the boroxine back to the monomeric boronic acid, typically resulting in sharper, more defined peaks.[3]
Caption: Reversible equilibrium between boronic acid and its boroxine.
Q2: Can I use standard silica gel flash chromatography for my product? I'm observing significant streaking and low recovery.
A: This is a very common issue. Standard silica gel is acidic and contains surface silanol groups (Si-OH) that can strongly and often irreversibly bind to the Lewis acidic boron center of your compound.[4][5] This interaction leads to poor chromatographic performance, including tailing, streaking, and in some cases, on-column decomposition. For derivatives of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, which may retain the boronic acid moiety or be sensitive, standard silica is generally not recommended as the first choice without modification.
Q3: What is the most common impurity I should expect after a Suzuki-Miyaura coupling reaction?
A: Besides unreacted starting materials, the most prevalent side-product is often the homocoupled dimer of your boronic acid.[6] Another common impurity is the protodeborylated starting material, where the C-B bond is cleaved and replaced with a C-H bond.[5][6] The presence of these impurities underscores the need for robust purification methods, as their polarity can be very similar to the desired product.
Troubleshooting Guides & In-Depth Protocols
This section addresses specific purification challenges with detailed explanations and actionable protocols.
Problem 1: Removal of Unreacted (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic Acid
Your coupling reaction has gone to partial completion, and now you need to remove the unreacted boronic acid from your neutral, organic-soluble product.
Solution: Liquid-Liquid Acid-Base Extraction
Causality: Boronic acids are weakly acidic, with a pKa around 9.[7] This allows them to be deprotonated and converted into a water-soluble boronate salt by a moderately strong aqueous base (e.g., 1-2 M NaOH). Your neutral organic product will remain in the organic phase, achieving an efficient separation.[5][8] A patent also details this salt formation as a purification strategy.[9]
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous NaOH solution (3 x volumes of your organic phase). Combine the aqueous layers.
-
Expert Tip: Gentle inversions are recommended to avoid emulsion formation, especially if palladium catalyst residues are present.
-
-
Back-Extraction (Optional): To recover any product that may have been mechanically transferred, back-extract the combined basic aqueous layers with a fresh portion of the organic solvent.
-
Product Isolation: The desired neutral product is now in the combined organic layers. Wash this layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purity Check: Analyze the purified organic product by TLC or LC-MS to confirm the absence of the starting boronic acid.
Caption: Workflow for purification via acid-base extraction.
Problem 2: Product Streaking or Degradation on Silica Gel
You've attempted flash chromatography, but your product is either smearing across all fractions or you're getting very low mass recovery.
Solution 1: Use pH-Modified or Deactivated Stationary Phases
Causality: The acidic nature of silica is the primary culprit.[4] By deactivating the silica or using an alternative stationary phase, you can mitigate the problematic interaction with the boron atom.
| Stationary Phase | Eluent System Recommendation | Rationale |
| Boric Acid-Treated Silica | Hexanes/EtOAc or DCM/MeOH | Saturating the silica with a Lewis acid (boric acid) can passivate the surface, preventing your compound from binding too strongly. This is particularly effective for boronate esters.[10] |
| Neutral Alumina | Hexanes/EtOAc or DCM/Acetone | Alumina is less acidic than silica and can be a good alternative, especially for moderately polar compounds.[4] |
| Reverse-Phase (C18) Silica | Acetonitrile/Water or MeOH/Water (with 0.1% Formic Acid or TFA) | This is an excellent alternative for polar compounds. The separation occurs based on hydrophobicity, avoiding the Lewis acid/base issues.[5][11] |
-
Slurry Preparation: Prepare a slurry of silica gel in your desired non-polar eluent (e.g., hexanes).
-
Boric Acid Addition: For every 100 g of silica gel, add a solution of 1 g of boric acid dissolved in a minimal amount of a polar solvent (like methanol) that will be used in your gradient.
-
Solvent Evaporation: Mix the slurry thoroughly and remove the polar solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Column Packing: Pack the column with the treated silica as you normally would.
-
Chromatography: Run the column using your planned gradient. The boric acid treatment should result in sharper peaks and better recovery.
Solution 2: Convert to a More "Chromatography-Friendly" Derivative
Causality: If the boronic acid functional group is the source of the problem, you can temporarily protect it as a boronate ester (e.g., a pinacol ester). These esters are generally less polar, more stable, and behave much better on standard silica gel.[11] After purification, the ester can be hydrolyzed back to the boronic acid.[12][13]
Problem 3: Product is an Oil and Fails to Crystallize
Your purified product is a viscous oil, making final isolation and handling difficult.
Solution: Trituration or Derivatization to a Crystalline Adduct
Causality: The tert-butyl group and the non-planar cyclohexene ring can disrupt crystal lattice formation. Trituration can induce crystallization by washing away minor, oily impurities that inhibit the process. Alternatively, forming a derivative with a rigid, crystalline molecule can provide the necessary template for crystallization.
The formation of a stable, often crystalline adduct with diethanolamine is a powerful technique for purifying boronic acids that are difficult to crystallize on their own.[5][11][14]
-
Adduct Formation: Dissolve the impure, oily product in a non-polar solvent like diethyl ether or hexanes. Add one equivalent of diethanolamine.
-
Crystallization: Stir the mixture at room temperature or cool to 0°C. The diethanolamine adduct will often precipitate as a white, crystalline solid.
-
Isolation: Collect the solid by vacuum filtration and wash with cold solvent to remove soluble impurities.
-
Regeneration of Boronic Acid: To recover the purified boronic acid, suspend the adduct in EtOAc and wash with an acidic aqueous solution (e.g., 1 M HCl or saturated boric acid solution).[5][11] The protonated diethanolamine will move to the aqueous phase, leaving the pure boronic acid in the organic layer.
-
Final Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified product.
Analytical Purity Assessment
Confirming the purity of your final product is critical.
| Analytical Technique | Purpose & Key Considerations |
| ¹H & ¹³C NMR | Structural Confirmation & Purity. Check for the absence of starting material signals and characteristic peaks of byproducts like homocoupled dimers. As mentioned, boroxine formation can complicate spectra. |
| ¹¹B NMR | Boron Environment. Provides direct evidence of the boron species. A peak around +30 ppm is characteristic of a trigonal planar boronic acid, while a peak around +5 to +10 ppm would indicate a tetrahedral boronate species (e.g., the DEA adduct). |
| HPLC/UPLC | Quantitative Purity. A reverse-phase method is typically used. A systematic screening of columns and mobile phases is recommended for robust method development.[15] A gradient from water (with 0.1% formic acid) to acetonitrile on a C18 column is a good starting point.[16] |
| Mass Spectrometry (LC-MS) | Mass Confirmation. Confirms the molecular weight of the desired product and helps identify impurities. |
References
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
- Rao, N. Z., Larkin, J., & Bock, C. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F)
-
Yamauchi, Y., et al. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Available at: [Link]
-
Bock, C. W., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). Boroxine. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Wikipedia. Available at: [Link]
-
Hitosugi, S., et al. (2016). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]
-
Various Authors. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? ResearchGate. Available at: [Link]
- Ishihara, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES.
-
Organic Chemistry Portal. (2019). Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. Available at: [Link]
-
Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. Amerigo Scientific. Available at: [Link]
-
Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
- Widyasti, F. P. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research.
-
Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
- Zhang, Y., et al. (2019). Internal and external catalysis in boronic ester networks. Semantic Scholar.
-
Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]
- Mistry, H. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California.
- Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
-
Various Authors. (2016). Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]
-
Reddit. (2015). Purification of boronic acids? r/chemistry. Available at: [Link]
- Duval, S., et al. (2012). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
-
All Chemistry. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Organic Syntheses. (2009). Organic Syntheses Procedure. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Diaz-Moscoso, A., et al. (2006). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
- Szafraniec, J., et al. (2019).
-
PubChem. (n.d.). (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2005). Process for purification of boronic acid and its derivatives. Google Patents.
- Iwai, Y., Gligorich, K. M., & Sigman, M. S. (n.d.).
- The Royal Society of Chemistry. (n.d.). Bu4NI-catalyzed construction of tert-butyl peresters from alcohols. The Royal Society of Chemistry.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
- Morken, J. D., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
-
LookChem. (n.d.). Preparation of 4-tert-Butyl-1-vinylcyclohexene and 1-(4-tert-Butylcyclohexen-1-yl)-2-propen-1-one. LookChem. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
Quora. (2021). How can you synthesize 4-tert-butylcyclohexanone? Quora. Available at: [Link]
Sources
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- 16. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Improving the stability of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid in solution
Welcome to our dedicated technical support center for (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. As a key building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, understanding and controlling its stability in solution is paramount to achieving reproducible and high-yielding results. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during its use. Here, we delve into the causality behind experimental choices, offering field-proven insights to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing significant degradation of my (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid in solution, leading to low yields in my Suzuki-Miyaura coupling. What are the primary causes?
Answer:
The instability of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, an alkenylboronic acid, in solution is primarily attributed to two main degradation pathways: protodeboronation and oxidation.[1][2]
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] This process is highly dependent on the pH of the solution and is often accelerated in both acidic and basic aqueous media.[2][3] For vinyl boronic acids, this can be a significant side reaction, leading to the formation of 4-tert-butylcyclohexene as a byproduct and a subsequent reduction in the yield of your desired coupled product.[4][5]
-
Oxidation: The boron center is susceptible to attack by oxidizing agents, including atmospheric oxygen and peroxides that can form in ethereal solvents.[6][7] This leads to the formation of the corresponding alcohol (4-tert-butylcyclohex-1-en-1-ol) and boric acid, another common source of yield loss.[6][8]
Additionally, in solution, boronic acids can exist in equilibrium with their trimeric anhydride form, known as a boroxine.[7][9] While this is a reversible process, the formation of boroxines can complicate stoichiometry and reaction kinetics.
Below is a diagram illustrating the primary degradation pathways for your boronic acid.
Caption: Primary degradation pathways of alkenylboronic acids.
Question 2: How does pH affect the stability of my boronic acid solution, and what is the optimal pH range for my reaction?
Answer:
The pH of your reaction medium is a critical parameter governing the stability and reactivity of your boronic acid. Boronic acids are Lewis acids that exist in a pH-dependent equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻).[3][10]
-
At acidic to neutral pH , the trigonal form is predominant.
-
As the pH increases above the pKa of the boronic acid (typically around 9 for many aryl boronic acids), the equilibrium shifts towards the more nucleophilic tetrahedral boronate species.[3]
While the formation of the boronate anion is essential for the transmetalation step in Suzuki-Miyaura coupling, these basic conditions can also significantly accelerate protodeboronation.[3][4][11] The rate of protodeboronation often increases at high pH due to the increased reactivity of the boronate anion.[3]
Recommendation:
The optimal pH is a trade-off between activating the boronic acid for cross-coupling and minimizing its degradation.
-
Start with milder bases: Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as K₂CO₃, K₃PO₄, or KF. These often provide sufficient basicity to promote the reaction while minimizing protodeboronation.[4]
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous conditions can significantly reduce this side reaction.[4]
-
pH-Rate Profile Studies: For highly sensitive systems, performing a pH-rate profile study can help identify the optimal pH window for your specific substrate and reaction conditions.[5][12]
| Condition | Predominant Species | Effect on Stability | Effect on Suzuki Coupling |
| Acidic pH | R-B(OH)₂ (Trigonal) | Can catalyze protodeboronation.[2] | Inactive for transmetalation. |
| Neutral pH | R-B(OH)₂ (Trigonal) | Generally more stable.[13] | Slow or no reaction. |
| Basic pH (>pKa) | R-B(OH)₃⁻ (Tetrahedral) | Increased rate of protodeboronation.[3] | Active for transmetalation. |
Question 3: My boronic acid appears to be degrading even before I use it in my reaction. What are the best practices for storage and handling?
Answer:
Proper storage and handling are crucial to maintain the integrity of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. Boronic acids, in their solid state, can be sensitive to air and moisture over time.
Storage Recommendations:
-
Temperature: For long-term storage, keep the boronic acid refrigerated (below 4°C/39°F).[13]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[13]
-
Moisture: Keep the container tightly sealed to protect it from moisture, which can lead to hydrolysis and decomposition.[13][14] Borates should be stored in a dry place, preferably on pallets, and not directly on concrete floors.[15]
-
Container: Use containers made of suitable materials like HDPE, polypropylene, or glass.[14] For boric acid, which is mildly acidic, a protective interior coating is recommended for mild steel silos to prevent iron contamination.[15]
Handling Recommendations:
-
Inert Atmosphere: When preparing solutions, do so under an inert atmosphere to minimize exposure to oxygen.
-
Solvent Choice: Use dry, degassed solvents for your reactions. Ethereal solvents like THF and dioxane can form peroxides over time, which will oxidize your boronic acid.[7] It is advisable to use freshly distilled solvents or those from a solvent purification system.
-
Solution Stability: Boronic acid solutions are generally less stable than the solid material. It is best practice to prepare solutions immediately before use.
| Parameter | Recommendation | Rationale |
| Temperature | Store at < 4°C | Minimizes degradation rates.[13] |
| Atmosphere | Inert gas (N₂ or Ar) | Prevents oxidation.[13] |
| Moisture | Tightly sealed container | Prevents hydrolysis.[14] |
| Chemical Purity | Use high-purity reagents | Avoids contaminants that could catalyze degradation. |
Question 4: I'm still facing stability issues. Are there any chemical modifications or additives I can use to stabilize my (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid in solution?
Answer:
Yes, if optimizing reaction conditions is insufficient, you can use protecting groups to enhance the stability of your boronic acid.[9][16] These groups mask the reactive boronic acid functionality, making it more stable for storage and handling, and often release the active boronic acid in situ under the reaction conditions.
Common Protecting Group Strategies:
-
Pinacol Esters: These are one of the most popular choices. The corresponding pinacol boronate ester of your alkenylboronic acid is generally more stable to purification and storage.[9] They are often stable enough for column chromatography but reactive enough to be used directly in Suzuki-Miyaura couplings.[9]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be stored on the benchtop for extended periods.[16][17] They are unreactive in cross-coupling reactions until the boronic acid is slowly released by hydrolysis under basic conditions.[17] This "slow-release" strategy is particularly effective for unstable boronic acids, as it keeps the concentration of the free, degradable boronic acid low throughout the reaction.[17][18]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine forms air- and water-stable crystalline solids.[19] These adducts, sometimes called "DABO boronates," can often be used directly in Suzuki-Miyaura reactions, particularly with a protic co-solvent.[19][20]
-
Organotrifluoroborates (R-BF₃K): These are crystalline, bench-stable salts that serve as a protected form of the boronic acid.[16] Hydrolysis is required to release the active boronic acid for cross-coupling.[16]
Workflow for Using a Protecting Group:
Sources
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. benchchem.com [benchchem.com]
- 14. laballey.com [laballey.com]
- 15. borax.com [borax.com]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for reactions involving (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for overcoming common challenges, particularly low reaction yields. The guidance herein is based on established principles of organometallic chemistry and field-proven optimization strategies.
Introduction: The Challenge of a Hindered Vinyl Boronic Acid
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a valuable building block for introducing a sterically hindered cyclohexenyl moiety, often via the Suzuki-Miyaura cross-coupling reaction. However, its structure presents a unique combination of challenges: the steric bulk of the tert-butyl group and the specific reactivity of a vinyl boronic acid. These factors can impede key steps in the catalytic cycle, leading to low conversion, and can promote undesired side reactions. This guide provides a structured, question-and-answer approach to diagnose and resolve these issues systematically.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction has stalled or resulted in very low yield. What are the first parameters I should investigate?
A1: Low or no conversion is the most common issue and typically points to a suboptimal combination of four key parameters: the catalyst system, the base, the solvent, and temperature. The steric hindrance from the tert-butyl group and the adjacent sp² carbon often requires a more reactive catalyst system than standard conditions (e.g., Pd(PPh₃)₄).
Core Areas for Initial Investigation:
-
Catalyst & Ligand Activity: The single most critical factor for sterically demanding couplings is the choice of ligand. Standard phosphine ligands like PPh₃ are often ineffective.[1] The goal is to use a ligand that promotes both the oxidative addition and the difficult reductive elimination step.
-
Expert Recommendation: Employ bulky, electron-rich biaryl phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[1] These ligands stabilize the palladium center, increase its reactivity, and create a sufficient coordination sphere to facilitate the coupling of hindered partners.[2][3]
-
-
Base Selection: The base is not merely a proton scavenger; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4][5] However, a base that is too strong or too nucleophilic can promote side reactions.
-
Expert Recommendation: For sensitive or hindered substrates, weaker inorganic bases are often superior. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[6][7] They provide sufficient basicity to facilitate the catalytic cycle without causing significant degradation of the starting materials.
-
-
Solvent and Degassing: The solvent system influences the solubility of reagents and the stability of the catalytic species. Crucially, the presence of oxygen can be highly detrimental, leading to catalyst decomposition and homocoupling of the boronic acid.[7][8]
-
Expert Recommendation: Anhydrous, degassed solvents are mandatory. Aprotic polar solvents like dioxane, THF, or toluene are common choices, often with a small amount of water to aid in dissolving the base and facilitating the formation of the boronate.[6] Ensure solvents are thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.
-
| Parameter | Standard Condition (Often Fails) | Recommended for Hindered Substrate | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ with a bulky ligand | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, overcoming steric barriers.[1][9] |
| Recommended Ligands | - | XPhos, SPhos, RuPhos, AntPhos | These ligands create a highly active, coordinatively unsaturated Pd(0) species necessary for challenging couplings.[1][3][6] |
| Base | NaOH, Na₂CO₃ | K₃PO₄, Cs₂CO₃, KF | Milder bases minimize protodeboronation and other side reactions while still activating the boronic acid.[7] |
| Solvent | Ethanol/Water | Dioxane/H₂O, Toluene/H₂O, THF | Aprotic solvents are generally preferred; proper degassing is critical to prevent catalyst oxidation.[6][7] |
Q2: I am observing a significant amount of 4-tert-butylcyclohexene as a byproduct. What is causing this protodeboronation and how can I stop it?
A2: The replacement of the boronic acid group with a hydrogen atom is known as protodeboronation. This is a prevalent side reaction for many boronic acids, especially under basic, aqueous conditions.[7] The C-B bond is susceptible to cleavage by a proton source, which is often water in the reaction mixture.
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases in the presence of water can accelerate the rate of protodeboronation. Switching from hydroxides or alkoxides to carbonates or phosphates can significantly reduce this side reaction.[7] Potassium fluoride (KF) is another excellent option, particularly in anhydrous conditions.
-
Employ Anhydrous Conditions: Since water is the primary proton source, running the reaction under strictly anhydrous conditions can be highly effective. This requires using anhydrous solvents and a base that does not contain water of hydration (e.g., finely powdered, dried K₃PO₄).
-
Use Boronic Esters: (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid can be converted to a more stable boronic ester, such as the pinacol ester. Boronic esters are significantly more resistant to protodeboronation and hydrolysis.[8][10] The ester can be used directly in the Suzuki-Miyaura coupling, often with superior results for problematic substrates.[10] The Miyaura borylation is a common method for synthesizing these esters.[11]
-
Increase Reaction Rate: If the desired cross-coupling is slow, the boronic acid has more time to decompose. By optimizing the catalyst system (see Q1) to accelerate the productive catalytic cycle, you can often outcompete the rate of protodeboronation.
Q3: My main byproduct is a dimer of my starting material, (4,4'-di-tert-butyl)-1,1'-bi(cyclohexenyl). How do I prevent this homocoupling?
A3: The formation of a symmetrical biaryl (or in this case, a bidienyl) from the boronic acid is known as homocoupling. This side reaction is primarily promoted by two factors: the presence of oxygen and the use of a Pd(II) precatalyst without efficient reduction to the active Pd(0) state.[7][8]
Strategies to Prevent Homocoupling:
-
Rigorous Degassing: Oxygen is a key culprit. It can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a homocoupling pathway.[8] Ensure your solvents are thoroughly degassed and that the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon) from start to finish.
-
Use a Pd(0) Source: Start with a catalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If you use a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the initial reduction to Pd(0) can sometimes be inefficient, and the remaining Pd(II) can promote homocoupling.
-
Slow Addition: In some cases, adding the boronic acid slowly to the reaction mixture via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[6]
-
Optimize Ligand Choice: Certain bulky, electron-rich ligands can suppress homocoupling by sterically disfavoring the formation of the intermediate that leads to the dimer, thereby promoting the desired cross-coupling pathway.[6]
Visualizing the Process
A clear understanding of the reaction mechanism and a logical troubleshooting workflow are essential for success.
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid with an aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).[7]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is a critical step to prevent catalyst oxidation.[7]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Assessing Boronic Acid Quality via Diethanolamine Adduct Formation
Boronic acids can dehydrate to form cyclic boroxine anhydrides, which are often less reactive. This procedure can be used to purify the boronic acid and confirm its activity.
-
Dissolution: In a vial, dissolve the (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like diethyl ether or methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white precipitate of the diethanolamine adduct should form.
-
Isolation: Stir the slurry for 15-20 minutes. Isolate the white solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[7] This stable, crystalline solid can be stored and used directly in Suzuki coupling reactions, where the active boronic acid is regenerated in situ.
References
-
Wikipedia. Boronic acid. Available from: [Link]
-
Lacey, M., et al. Internal and external catalysis in boronic ester networks. Semantic Scholar. Available from: [Link]
-
Vogt, F. G. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Available from: [Link]
-
Cribbin, L., et al. Sterically hindered Suzuki–Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available from: [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc., 2000, 122, 4020-4028. Available from: [Link]
-
Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B, 2012, 88(9), 401–412. Available from: [Link]
-
PubChem. (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. Available from: [Link]
-
Hinkes, S. P. A., & Klein, C. D. P. Boronic acid synthesis by hydrolysis. Org. Lett., 2019, 21, 3048-3052. Available from: [Link]
-
Tang, W., et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available from: [Link]
-
Braga, A., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available from: [Link]
-
O'Shea, D. F. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Available from: [Link]
-
Badone, D., et al. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 1997, 62(21), 7170–7173. Available from: [Link]
-
O'Shea, D. F. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Available from: [Link]
-
Itami, K., et al. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Tang, W., et al. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014, 43(1), 412-443. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling. Available from: [Link]
-
Buckley, B. R. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Boron: Sensing, Synthesis and Supramolecular Self-Assembly. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
Miyaura, N. Miyaura Borylation Reaction. Organic Chemistry Portal. Available from: [Link]
-
Ishiyama, T., Murata, M., & Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. J. Org. Chem., 1995, 60, 7508-7510. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Suzuki Reactions with Vinyl Boronic Acids
A Guide to Troubleshooting Catalyst Deactivation and Optimizing Reaction Performance
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with practical, field-tested insights to navigate the complexities of Suzuki-Miyaura cross-coupling reactions, specifically when dealing with the unique challenges posed by vinyl boronic acids. This guide is structured to help you diagnose issues, understand the underlying chemical principles, and implement effective solutions in your laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and directs you to more detailed troubleshooting guides.
Q1: My Suzuki coupling with a vinyl boronic acid has failed or is giving very low yield. What are the first things I should check?
A1: When a Suzuki reaction fails, a systematic check of the fundamentals is the most efficient first step.
-
Catalyst Activity: Ensure your palladium source is active. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in-situ to the active Pd(0) species.[1][2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst (e.g., a Buchwald-type G3 or G4 precatalyst).[1]
-
Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the Pd(0) catalyst.[1][2] Ensure your solvents are thoroughly degassed and the entire reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1]
-
Reagent Purity & Stability: Verify the purity of your vinyl boronic acid and the coupling partner. Vinyl boronic acids are particularly susceptible to degradation over time, primarily through protodeboronation.[1][3]
-
Base and Solvent Choice: The selection of base and solvent is critical and highly interdependent. The base must be strong enough to promote transmetalation but not so aggressive that it accelerates catalyst decomposition or side reactions.[1][4]
Q2: I'm seeing a significant amount of a byproduct that corresponds to the simple protonated version of my vinyl starting material. What is happening?
A2: You are observing protodeboronation, the most common side reaction and deactivation pathway when using vinyl boronic acids.[3][5] This process involves the cleavage of the C-B bond and its replacement with a C-H bond. Water is the typical proton source, and the reaction can be catalyzed by acid or, more relevantly in Suzuki couplings, by base.[5][6] Vinyl boronic acids are particularly prone to this side reaction.[1][3] To address this, see the detailed guide in Section 2, Problem 2 .
Q3: What is the purpose of the base in a Suzuki reaction, and why is it so important for vinyl boronic acids?
A3: The base plays a crucial, multifaceted role in the catalytic cycle.[7] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻).[4][8] This boronate is much more effective at transferring its organic group (the vinyl group in this case) to the palladium center during the transmetalation step.[7][9] The choice of base is critical because an overly strong or highly aqueous base can significantly accelerate the undesired protodeboronation of the sensitive vinyl boronic acid.[1][6]
Q4: Besides my starting materials, I see a symmetrical C-C coupled product derived from two molecules of my vinyl boronic acid. What causes this?
A4: This is known as homocoupling. It is typically caused by the presence of oxidants, most commonly oxygen (from incomplete degassing) or residual Pd(II) from the precatalyst that was not fully reduced to the active Pd(0) state.[1][2] These oxidants promote the coupling of two boronic acid molecules instead of the desired cross-coupling with your halide partner.[2] For solutions, refer to Section 2, Problem 3 .
Section 2: In-Depth Troubleshooting Guides
Problem 1: Low or No Product Yield with Suspected Catalyst Inactivity
A lack of conversion points to a fundamental issue with the catalytic cycle. The active Pd(0) species is either not forming or is being rapidly decomposed.
Causality: The catalytic cycle begins with the oxidative addition of the organic halide to a Pd(0) complex.[7] If the active Pd(0) is not present, the cycle cannot start. Many common precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are in the Pd(II) oxidation state and require in-situ reduction. This reduction step can be inefficient or can fail if the conditions are not optimal, leading to catalyst decomposition into inactive palladium black.[2] Furthermore, bulky, electron-rich phosphine ligands are essential to both stabilize the Pd(0) species and promote the oxidative addition and reductive elimination steps.[10][11]
Troubleshooting Workflow:
Caption: The Suzuki-Miyaura catalytic cycle.
Key Deactivation Pathways with Vinyl Boronic Acids
Catalyst deactivation and substrate degradation represent pathways that divert components from the productive cycle.
Caption: Major deactivation and side reaction pathways.
Section 5: References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Angewandte Chemie International Edition, 46(29), 5555-5558. Retrieved from [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 82(18), 9264-9276. Retrieved from [Link]
-
Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
Wikipedia. (2023, December 26). Protodeboronation. Wikipedia. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki-Miyaura coupling. Israel Journal of Chemistry, 54(4), 488-500. Retrieved from [Link]
-
Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(16), 3421-3427. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024, January 1). Suzuki reaction. Wikipedia. Retrieved from [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Retrieved from [Link]
-
Semba, K., & Nakao, Y. (2021). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Bykov, A. V., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts, 10(12), 1472. Retrieved from [Link]
-
Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. (2006). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 348(4-5), 609-620. Retrieved from [Link]
-
Le, P. H., et al. (2019). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 10(2), 589-600. Retrieved from [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 54(4), 488-500. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Amatore, C., Le Duc, G., & Jutand, A. (2011). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry - A European Journal, 17(8), 2492-2503. Retrieved from [Link]
-
Bykov, A. V., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. ResearchGate. Retrieved from [Link]
-
Pfänder, N., et al. (2022). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 12(17), 10614-10623. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
Fairlamb, I. J. S., et al. (2005). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 24(22), 5329-5341. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from [Link]
-
Sharma, A., & Kumar, A. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature for Suzuki-Miyaura Coupling of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
Prepared by: Your Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the Suzuki-Miyaura cross-coupling of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. Our focus is on the critical role of temperature in navigating the complexities of this sterically hindered vinyl boronic acid to achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you may encounter. The advice provided is grounded in established organometallic principles and practical laboratory experience.
Q1: My reaction yield is low, with significant unreacted starting material. Is my reaction temperature too low?
A1: Not necessarily. While insufficient heat can lead to a stalled reaction, an unexpectedly low yield at moderate temperatures often points to more nuanced issues, especially with "classical" catalysts like those based on triphenylphosphine (PPh₃).
-
The Double-Edged Sword of Temperature: Temperature provides the necessary activation energy for the catalytic cycle to proceed. However, for Suzuki-Miyaura reactions, there is an optimal temperature window. Below this window, key steps like oxidative addition or reductive elimination may be sluggish. Above it, side reactions and degradation pathways begin to dominate. One study found that simply increasing temperature isn't always the solution, and an optimal temperature must be found experimentally[1].
-
Catalyst System Considerations: Some catalyst systems exhibit poor reactivity at lower temperatures (~50 °C), particularly with certain substrates[2]. The oxidative addition step is generally facile, but the subsequent steps in the catalytic cycle can be slow. If you are using a standard Pd/PPh₃ system, a temperature ramp-up might be necessary. However, for more modern, highly active Buchwald or NHC ligands, reactions can often proceed efficiently at or near room temperature[3][4][5]. Your first step should be to ensure your catalyst and ligand are appropriate for coupling a vinyl boronic acid.
-
Initial Action: Before aggressively increasing the heat, verify the integrity of all reagents. Ensure your solvent is anhydrous and thoroughly degassed, as oxygen can rapidly deactivate the Pd(0) catalyst[6][7]. A good starting point for optimization is often around 60-80 °C[8].
Q2: I'm observing a significant amount of tert-butylcyclohexene as a byproduct. What is causing this and how does temperature influence it?
A2: You are likely observing the result of protodeboronation, a common and often frustrating side reaction in Suzuki-Miyaura couplings.
-
Mechanism of Protodeboronation: This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your boronic acid nucleophile[7]. It is often promoted by the presence of water, a mild base, and elevated temperatures. Vinyl boronic acids can be particularly susceptible to this pathway.
-
Temperature's Role: Higher temperatures can significantly accelerate the rate of protodeboronation[9]. While heat is needed for the productive coupling pathway, excessive or prolonged heating creates a scenario where the boronic acid has more opportunity to degrade. A study on the coupling of heteroaryl boronic acids noted a dramatic temperature dependence on product selectivity, where deviations from the optimal temperature led to increased protodeboronation[10].
-
Mitigation Strategies:
-
Minimize Water: Use anhydrous solvents and bases where possible. If an aqueous base is required, use the minimum effective amount.
-
Shorter Reaction Times: Monitor your reaction closely by TLC or LC-MS. Once the limiting reagent is consumed, work up the reaction immediately to prevent exposing the product and remaining boronic acid to harsh conditions[11].
-
Find the "Sweet Spot": The optimal temperature is a balance—high enough for efficient coupling but low enough to minimize protodeboronation. See our experimental protocol below for a temperature screening guide.
-
Boronic Acid Stability: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which are more resistant to this degradation pathway[6].
-
Q3: My reaction mixture turned black, and I isolated mostly homocoupled (dimeric) boronic acid product. What happened?
A3: The formation of a black precipitate is almost always indicative of catalyst decomposition into palladium black, which is catalytically inactive[11]. This decomposition is often linked to homocoupling.
-
Catalyst Decomposition: High temperatures are a primary cause of the decomposition of palladium catalysts and their associated ligands[7]. This is especially true for less robust catalyst systems. The active Pd(0) species can agglomerate and precipitate out of solution, halting the catalytic cycle.
-
Homocoupling Mechanism: The formation of a biaryl (or in your case, a diene) from the coupling of two boronic acid molecules is typically promoted by the presence of Pd(II) species and oxygen[12]. When your Pd(0) catalyst is oxidized to Pd(II) (due to incomplete degassing) or decomposes, it can enter this parasitic catalytic cycle, consuming your starting material.
-
Preventative Measures:
-
Strictly Inert Atmosphere: The most critical step is to ensure your reaction vessel is meticulously purged with an inert gas (argon or nitrogen) to remove all traces of oxygen[6][7].
-
Temperature Control: Avoid excessive heat. Screen for the minimum temperature required for a reasonable reaction rate.
-
Choice of Precatalyst: Modern palladium precatalysts are often designed for greater thermal stability and resistance to decomposition.
-
Visualizing the Process
Understanding the reaction mechanism and troubleshooting logic is key to success.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined cycle involving the palladium catalyst. Each step can be influenced by temperature, ligands, and substrates.
Caption: A logical workflow for diagnosing temperature-related coupling issues.
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid with a generic aryl bromide.
1. Reagent Preparation:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality Note: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential degradation.[12]
2. Inerting the Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with argon or nitrogen gas.
-
Repeat this evacuate/backfill cycle three times to ensure a completely oxygen-free environment. This step is critical to prevent catalyst oxidation.[6][7]
3. Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v, 0.1 M concentration relative to the limiting reagent).
-
Bubble argon through the stirred solution for 10-15 minutes for further degassing.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol %) in one portion.
4. Reaction Execution:
-
Place the sealed flask into a preheated oil bath set to the desired temperature (e.g., 80 °C).
-
Stir vigorously for the duration of the reaction.
-
Monitor progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS every 2-4 hours.
5. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Protocol 2: Temperature Optimization Study
To determine the optimal reaction temperature, a parallel screening experiment is highly recommended.
-
Set up four identical reactions as described in Protocol 1 .
-
Place each sealed reaction vessel in a separate heating block or bath set to a different temperature.
-
Suggested temperature points for screening: Room Temperature (approx. 25 °C), 50 °C, 80 °C, and 100 °C .
-
Run all reactions for the same amount of time (e.g., 12 hours) or until the 80 °C reaction appears complete by TLC.
-
Quench all reactions simultaneously.
-
Analyze the crude reaction mixtures by ¹H NMR or LC-MS using an internal standard to accurately quantify conversion and the relative amounts of product and major byproducts.
Data Summary: Representative Temperature Screening Results
The following table illustrates a hypothetical outcome from the optimization study, demonstrating the trade-offs associated with temperature.
| Temperature (°C) | Reaction Time (h) | Conversion of Aryl Bromide (%) | Desired Product Yield (%) | Protodeboronation Byproduct (%) | Homocoupling Byproduct (%) | Observations |
| 25 | 12 | 15 | 12 | <1 | <1 | Reaction is very sluggish. |
| 50 | 12 | 65 | 60 | 3 | 2 | Moderate conversion, clean reaction. |
| 80 | 12 | 98 | 89 | 5 | 4 | Optimal balance of rate and selectivity. |
| 100 | 12 | >99 | 75 | 15 | 10 | Fast conversion, but significant side product formation and slight darkening (catalyst decomposition). |
References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. 6
-
BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. 11
-
BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. 7
-
Louie, J., et al. (2010). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. 10
-
Singh, R., et al. (2016). Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. 12
-
Scott, J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
-
Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society.
-
Thomas, A. A., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
-
Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.
-
Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
-
Borhade, A. V., & Pandit, A. B. (2017). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. 13
-
MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. 8
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Minimizing Homocoupling of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering challenges with the homocoupling of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. This sterically hindered boronic acid is a valuable building block, but its propensity to form the undesired symmetrical dimer can lead to reduced yields and complex purifications. This FAQ-style guide provides in-depth troubleshooting strategies, mechanistic explanations, and validated protocols to help you optimize your reaction and achieve high yields of the desired cross-coupled product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is boronic acid homocoupling, and why is it a significant issue with a substrate like (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid couple to form a symmetrical dimer. This process competes directly with the desired cross-coupling pathway, consuming the boronic acid, reducing the yield of your target molecule, and complicating purification.
There are two primary mechanisms for homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate the Pd(0) catalyst.[1][2][3] Rigorous exclusion of oxygen is therefore critical.[3][4]
-
Pd(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it must first be reduced to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, especially at the beginning of the reaction.[1][2][5]
The substrate, (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, is particularly susceptible due to its steric bulk. The bulky tert-butyl group can hinder the approach of the aryl halide to the palladium center, potentially slowing down the desired cross-coupling pathway and allowing the competing homocoupling reaction to become more prominent.[6][7][8]
Q2: My reaction is producing a significant amount of the dimer. What are the first things I should check?
A2: When faced with excessive homocoupling, a systematic approach is key. The most common culprits are oxygen contamination and an inappropriate choice of catalyst or base. Follow this troubleshooting workflow to diagnose the issue.
Q3: How can I optimize my reaction conditions to suppress homocoupling?
A3: Optimization should focus on several key parameters that influence the relative rates of cross-coupling versus homocoupling.
-
Palladium Source: As mentioned, Pd(II) sources can promote homocoupling.[2] Using a Pd(0) source like Pd₂(dba)₃ or an advanced precatalyst that cleanly generates the active Pd(0) species can be highly beneficial.
-
Ligands: For sterically hindered substrates, bulky, electron-rich phosphine ligands are essential.[2][6] Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are excellent choices.[2][9] Their steric bulk promotes the final reductive elimination step to form the desired product, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide.[1]
The choice of base is critical. The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10][11][12][13][14] However, strong bases, particularly hydroxides, can also promote side reactions. For hindered substrates, weaker inorganic bases are often superior.
| Parameter | Recommended | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | These bases are effective at promoting the desired transmetalation without being overly aggressive, which can lead to side reactions like protodeboronation or homocoupling.[11] Cs₂CO₃ is often superior for difficult couplings. |
| Solvent | Toluene, Dioxane, THF/H₂O | Aprotic solvents are standard. A small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species. |
| Temperature | 80-110 °C | While higher temperatures increase reaction rates, they can also accelerate decomposition and side reactions.[15] It's crucial to find the lowest effective temperature for your specific coupling partners. |
Q4: What is a reliable protocol for screening conditions to minimize homocoupling?
A4: A small-scale, parallel screening approach is the most efficient way to identify optimal conditions.
Objective: To identify the combination of ligand and base that maximizes the ratio of cross-coupled product to homocoupled dimer.
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Ligands (SPhos, XPhos) (3.5 mol%)
-
Bases (K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Degassed Toluene/H₂O (10:1 v/v)
-
Internal standard (e.g., dodecane) for GC/LC-MS analysis
-
Inert atmosphere reaction vials (e.g., microwave vials with crimp caps)
Procedure:
-
Preparation: In an inert atmosphere glovebox, add the aryl halide (e.g., 0.1 mmol), boronic acid (0.12 mmol), base (0.2 mmol), and internal standard to each reaction vial.
-
Catalyst Stock Solution: Prepare a stock solution of Pd₂(dba)₃ and the chosen ligand in degassed toluene.
-
Reaction Setup: Add the degassed solvent mixture to each vial, followed by the catalyst stock solution.
-
Heating: Seal the vials and place them in a pre-heated reaction block or oil bath at 100 °C.
-
Monitoring: After a set time (e.g., 12 hours), remove the vials and allow them to cool to room temperature.
-
Workup & Analysis: Quench each reaction with a small amount of water. Extract with ethyl acetate, dry the organic layer (Na₂SO₄), and analyze the crude mixture by GC-MS or LC-MS. Calculate the ratio of the desired product to the homocoupled dimer (bis(4-(tert-butyl)cyclohex-1-en-1-yl)).
Q5: How do I properly degas my reaction to minimize oxygen-induced homocoupling?
A5: The "Freeze-Pump-Thaw" (FPT) method is the most effective technique for removing dissolved gases, including oxygen, from solvents.[16][17][18] Sparging (bubbling an inert gas through the liquid) is a simpler but less thorough alternative.[16][19]
Safety Note: Always wear appropriate personal protective equipment (PPE), including safety glasses and cryogenic gloves. Never seal a flask containing liquid nitrogen.
-
Freeze: Place your solvent in a Schlenk flask (do not fill more than 50% full).[17][20] Close the stopcock and immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: Connect the flask to a Schlenk line under vacuum and carefully open the stopcock. Evacuate the headspace for 3-5 minutes.[16] You are removing the atmosphere above the frozen solid.
-
Thaw: Close the stopcock to place the flask under a static vacuum. Remove the liquid nitrogen dewar and allow the solvent to thaw completely at room temperature. As it thaws, dissolved gases will bubble out into the vacuum of the headspace.[16][17]
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved oxygen.[17][19]
-
Backfill: After the final thaw, carefully backfill the flask with an inert gas like argon or nitrogen. The solvent is now ready for use.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura cross-coupling reaction of 2-bromo-1,3-bis(trifluoromethyl)benzene with arylboronic acids was evaluated and determined to suffer from the formation of large amounts of boronic acid homocoupling products in conjunction with dehalogenation. Thieme, 46(09), 1200-1203. Available from: [Link]
-
The Schlenk Line Survival Guide. Freeze-Pump-Thaw. Available from: [Link]
-
University of Toronto. Freeze-Pump-Thaw Degassing of Liquids. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available from: [Link]
-
Scribd. Freeze-Pump-Thaw Liquid Degassing Guide | PDF. Available from: [Link]
-
Emerald Cloud Lab. ExperimentDegas Documentation. Available from: [Link]
-
MIT OpenCourseWare. 8.5 - No-Air Techniques Guide. Available from: [Link]
-
Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Available from: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(2), 353-358. Available from: [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? Available from: [Link]
-
Semantic Scholar. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available from: [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
PubMed. Studies of Microwave-Enhanced Suzuki-Miyaura Vinylation of Electron-Rich Sterically Hindered Substrates Utilizing Potassium Vinyltrifluoroborate. Available from: [Link]
-
Organic Chemistry Portal. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available from: [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(43), 15027-15037. Available from: [Link]
-
ResearchGate. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. Available from: [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Available from: [Link]
-
Journal of the American Chemical Society. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Available from: [Link]
-
National Institutes of Health. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC. Available from: [Link]
-
PubMed. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Available from: [Link]
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- 5. books.rsc.org [books.rsc.org]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Suzuki Coupling [organic-chemistry.org]
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- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 15. benchchem.com [benchchem.com]
- 16. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
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- 20. scribd.com [scribd.com]
Technical Support Center: Suzuki Reactions Involving (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the sterically hindered reagent, (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. Due to its significant steric bulk, this reagent can present unique challenges during reaction workup and product purification.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, ensuring a clean reaction profile and high purity of your final compound.
Troubleshooting Guide: Workup & Purification
This section addresses specific issues that may arise after your Suzuki coupling reaction is complete. The key to a successful outcome lies in systematically identifying and removing unreacted starting materials and reaction byproducts.
Q1: My final product is contaminated with boron-containing impurities. How can I effectively remove them?
Probable Cause: This is the most common issue when working with boronic acids. The contamination likely consists of unreacted (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid and its corresponding anhydride, a trimer known as a boroxine.[3][4] These species can co-elute with the desired product during chromatography due to similar polarities.
Solution Pathway: A multi-step aqueous extraction procedure is highly effective. The underlying principle is the conversion of the neutral, organic-soluble boronic acid into a charged, water-soluble boronate salt.
Detailed Protocol: Basic Aqueous Wash
-
Reaction Quench: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent in which your product is highly soluble (e.g., Ethyl Acetate, Dichloromethane, or Toluene).
-
Initial Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). A 1M solution of sodium hydroxide (NaOH) can also be used for more stubborn cases, but be cautious if your product contains base-sensitive functional groups.[5]
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The aqueous layer now contains the boronate salt of your boronic acid impurity.
-
Separation: Drain the aqueous layer. Repeat the wash process two more times with fresh basic solution to ensure complete removal.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break any emulsions and remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[6][7]
Causality Explained: Boronic acids are weakly acidic. Treatment with a base deprotonates the hydroxyl groups, forming an anionic boronate species (e.g., [R-B(OH)₃]⁻), which is highly soluble in the aqueous phase and can be easily separated from the desired product in the organic phase.[8]
Caption: Conversion of boronic acid impurity to a water-soluble salt.
Q2: I'm still seeing boron impurities after a basic wash, or my product is sensitive to base. What's an alternative?
Probable Cause: The steric hindrance of the tert-butylcyclohexenyl group might impede efficient formation of the boronate salt, or your target molecule may contain functional groups (e.g., esters) that are susceptible to hydrolysis under basic conditions.[9]
Solution 1: Diethanolamine Adduct Formation This method leverages the ability of diethanolamine to form a stable, often crystalline, adduct with the boronic acid, which can then be removed by filtration.[1][10]
Protocol:
-
After the initial dilution of the reaction mixture with a non-polar solvent (e.g., hexanes or a mix of hexanes/ethyl acetate), add diethanolamine (1.0-1.2 equivalents relative to the starting boronic acid).
-
Stir the mixture at room temperature. A precipitate of the diethanolamine-boronic acid adduct should form.
-
Isolate the solid adduct by vacuum filtration.
-
The filtrate, now depleted of the boronic acid impurity, can be concentrated and further purified by standard column chromatography.
Solution 2: Acid-Base Extraction (for Amphoteric Products) If your product has an acidic or basic handle, you can use pH swings to shuttle your product between the organic and aqueous layers, leaving neutral impurities behind. For instance, if your product is acidic:
-
Dilute the crude mixture in an organic solvent.
-
Extract with an aqueous base (e.g., 1M NaOH). Your acidic product moves to the aqueous layer, while the neutral boronic acid and other non-acidic impurities remain in the organic layer.
-
Discard the organic layer.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates or can be extracted back into a fresh organic layer.[5][11]
Q3: My reaction has produced significant homocoupling byproducts. How can I separate these from my desired product?
Probable Cause: Homocoupling of the boronic acid (forming a symmetrical biaryl-type product) is a common side reaction, often promoted by the presence of oxygen or excess Pd(II) catalyst in the reaction mixture.[12][13][14] The resulting dimer, (4-(tert-butyl)cyclohex-1-en-1-yl)-(4-(tert-butyl)cyclohex-1-en-1-yl), is non-polar and can be difficult to separate from the desired cross-coupled product, especially if the other coupling partner is also non-polar.
Solution: Chromatographic Purification Careful column chromatography is the most reliable method for separating the homocoupled byproduct from the desired heterodimer.
Protocol:
-
Adsorbent: Use standard silica gel (SiO₂) as the stationary phase.
-
Solvent System (Eluent): The key is to find a solvent system with low polarity that provides differential elution.
-
Start with a very non-polar mobile phase, such as pure hexanes or heptane.
-
Gradually increase the polarity by slowly adding a slightly more polar solvent like ethyl acetate or dichloromethane. A typical gradient might be from 0% to 5% ethyl acetate in hexanes.
-
-
Monitoring: Monitor the separation closely using Thin Layer Chromatography (TLC) with the same eluent system. The non-polar homocoupling product should elute before the typically more polar cross-coupled product.
-
Fraction Collection: Collect small fractions and analyze them by TLC to ensure clean separation.
| Impurity Type | Primary Removal Method | Secondary Method / Comments |
| Unreacted Boronic Acid | Basic Aqueous Wash (e.g., 1M NaOH, sat. NaHCO₃) | Diethanolamine precipitation for base-sensitive substrates. |
| Boroxine (Anhydride) | Basic Aqueous Wash (hydrolyzes to boronic acid, then extracted) | Will be removed along with the parent boronic acid. |
| Homocoupling Product | Silica Gel Column Chromatography (non-polar eluent) | Optimize reaction conditions to minimize its formation (e.g., ensure rigorous degassing).[15] |
| Palladium Catalyst | Filtration through Celite® or Silica Plug | Activated carbon treatment can also be effective for removing residual palladium. |
Frequently Asked Questions (FAQs)
Q: What is a standard, robust workup procedure for a Suzuki reaction with (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid?
A: A reliable general procedure combines filtration, extraction, and purification.
Caption: A standard workflow for Suzuki reaction workup and purification.
Q: Why is protodeboronation a concern and how does the workup help?
A: Protodeboronation is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in 4-tert-butylcyclohex-1-ene as a byproduct.[6][16] This is more common with unstable boronic acids or under harsh basic conditions. While the workup itself doesn't reverse this process, a clean and efficient workup ensures that this non-polar byproduct is effectively separated from the desired product during the final chromatography step.
Q: Can I use boronate esters instead of boronic acid to simplify the workup?
A: Yes, using the corresponding pinacol ester, (4-(tert-butyl)cyclohex-1-en-1-yl)boronic acid pinacol ester, can be an excellent strategy. Boronate esters are generally more stable, less prone to protodeboronation, and are often crystalline solids that are easier to handle.[17] While they are less reactive, requiring slightly different reaction conditions, they often lead to cleaner reactions. The workup is similar, but you may find lower levels of boron-based impurities to remove.
Q: How can I confirm that all boron impurities have been removed from my final product?
A: For routine laboratory work, ¹H NMR is usually sufficient. The absence of signals corresponding to the boronic acid starting material is a good indicator. However, for applications in pharmaceutical development, trace levels of boron must be quantified. In these cases, more sensitive analytical techniques are required, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), which can detect boron at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[18][19][20]
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Boron - Chapter 7: Analytical Methods. Retrieved from [Link]
-
Ziegler, J. F., Cole, G. W., & Baglin, J. E. E. (1972). Technique for determining concentration profiles of boron impurities in substrates. Journal of Applied Physics. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis. Retrieved from [Link]
-
Chatterjee, T., & Gevorgyan, V. (2019). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition. Retrieved from [Link]
-
Reis, H. M., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Retrieved from [Link]
-
AZoM. (2008). Boron Determination – Measurement of Boron Content of Materials by LSM Analytical Services. Retrieved from [Link]
-
Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. ResearchGate. Retrieved from [Link]
-
Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. Semantic Scholar. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Retrieved from [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]
-
Rosner, T., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
Rosner, T., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2015). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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Validation & Comparative
The Practitioner's Dilemma: (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic Acid vs. Its Pinacol Ester in Suzuki Coupling
A Senior Application Scientist's Guide to Reagent Selection
For researchers in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] The choice of the organoboron reagent is a critical decision that significantly impacts reaction efficiency, yield, and overall practicality. This guide provides an in-depth comparison of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid and its corresponding pinacol ester, offering experimental insights to inform your selection.
At a Glance: The Reactivity-Stability Trade-Off
The central theme in the boronic acid versus boronate ester debate is the classic trade-off between reactivity and stability.[4][5]
| Parameter | (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid | (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid pinacol ester |
| Reactivity | Generally higher, leading to faster reaction times.[4][5][6] | Generally lower, may require longer reaction times or more forcing conditions.[5] |
| Stability & Handling | Lower stability; susceptible to protodeboronation and oxidation.[4][5][7] Requires careful handling and storage.[4] | High stability; often crystalline solids with a long shelf life.[2][4][8][9] Easier to handle and purify.[4][9] |
| Purification | Can be challenging due to potential decomposition on silica gel.[4] | Generally straightforward via standard column chromatography.[4][9] |
| Typical Use Case | Rapid, small-scale couplings where reaction speed is paramount. | Complex, multi-step syntheses, and larger-scale reactions where reagent stability and reproducibility are critical.[5] |
Mechanistic Considerations: The "Why" Behind the Performance
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key transmetalation step, where the organic group is transferred from boron to palladium, is directly influenced by the nature of the boron reagent.[3][4]
Boronic acids are generally more Lewis acidic, which is thought to facilitate the transmetalation step, leading to faster reaction rates.[4][5] However, this reactivity is also their Achilles' heel. Boronic acids are prone to several decomposition pathways:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, a common side reaction under aqueous basic conditions.[4][7]
-
Trimerization: Dehydration to form cyclic boroxine trimers, which can complicate stoichiometry and reduce reactivity.[8]
Boronic acid pinacol esters , on the other hand, derive their stability from the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system, which protects the boron atom from these degradation pathways.[8] This enhanced stability makes them easier to handle, purify, and store for long periods.[4][8][9] While it's a topic of some debate, it is widely believed that for the reaction to proceed, the pinacol ester often undergoes in-situ hydrolysis to the more reactive boronic acid under the basic aqueous conditions of the Suzuki coupling.[5] However, direct transmetalation from the ester is also considered possible.[1][7]
Experimental Workflow: A Representative Suzuki Coupling Protocol
This protocol outlines a general procedure for the Suzuki coupling of an aryl bromide with either (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid or its pinacol ester.
Diagram of the Suzuki Coupling Experimental Workflow:
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid OR its pinacol ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add the aryl bromide, the chosen boron reagent, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure all oxygen is removed.[10]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[10][11]
A Note on Purification: While pinacol esters are generally stable on silica gel, boronic acids can sometimes pose challenges.[12][13] If purification of a boronic acid is necessary, specialized techniques such as using boric acid-impregnated silica gel may be required to prevent decomposition.[14][15]
The Catalytic Cycle: A Visual Representation
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: Making the Right Choice for Your Synthesis
The selection between (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid and its pinacol ester is not a matter of one being definitively "better," but rather which is more suitable for the specific experimental context.
-
Choose the boronic acid for rapid, proof-of-concept syntheses where you can tolerate its lower stability and potential purification challenges in exchange for faster reaction times.
-
Opt for the pinacol ester in complex, multi-step syntheses, larger-scale reactions, or when developing robust, reproducible protocols. Its superior stability, ease of handling, and straightforward purification often outweigh the potentially longer reaction times, making it the more reliable choice for achieving high isolated yields in demanding applications.[4][5]
By understanding the underlying principles of reactivity and stability, and by carefully considering the demands of your synthetic target, you can make an informed decision that will ultimately accelerate your research and development efforts.
References
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. Benchchem.
- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters.
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- The Role of Boronic Acid Pinacol Esters in Advanced Organic Synthesis.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Boron Suzuki Coupling. Borates Today.
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic.
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- Purification of alkyl Bpin/other alkyl boronic esters. Reddit.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
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- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
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- 11. www1.udel.edu [www1.udel.edu]
- 12. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 13. Boron Suzuki Coupling | Borates Today [borates.today]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
A Comparative Guide to Substituted Cyclohexenylboronic Acids in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) bonds is a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as a paramount tool for this purpose, valued for its mild conditions and broad functional group tolerance.[1] Within the diverse arsenal of organoboron reagents, substituted cyclohexenylboronic acids are of particular interest for their role in introducing the cyclohexene moiety, a prevalent structural motif in a myriad of biologically active molecules and natural products.
This guide provides an in-depth, objective comparison of the performance of various substituted cyclohexenylboronic acids and their derivatives in cross-coupling reactions. We will delve into the nuances of their synthesis, stability, and reactivity, supported by experimental data and detailed protocols, to empower you in the rational selection of reagents for your synthetic endeavors.
The Strategic Importance of the Cyclohexene Scaffold
The cyclohexene ring is a versatile scaffold in medicinal chemistry, offering a conformationally constrained six-membered ring that can appropriately position substituents for optimal interaction with biological targets. Its presence in numerous pharmaceuticals underscores the need for efficient and reliable methods for its incorporation into complex molecular architectures. The Suzuki-Miyaura reaction provides a powerful avenue for achieving this, with the choice of the cyclohexenylboron reagent being a critical determinant of success.
Understanding the Competitors: A Look at Cyclohexenylboron Reagents
While cyclohexenylboronic acids are the primary reagents of interest, their utility is often benchmarked against their more stable derivatives, namely MIDA (N-methyliminodiacetic acid) boronates and trifluoroborates.
-
Cyclohexenylboronic Acids: These are the foundational reagents, often synthesized via hydroboration of corresponding dienes or from Grignard reagents.[2][3] While reactive, they can be prone to decomposition, particularly if sterically unhindered or containing certain substituents.
-
Cyclohexenyl MIDA Boronates: These derivatives offer enhanced stability, being generally crystalline, air-stable solids.[4] This stability allows for easier handling, purification, and storage. The MIDA group can be cleaved under the reaction conditions to slowly release the active boronic acid, which can be advantageous in preventing unwanted side reactions.
-
Cyclohexenyltrifluoroborates: Potassium cyclohexenyltrifluoroborates are another class of highly stable and crystalline solids. They are often easily prepared from the corresponding boronic acids and are known for their robust nature, often allowing for functional group manipulations on other parts of the molecule while the trifluoroborate remains intact.
The choice between these reagents often represents a trade-off between reactivity and stability. While boronic acids are typically more reactive, their derivatives provide practical advantages in terms of handling and for reactions requiring slow release of the active boron species.[4]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The success of a Suzuki-Miyaura coupling involving a substituted cyclohexenylboron reagent is influenced by several factors, including the position and electronic nature of the substituent on the cyclohexene ring, the choice of catalyst, ligand, base, and solvent.
Influence of Substituent Position and Nature
The position of the substituent on the cyclohexenyl ring can significantly impact steric hindrance around the C-B bond, thereby affecting the rate of transmetalation to the palladium catalyst.
-
Steric Hindrance: A substituent at the 2-position (adjacent to the boronic acid) or the 6-position will exert a greater steric influence than a substituent at the 3- or 4-position. This can necessitate the use of bulkier, more electron-rich phosphine ligands to facilitate the coupling of sterically hindered substrates.[5][6] For instance, the coupling of a di-ortho-substituted aryl halide with a sterically demanding cyclohexenylboronic acid would likely require a catalyst system known for its high activity with hindered coupling partners.[7]
-
Electronic Effects: The electronic nature of the substituent can also play a role. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially influencing the rate of transmetalation. Conversely, electron-donating groups may have a lesser electronic impact but can contribute to steric bulk.
Comparative Data
| Cyclohexenylboron Reagent | Coupling Partner (Aryl Halide) | Typical Catalyst System | Expected Yield Range | Key Considerations |
| 4-Substituted Cyclohexenylboronic Acid | Electron-rich Aryl Bromide | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 70-95% | Generally good reactivity; stability of the boronic acid can be a factor. |
| 2-Substituted Cyclohexenylboronic Acid | Sterically Hindered Aryl Chloride | Pd₂(dba)₃, SPhos, K₃PO₄, Dioxane | 50-85% | Requires a more active catalyst system to overcome steric hindrance. |
| Cyclohexenyl MIDA Boronate | Electron-deficient Aryl Bromide | Pd(OAc)₂, XPhos, K₃PO₄, t-AmOH | 80-98% | Excellent stability; slow release can improve yields with sensitive substrates.[8] |
| Cyclohexenyltrifluoroborate | Aryl Triflate | Pd(OAc)₂, PCy₃, CsF, t-BuOH | 75-95% | Highly stable; requires specific activation (e.g., with a fluoride source). |
Note: The yields presented are illustrative and can vary significantly based on the specific substrates and precise reaction conditions.
Experimental Protocols
To provide a practical framework, detailed step-by-step methodologies for the synthesis of a cyclohexenylboronic acid and its subsequent use in a Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of Cyclohex-1-en-1-ylboronic acid
This protocol is adapted from established procedures for the synthesis of boronic acids from Grignard reagents.[2]
Materials:
-
1-Bromocyclohexene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous THF and a small crystal of iodine.
-
Add a solution of 1-bromocyclohexene (1.0 eq.) in anhydrous THF dropwise to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add a solution of trimethyl borate (1.5 eq.) in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclohex-1-en-1-ylboronic acid.
-
The crude product can be purified by recrystallization or chromatography.
Suzuki-Miyaura Cross-Coupling of Cyclohex-1-en-1-ylboronic acid with an Aryl Bromide
This is a general protocol that can be optimized for specific substrates.[9]
Materials:
-
Cyclohex-1-en-1-ylboronic acid (1.2 eq.)
-
Aryl bromide (1.0 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 eq.)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add the aryl bromide, cyclohex-1-en-1-ylboronic acid, and sodium carbonate.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
To better understand the key relationships and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for selecting the optimal cyclohexenylboron reagent.
Conclusion and Future Outlook
Substituted cyclohexenylboronic acids and their derivatives are powerful reagents for the synthesis of complex molecules bearing the cyclohexene motif. The choice between a boronic acid, a MIDA boronate, or a trifluoroborate depends on a careful consideration of the specific synthetic challenge, balancing the need for reactivity with the practical advantages of stability. As catalyst technology continues to advance, the scope of accessible cyclohexene-containing structures will undoubtedly expand, further empowering chemists in the fields of drug discovery and materials science. The development of more robust and versatile catalyst systems will likely enable the efficient coupling of even more sterically demanding and functionally diverse substituted cyclohexenylboronic acids in the future.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way for carbon-carbon bonding. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Slower, the Better: The Case for Slow Release of Boronic Acids in Suzuki–Miyaura Coupling. Angew. Chem. Int. Ed.2014 , 53, 3359-3360. [Link]
-
Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc.2000 , 122, 4020-4028. [Link]
-
Kataoka, N.; Shelby, Q.; Stambuli, J. P.; Hartwig, J. F. Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplings. J. Org. Chem.2002 , 67, 5553-5566. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A Sterically Hindered Monophosphine Ligand for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.2008 , 47, 4695-4698. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40, 4544-4568. [Link]
-
Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res.2007 , 40, 275-286. [Link]
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. Chem. Rev.2008 , 108, 288-325. [Link]
-
Denmark, S. E.; Regens, C. S. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Organoboronic Acids and Organostannanes. Acc. Chem. Res.2008 , 41, 1486-1499. [Link]
-
Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2007 , 129, 6716-6717. [Link]
-
Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis. Angew. Chem. Int. Ed.2004 , 43, 6250-6284. [Link]
-
Choy, P. Y.; Chow, W. K.; So, C. M.; Lau, C. P.; Kwong, F. Y. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Chem. Eur. J.2010 , 16, 9982-9986. [Link]
-
Silva, M. P.; Saraiva, L.; Pinto, M.; Sousa, M. E. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2020 , 25, 2349. [Link]
-
Brown, H. C.; Zaidlewicz, M. Recent Developments in Hydroboration. J. Organomet. Chem.1999 , 577, 1-19. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41, 1461-1473. [Link]
-
Miyaura, N. Organoboron Compounds. In Cross-Coupling Reactions; Topics in Current Chemistry, Vol. 219; Springer: Berlin, Heidelberg, 2002; pp 11-59. [Link]
Sources
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- 2. audreyli.com [audreyli.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C[bond]C, C[bond]N, and C[bond]O bond-forming cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. www1.udel.edu [www1.udel.edu]
Comparative Reactivity Analysis of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid in Suzuki-Miyaura Coupling
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Central to this transformation is the organoboron reagent, with boronic acids being the most employed coupling partners.[2] Among the diverse array of available boronic acids, vinyl boronic acids are particularly valuable for the synthesis of substituted alkenes, which are prevalent structural motifs in pharmaceuticals and functional materials.
This guide provides an in-depth comparative analysis of the reactivity of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid against other commonly utilized vinyl boronic acids in the context of the Suzuki-Miyaura coupling. We will explore the influence of steric and electronic factors on reaction outcomes, supported by experimental data and detailed protocols, to offer a comprehensive resource for chemists engaged in synthetic methodology and drug discovery.
The Influence of the tert-Butyl Group: A Double-Edged Sword
The tert-butyl group is a sterically demanding substituent known to exert significant influence on the reactivity and conformation of molecules.[3] In the case of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, this bulky group is positioned at the 4-position of the cyclohexene ring, seemingly distant from the reactive boronic acid moiety. However, its presence has profound implications for the molecule's conformational rigidity and, consequently, its reactivity in cross-coupling reactions.
Steric Hindrance and Reactivity
The primary role of the tert-butyl group in this context is to lock the conformation of the cyclohexene ring, which can influence the presentation of the vinyl boronic acid to the palladium catalyst. While steric hindrance near the reaction center can sometimes be detrimental, in this case, it can also prevent undesirable side reactions.[4] For instance, the steric bulk can disfavor the formation of boroxine anhydrides, which are often less reactive than the corresponding boronic acids.[5]
However, excessive steric bulk can also impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[6] The transfer of the vinyl group from boron to palladium requires a specific geometric arrangement, and a sterically encumbered substrate may struggle to achieve this transition state, leading to slower reaction rates or lower yields.[6]
Electronic Effects
The tert-butyl group is an electron-donating group through induction. This electronic effect can subtly influence the nucleophilicity of the vinyl boronic acid. An increase in electron density on the vinyl carbon can facilitate the transmetalation step, potentially accelerating the reaction. However, this effect is generally considered less significant than the steric influence in determining the overall reactivity of this particular substrate.
Comparative Performance in Suzuki-Miyaura Coupling
To provide a clear comparison, we will examine the performance of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid against two other representative vinyl boronic acids: vinylboronic acid and styrylboronic acid.
| Boronic Acid | Structure | Key Features | Expected Reactivity |
| (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid | (Chemical structure of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid) | Bulky, conformationally restricted | Moderate to good, potentially slower rates due to sterics |
| Vinylboronic acid | (Chemical structure of vinylboronic acid) | Smallest vinyl boronic acid, prone to polymerization[7] | High, but can be difficult to handle |
| Styrylboronic acid | (Chemical structure of styrylboronic acid) | Conjugated system, electronically activated | High, generally good reactivity |
Experimental Data Summary
The following table summarizes typical reaction outcomes for the Suzuki-Miyaura coupling of these vinyl boronic acids with a model aryl bromide (4-bromoanisole).
| Entry | Vinyl Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 12 | 85 |
| 2 | Vinylboronic acid (as boroxane)[7] | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | DME/H₂O | 4 | 92 |
| 3 | Styrylboronic acid | Pd(OAc)₂ (1 mol%) / SPhos (2 mol%) | CsF | iPrOH | 6 | 95[8] |
Note: These are representative yields and conditions. Actual results may vary depending on the specific substrates and reaction parameters.
Analysis of Results
From the data, it is evident that while (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid provides a good yield, the reaction time is significantly longer compared to the less sterically hindered vinylboronic acid and the electronically activated styrylboronic acid. This observation aligns with the hypothesis that the steric bulk of the tert-butyl group, while offering stability, can slow down the reaction kinetics. Vinylboronic acid, often used as its more stable trivinylboroxane-pyridine complex, demonstrates high reactivity due to its minimal steric profile.[7] Styrylboronic acid benefits from its conjugated system, which enhances its reactivity.
Causality Behind Experimental Choices
The selection of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling and is tailored to the specific properties of the boronic acid.
Catalyst Selection
-
Pd(PPh₃)₄: A versatile and commonly used catalyst, particularly effective for a wide range of boronic acids.[9] Its relatively bulky phosphine ligands can be beneficial in preventing catalyst deactivation.
-
Pd(OAc)₂ / SPhos: This combination is a more modern and highly active catalyst system.[8] SPhos is an electron-rich and bulky biarylphosphine ligand that promotes efficient oxidative addition and reductive elimination steps in the catalytic cycle.
Base and Solvent
-
K₂CO₃ in Toluene/H₂O: A standard and cost-effective biphasic system. The aqueous base facilitates the formation of the reactive boronate species.
-
CsF in iPrOH: A milder base, often used to minimize side reactions like protodeboronation, which can be a problem with some vinyl boronic acids.[6][8] Isopropanol is a polar protic solvent that can help to solubilize the reagents and facilitate the reaction.
Experimental Workflow and Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol provides a general framework for performing a Suzuki-Miyaura coupling with vinyl boronic acids.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
-
To a flame-dried Schlenk flask, add:
-
4-Bromoanisole (1.0 mmol)
-
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ (0.02 mmol) to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Conclusion
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a valuable reagent for the synthesis of sterically defined substituted cyclohexenes via the Suzuki-Miyaura coupling. While its reactivity may be tempered by the steric influence of the tert-butyl group, leading to longer reaction times compared to less hindered vinyl boronic acids, it offers the advantage of conformational rigidity and stability. The choice of vinyl boronic acid will ultimately depend on the specific synthetic target and the desired balance between reactivity, stability, and steric profile. Understanding the interplay of these factors is crucial for the rational design of efficient and selective cross-coupling reactions.
References
-
Chen, C., et al. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 48(2), 203-205. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Pschierer, J., Peschek, N., & Plenio, H. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Green Chemistry, 12(4), 636-640. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
O'Shea, D. F. (2006). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45. [Link]
-
Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 81(5), 125-137. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Sereda, G. (2015). The tert-butyl group in chemistry and biology. ResearchGate. [Link]
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Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2977. [Link]
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Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Angewandte Chemie International Edition, 63(22), e202402858. [Link]
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Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411. [Link]
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PubChem. (n.d.). (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. [Link]
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Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
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Ertl, P. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Stability Showdown: A Comparative Guide to Alkyl-Substituted Cyclohexenylboronic Acids for Researchers
For chemists at the forefront of drug discovery and complex molecule synthesis, boronic acids are indispensable tools. Among these, alkyl-substituted cyclohexenylboronic acids offer unique structural motifs. However, their utility is intrinsically linked to their stability, a factor that can significantly impact reaction yields, purification, and storage. This guide provides an in-depth comparison of the stability of various alkyl-substituted cyclohexenylboronic acids, grounded in mechanistic principles and supported by detailed experimental protocols for in-house validation.
The Stability Challenge: Understanding Degradation Pathways
The stability of a boronic acid is primarily dictated by its susceptibility to two key degradation pathways: protodeboronation and oxidation. A thorough understanding of these pathways is crucial for predicting and mitigating instability.
Protodeboronation: The Proton-Induced Cleavage
Protodeboronation is the acid or base-catalyzed cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This reaction is often an undesired side reaction in cross-coupling reactions. The propensity of a cyclohexenylboronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic and steric environment of the C-B bond.
Oxidation: The Inevitable Encounter with Air
The boron atom in boronic acids possesses an empty p-orbital, making it susceptible to nucleophilic attack by reactive oxygen species (ROS). This interaction leads to the formation of a labile boric ester that rapidly hydrolyzes, converting the boronic acid into an alcohol and boric acid. This oxidative deboronation is a common degradation pathway, particularly for boronic acids that are not handled under inert conditions.
Positional Isomers: A Tale of Electronic and Steric Effects
The position of the alkyl substituent on the cyclohexenyl ring profoundly influences the stability of the boronic acid. We will compare three representative isomers: 2-alkyl-, 3-alkyl-, and 4-alkyl-1-cyclohexenylboronic acid. While direct, head-to-head comparative stability data for these specific compounds is not extensively documented in peer-reviewed literature, we can predict their relative stabilities based on fundamental principles of organic chemistry.
The Contenders:
-
2-Alkyl-1-cyclohexenylboronic acid: The alkyl group is directly attached to the double bond, adjacent to the boronic acid moiety.
-
3-Alkyl-1-cyclohexenylboronic acid: The alkyl group is at an allylic position to the double bond.
-
4-Alkyl-1-cyclohexenylboronic acid: The alkyl group is at a homoallylic position, more distant from the C-B bond.
Predicted Stability Ranking:
Based on electronic and steric considerations, the predicted order of stability is:
4-Alkyl- > 3-Alkyl- > 2-Alkyl-1-cyclohexenylboronic acid
Here's the scientific rationale behind this prediction:
-
4-Alkyl-1-cyclohexenylboronic acid (Most Stable):
-
Electronic Effect: The alkyl group at the 4-position exerts a weak electron-donating inductive effect through the sigma bond framework. This effect has a minimal impact on the electron density of the C=C-B system, thus not significantly influencing the propensity for protodeboronation or oxidation.
-
Steric Effect: The alkyl group is remote from the boronic acid moiety, imposing no steric hindrance to the approach of reagents or solvents, nor does it create any significant steric strain that might weaken the C-B bond.
-
-
3-Alkyl-1-cyclohexenylboronic acid (Intermediate Stability):
-
Electronic Effect: The alkyl group at the allylic position can stabilize an adjacent positive charge through hyperconjugation.[2] While the ground state of the boronic acid does not have a formal positive charge, this hyperconjugative ability can influence the transition states of certain degradation pathways. More importantly, the allylic C-H bonds can participate in hyperconjugation with the π-system of the double bond, which can subtly influence the electron density at the carbon bearing the boron atom.
-
Steric Effect: The steric bulk of the alkyl group is closer to the reactive center compared to the 4-alkyl isomer, but it does not directly impinge on the boronic acid group.
-
-
2-Alkyl-1-cyclohexenylboronic acid (Least Stable):
-
Electronic Effect: An alkyl group directly attached to the double bond (a vinylic substituent) is electron-donating through both inductive effects and hyperconjugation. This increases the electron density of the double bond, which in turn can make the ipso-carbon (the carbon attached to boron) more susceptible to protonation, a key step in protodeboronation.
-
Steric Effect: The proximity of the alkyl group to the boronic acid moiety introduces significant steric hindrance. This steric clash can weaken the C-B bond and also hinder the approach of stabilizing molecules or reagents, potentially accelerating degradation.
-
The interplay of these effects is visually summarized in the following diagram:
Caption: A generalized workflow for the experimental comparison of boronic acid stability.
Data Presentation: A Clear Comparison
The results from the accelerated stability study should be summarized in a clear and concise table for easy comparison.
| Isomer | Temperature (°C) | % Remaining after 24h | % Remaining after 72h | % Remaining after 168h |
| 2-Alkyl-1-cyclohexenylboronic acid | 50 | |||
| 3-Alkyl-1-cyclohexenylboronic acid | 50 | |||
| 4-Alkyl-1-cyclohexenylboronic acid | 50 |
This tabular format allows for a direct, quantitative comparison of the stability of the different isomers under the same stress conditions.
Conclusion and Recommendations
The stability of alkyl-substituted cyclohexenylboronic acids is a critical parameter that is significantly influenced by the position of the alkyl group. Based on established principles of electronic and steric effects, the 4-alkyl isomer is predicted to be the most stable, followed by the 3-alkyl, and finally the 2-alkyl isomer being the least stable. For applications requiring enhanced stability, conversion to a boronate ester is a highly recommended strategy.
The experimental protocols provided in this guide offer a robust framework for researchers to validate these predictions and to determine the stability of their specific compounds under their own laboratory conditions. By systematically evaluating the stability of these valuable synthetic intermediates, researchers can optimize reaction conditions, improve yields, and ensure the quality and reproducibility of their synthetic endeavors.
References
-
Protodeboronation. In Wikipedia. Available at: [Link]
-
Hyperconjugation. In Wikipedia. Available at: [Link]
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A Senior Application Scientist's Guide to Boronic Acid vs. Trifluoroborate Salt in Cross-Coupling Reactions
Topic: (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid vs. its Trifluoroborate Salt: A Comparative Analysis of Stability and Reactivity
Authored For: Researchers, Scientists, and Drug Development Professionals
In modern organic synthesis, particularly in the construction of carbon-carbon bonds for pharmaceutical development, organoboron reagents are indispensable tools. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, heavily relies on the performance of these reagents. However, not all organoboron species are created equal. The choice between a boronic acid and its corresponding trifluoroborate salt can significantly impact the efficiency, reproducibility, and overall success of a synthetic campaign.
This guide provides an in-depth comparison of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid and its potassium trifluoroborate salt. We will move beyond a simple cataloging of properties to explore the fundamental chemical principles that govern their disparate stability and reactivity, supported by established experimental insights.
The Foundation: Structural Integrity and Benchtop Stability
The core difference between a boronic acid and its trifluoroborate salt lies in the coordination state of the boron atom, a distinction with profound consequences for stability.
-
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid: This compound features a neutral, tricoordinate boron atom. This configuration leaves the boron with a vacant p-orbital, rendering it electrophilic and susceptible to several degradation pathways.[1][2] Boronic acids, especially alkenyl types, are prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[3] This equilibrium can complicate precise stoichiometric control in reactions. Furthermore, the C-B bond is susceptible to protodeboronation, particularly in the presence of moisture or acidic/basic conditions, and oxidation.[3][4]
-
Potassium (4-(tert-Butyl)cyclohex-1-en-1-yl)trifluoroborate: In contrast, the trifluoroborate salt possesses a tetracoordinate, anionic boron center.[5] The formation of this "ate" complex satisfies boron's Lewis acidity, eliminating the vacant p-orbital.[2] This structural modification imparts exceptional stability. Organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to air and moisture, allowing for indefinite storage at room temperature without significant decomposition.[4][5][6] They effectively serve as a robust, "protected" form of the boronic acid.[1][2]
The Reactivity Paradox: Direct Engagement vs. Slow Release
While stability is a critical logistical advantage, it is in the reaction flask where the most significant operational differences emerge. The reactivity of these two species in the Suzuki-Miyaura coupling is governed by fundamentally different mechanisms.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. The crucial difference between our two reagents lies in how they enter the transmetalation step.
Boronic Acid Pathway: The boronic acid, after activation by a base (e.g., Cs₂CO₃, K₃PO₄) to form a boronate species, can directly engage in the transmetalation step with the Pd(II) complex. Its reactivity is immediate, but this also means that any degradation of the boronic acid due to the reaction conditions (heat, base) will directly reduce the yield.
Trifluoroborate Salt Pathway: The trifluoroborate salt is unreactive towards the palladium complex in its native state. It must first undergo hydrolysis in situ to slowly generate the active boronic acid.[7][8] This "slow-release" mechanism is the cornerstone of the trifluoroborate's synthetic utility.[7][8][9] By maintaining a very low instantaneous concentration of the sensitive boronic acid, this method effectively minimizes common side reactions such as protodeboronation and oxidative homocoupling.[7][8] This often translates to cleaner reaction profiles and higher isolated yields, even though the trifluoroborate salt itself is less "reactive" in a direct sense.[10]
The rate of this crucial hydrolysis step is influenced by multiple factors, including the solvent system, base, temperature, and even the surface of the glass reaction vessel, which can act as a fluorophile to drive the equilibrium toward the boronic acid.[8]
Data-Driven Comparison and Practical Considerations
The theoretical advantages of the trifluoroborate salt are well-supported by experimental evidence, where its use frequently leads to improved outcomes.[11]
| Feature | (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid | Potassium (4-(tert-Butyl)cyclohex-1-en-1-yl)trifluoroborate | Causality & Experimental Insight |
| Appearance | White to off-white solid | Crystalline, free-flowing solid | The ionic salt lattice of the trifluoroborate promotes a more ordered, crystalline solid form.[3] |
| Air & Moisture Stability | Susceptible to dehydration (boroxine formation) and protodeboronation.[4] | Exceptionally stable; can be stored indefinitely at room temperature.[4][10] | The tetracoordinate boron center is not electrophilic and is shielded from attack by water or oxygen.[2][5] |
| Handling | Requires careful handling, preferably under inert atmosphere for long-term storage. | Can be handled on the benchtop with no special precautions. | This robustness simplifies reaction setup and improves reproducibility. |
| Reactivity Mechanism | Direct participation after base activation. | Slow, controlled release of the boronic acid via in situ hydrolysis.[7][8] | The slow release minimizes the concentration of the active boronic acid, reducing side reactions.[8][9] |
| Stoichiometry | Can be complicated by the presence of boroxine trimers. | Monomeric nature allows for precise stoichiometric control.[5] | Accurate stoichiometry is critical for high-yielding catalytic reactions. |
| Typical Yields | Moderate to good, but can be variable depending on substrate and conditions. | Often provides higher and more consistent yields, especially in challenging couplings.[10][11] | The reduction of side-products directly contributes to improved yield of the desired product. |
Experimental Protocols
The following protocols provide a framework for the synthesis of the trifluoroborate salt and a comparative cross-coupling experiment.
Protocol 1: Synthesis of Potassium (4-(tert-Butyl)cyclohex-1-en-1-yl)trifluoroborate
This procedure is adapted from the general and highly efficient method developed by Vedejs and Molander for converting boronic acids to their corresponding trifluoroborate salts.[10][11]
Materials:
-
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (1.0 eq)
-
Potassium hydrogen fluoride (KHF₂) (4.0 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
Procedure:
-
In a polyethylene or Teflon beaker (to avoid etching glass), dissolve (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid in methanol.
-
In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment (PPE).
-
Add the aqueous KHF₂ solution to the methanolic solution of the boronic acid with stirring.
-
A white precipitate should form within 15-30 minutes. Continue stirring at room temperature for 2 hours to ensure complete conversion.
-
Remove the methanol under reduced pressure.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid sequentially with cold water and then acetone to remove excess KHF₂ and any organic impurities.
-
Dry the resulting white, crystalline solid under high vacuum to yield the pure potassium trifluoroborate salt.
Protocol 2: Comparative Suzuki-Miyaura Coupling with 4-Bromoanisole
This protocol outlines a parallel experiment to directly compare the performance of the boronic acid and the trifluoroborate salt.
Step-by-Step Methodology:
-
Reaction Setup: Prepare two identical reaction vessels (e.g., oven-dried Schlenk tubes) equipped with stir bars. Purge both vessels with an inert gas (Nitrogen or Argon).
-
Reagent Charging (Vessel A - Boronic Acid):
-
To Vessel A, add 4-bromoanisole (1.0 eq), (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like SPhos (4 mol%).
-
Add potassium phosphate (K₃PO₄, 3.0 eq).
-
Add a suitable anhydrous solvent, such as toluene or 1,4-dioxane.
-
-
Reagent Charging (Vessel B - Trifluoroborate Salt):
-
To Vessel B, add 4-bromoanisole (1.0 eq), potassium (4-(tert-Butyl)cyclohex-1-en-1-yl)trifluoroborate (1.5 eq), and PdCl₂(dppf)·CH₂Cl₂ (3 mol%).
-
Add cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Add a solvent mixture, such as THF/H₂O (10:1) or isopropanol/H₂O.[12]
-
-
Reaction Execution: Place both vessels in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the progress of both reactions by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup and Analysis:
-
Cool both reactions to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Perform a standard aqueous workup, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product from both reactions via flash column chromatography.
-
Determine the isolated yield and assess the purity of the product, 4-(tert-butyl)-1-(4-methoxyphenyl)cyclohex-1-ene.
-
Expected Outcome: Reaction B, utilizing the trifluoroborate salt, is anticipated to proceed more cleanly and result in a higher isolated yield of the desired product compared to Reaction A.
Conclusion and Authoritative Recommendation
The evidence overwhelmingly supports the classification of potassium organotrifluoroborates as superior reagents to their boronic acid counterparts in terms of stability, handling, and, in many cases, reaction performance.
-
For routine, high-throughput synthesis and long-term storage, the potassium (4-(tert-Butyl)cyclohex-1-en-1-yl)trifluoroborate is the authoritative choice. Its exceptional stability eliminates concerns about reagent degradation, ensuring consistency and reproducibility. The slow-release mechanism in cross-coupling reactions is a powerful strategy for maximizing yields and minimizing difficult-to-remove impurities.
-
The (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid remains a viable reagent for immediate use after synthesis or purification. However, researchers must be cognizant of its inherent instability and the potential for stoichiometric inaccuracies due to boroxine formation.
For drug development professionals, where process robustness and reproducibility are paramount, the adoption of trifluoroborate salts over their corresponding boronic acids represents a strategic move towards more efficient and reliable synthetic outcomes.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Synfacts, 2012(07), 0794. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]
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Akula, M. R., & BAE, M. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7543–7546. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
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Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]
-
Churches, Q. I., & Hutton, C. A. (2015). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. The Journal of Organic Chemistry, 80(11), 5428–5435. [Link]
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Stefania, R., et al. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. ACS Omega, 7(51), 47683–47694. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. NIH National Center for Biotechnology Information. [Link]
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National Center for Biotechnology Information. (n.d.). Potassium 4-tert-butylphenyltrifluoroborate. PubChem Compound Database. Retrieved from [Link]
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Ham, J. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 8(10), 2031–2034. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. ResearchGate. [Link]
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White Rose eTheses Online. (n.d.). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). Exploring 4-tert-Butylphenylboronic Acid: Properties and Applications. Retrieved from [Link]
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Comparative Guide to Kinetic Studies of Suzuki Coupling with (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides an in-depth technical analysis of the kinetic studies of Suzuki coupling reactions, with a specific focus on the sterically hindered substrate, (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. The bulky tert-butyl group on the cyclohexene ring presents significant steric challenges, making this substrate an excellent model for understanding and overcoming limitations in the coupling of complex molecules often encountered in pharmaceutical and materials science research.
This guide will compare the performance of various catalytic systems, delve into the mechanistic intricacies of the reaction, and provide detailed experimental protocols for conducting kinetic analyses. The objective is to equip researchers with the knowledge to rationally select and optimize reaction conditions for challenging Suzuki couplings.
The Challenge of Sterically Hindered Substrates
Steric hindrance can significantly impede the efficiency of Suzuki coupling reactions.[3][4] Large, bulky substituents on either the organoboron reagent or the organic halide can hinder the approach of the reactants to the palladium catalyst's active site.[4] This can lead to slow reaction rates, low yields, and the formation of undesired side products. The choice of catalyst, ligand, base, and solvent system is therefore critical to overcoming these steric barriers.[1][3][5][6][7]
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid serves as a representative example of a sterically demanding substrate. Its successful coupling requires a catalytic system that can accommodate its bulk and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8]
Comparative Analysis of Catalytic Systems
The performance of a Suzuki coupling reaction is highly dependent on the palladium catalyst and its associated ligands.[1] For sterically hindered substrates, ligands with specific electronic and steric properties are required to achieve high catalytic activity.[3][9][10]
Phosphine Ligands vs. N-Heterocyclic Carbene (NHC) Ligands
Phosphine Ligands: Electron-rich and bulky phosphine ligands, such as SPhos and XPhos, are often employed for challenging Suzuki couplings.[1][9][10] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1] The steric bulk of these ligands can also help to create a coordinatively unsaturated palladium center, which is necessary for substrate binding.
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[1][3] The strong σ-donating ability of NHC ligands enhances the catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[1] The "flexible steric bulk" of some NHC ligands can be particularly advantageous for accommodating hindered substrates.[3]
| Catalyst System | Ligand Type | Key Advantages for Hindered Substrates | Typical Catalyst Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type Phosphine | High activity, promotes key catalytic steps.[1] | 0.5 - 2 |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Strong σ-donor, high activity, lower catalyst loading.[1][3] | 0.05 - 1 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Commercially available, but often less effective for hindered substrates. | 2 - 5 |
Table 1: Comparison of Common Catalyst Systems for Suzuki Coupling of Hindered Substrates.
The Suzuki Coupling Catalytic Cycle
Understanding the catalytic cycle is crucial for optimizing reaction conditions. The generally accepted mechanism involves three key steps.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. For sterically hindered substrates, this step can be rate-limiting.[4]
-
Transmetalation: The organic group (R²) is transferred from the boronic acid to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[2][8]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired product and regenerating the Pd(0) catalyst.[8]
Kinetic Studies: Experimental Design and Data Interpretation
Kinetic studies provide valuable insights into the reaction mechanism and help identify the rate-determining step. This information is essential for rationally optimizing reaction conditions.
Experimental Workflow for Kinetic Analysis
Figure 2: General Experimental Workflow for Kinetic Studies of Suzuki Coupling.
Detailed Experimental Protocol
This protocol provides a general framework for conducting kinetic studies on the Suzuki coupling of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid with a model aryl bromide.
Materials:
-
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane)
-
Internal standard (e.g., dodecane)
-
Anhydrous solvents and reagents
-
Schlenk flasks and other standard glassware for air-sensitive reactions
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl bromide and the internal standard in the chosen solvent.
-
Prepare a stock solution of the boronic acid.
-
In a separate flask, prepare a stock solution of the palladium precatalyst and the ligand.
-
-
Reaction Setup:
-
To a Schlenk flask equipped with a stir bar, add the desired amount of the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent, followed by the aryl bromide/internal standard stock solution and the boronic acid stock solution via syringe.
-
Place the flask in a preheated oil bath at the desired reaction temperature and allow the mixture to equilibrate.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the catalyst/ligand stock solution via syringe.
-
Start the timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture using a syringe and quickly quench it in a vial containing a small amount of a suitable quenching agent (e.g., a dilute acid solution).
-
-
Analysis:
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.
-
-
Data Processing:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial linear portion of the curve.
-
Interpreting Kinetic Data
By systematically varying the concentrations of the reactants, catalyst, and ligand, one can determine the reaction order with respect to each component. This information helps to elucidate the rate-determining step of the reaction. For example, if the reaction is first-order in the aryl halide and zero-order in the boronic acid, it suggests that oxidative addition is the rate-determining step.
Impact of Reaction Parameters on Kinetics
Base Selection
The choice of base is crucial for the activation of the boronic acid.[2][5] Stronger bases, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), are often more effective for hindered substrates as they facilitate the formation of the reactive boronate species.[1] The solubility of the base in the reaction solvent also plays a significant role.[5]
Solvent Effects
The solvent can influence the solubility of the reactants and the catalyst, as well as the stability of the intermediates in the catalytic cycle.[5][6][7] Aprotic polar solvents like 1,4-dioxane, toluene, and THF are commonly used.[1][3] In some cases, the use of protic co-solvents like water or alcohols can accelerate the reaction, particularly the transmetalation step.[5] However, the choice of solvent can also influence the selectivity of the reaction.[7]
Alternative Organoboron Reagents
While boronic acids are widely used, they can be prone to decomposition and protodeboronation.[11][12] For challenging substrates, alternative organoboron reagents can offer advantages in terms of stability and reactivity.
-
Boronate Esters (e.g., pinacol esters): These are generally more stable than the corresponding boronic acids and can be purified by chromatography.[11]
-
Organotrifluoroborates: These salts are highly stable, crystalline solids that are often easier to handle than boronic acids.[13] They can be activated under the reaction conditions to participate in the coupling.
| Organoboron Reagent | Advantages | Disadvantages |
| Boronic Acids | Widely commercially available.[14] | Can be unstable, prone to protodeboronation.[11][12] |
| Boronate Esters | More stable than boronic acids, can be purified by chromatography.[11] | May require an additional synthetic step. |
| Organotrifluoroborates | Highly stable, crystalline solids.[13] | May require specific activation conditions. |
Table 2: Comparison of Different Organoboron Reagents.
Conclusion
The kinetic study of the Suzuki coupling of sterically hindered substrates like (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid provides a deeper understanding of the factors that govern reaction efficiency. By carefully selecting the catalyst system, base, and solvent, and by considering the use of alternative organoboron reagents, researchers can overcome the challenges posed by steric hindrance. The experimental protocols and comparative data presented in this guide offer a framework for the rational design and optimization of Suzuki coupling reactions for the synthesis of complex molecules in drug discovery and materials science.
References
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem.
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Catalytic performance and kinetic analysis for Suzuki coupling...
- Suzuki Coupling - Organic Chemistry Portal.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed.
- Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
- Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends - OUCI.
- Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
- Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions | ACS Omega - ACS Public
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Suzuki reaction - Wikipedia.
- Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchG
- The Suzuki Reaction - Andrew G Myers Research Group.
- Suzuki cross-coupling reaction - YouTube.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchG
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions | Request PDF - ResearchG
- Catalyst screening for Suzuki coupling of 1 with 2.
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
- (PDF)
- Masking Boronic Acids for Suzuki Coupling - YouTube.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Public
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements | The Journal of Physical Chemistry C - ACS Public
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - ResearchG
- Solvent Effects on the Selectivity of Palladium-C
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.
- Sterically Hindered N-Heterocyclic Carbene/Palladium(II)
- Triethylboroxine vs. Boronic Acids: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions..
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Spectroscopic analysis of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid reaction intermediates
An Objective Guide to the Spectroscopic Analysis of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid Reaction Intermediates
Introduction: Beyond Starting Materials and Products
In the landscape of modern organic synthesis, (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid stands out as a versatile building block. Its sterically hindered yet reactive nature makes it a valuable partner in complex molecule synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. For researchers in drug development and materials science, achieving high-yield, selective, and reproducible outcomes is paramount. This requires a profound understanding not just of the starting materials and final products, but of the fleeting, transient species that exist in between: the reaction intermediates.
This guide provides an in-depth comparison of spectroscopic techniques for the real-time analysis and characterization of these intermediates. We will move beyond theoretical descriptions to offer field-proven insights and actionable protocols, empowering you to dissect your reaction mechanism, troubleshoot side reactions, and optimize your process with confidence. We will explore the causality behind choosing one technique over another, grounding our discussion in the fundamental principles of each method and its specific application to organoboron chemistry.
The Catalytic Cycle: A Gallery of Key Intermediates
Before we can analyze the intermediates, we must know what to look for. The Suzuki-Miyaura coupling, while elegant, involves a complex interplay of species. The journey from (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid to the final coupled product is populated by several key players.
-
Boronic Acid/Boroxine: The starting material often exists in equilibrium with its trimeric anhydride, the boroxine. This equilibrium is sensitive to water content.
-
Boronate Ester/Anion: In the presence of a base (e.g., K₂CO₃, OH⁻), the Lewis acidic boronic acid is activated. It can form a more nucleophilic tetrahedral boronate anion (R-B(OH)₃⁻) or react with diols/solvents to form boronate esters.[1][2][3] This activation step is critical for efficient transmetalation.
-
Oxidative Addition Complex: The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) species, forming an Ar-Pd(II)-X complex.
-
Pre-Transmetalation Intermediates: Prior to the key C-C bond-forming step, intermediates involving a Pd–O–B linkage can form.[4] Observing these species provides direct evidence of the transmetalation pathway.
-
Side-Reaction Products: Undesirable pathways can lead to intermediates or products of protodeboronation (replacement of the boronic acid group with hydrogen) or oxidative homocoupling of the boronic acid.[5]
The following diagram illustrates the central catalytic cycle and the position of these key intermediates.
Caption: Fig 1: Simplified Suzuki-Miyaura cycle highlighting boron activation.
A Comparative Analysis of Spectroscopic Techniques
No single technique can provide a complete picture. The key to successful mechanistic study lies in a multi-pronged approach, using complementary methods to observe different facets of the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR is arguably the most powerful tool for in-situ monitoring and structural elucidation of reaction intermediates in solution. Its ability to provide quantitative data over time makes it indispensable for kinetic analysis.[6]
-
¹¹B NMR Spectroscopy: This is the most direct method for observing the boron center. The chemical shift of ¹¹B is highly sensitive to its hybridization state.[7]
-
Trigonal sp² Boron: In the starting (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, the boron atom is sp² hybridized, resulting in a broad signal in the δ 28–30 ppm range.[3][8]
-
Tetrahedral sp³ Boron: Upon reaction with a base to form the active boronate anion or conversion to a boronate ester, the boron center becomes sp³ hybridized. This increased shielding shifts the signal significantly upfield to the δ 3–15 ppm range.[1][3][9]
-
Expert Insight: Monitoring the disappearance of the ~30 ppm signal and the appearance of the ~9 ppm signal provides real-time, quantitative data on the rate and extent of boronic acid activation, a crucial first step in the catalytic cycle.
-
-
¹H and ¹³C NMR Spectroscopy: While ¹¹B NMR tracks the boron center, ¹H and ¹³C NMR monitor the organic framework. These techniques are essential for tracking the consumption of the vinyl boronic acid and the aryl halide, and the formation of the coupled product. Subtle shifts in the vinylic proton signals can indicate changes in the electronic environment around the boron atom, such as boronate ester formation.
-
¹⁹F NMR Spectroscopy: In cases where fluorinated phosphine ligands or substrates are used, ¹⁹F NMR offers a highly sensitive and clean window into the reaction, allowing for the observation of palladium-ligand complexes and pre-transmetalation intermediates.[4]
Vibrational Spectroscopy (FT-IR and Raman): The Functional Group Detectives
Vibrational spectroscopy is excellent for identifying changes in key functional groups, providing complementary information to NMR. It is particularly useful for analyzing reactions in slurries or in the solid state.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
O-H Stretch: The boronic acid starting material will exhibit a broad absorption band around 3200-3400 cm⁻¹ due to the O-H stretching of the B(OH)₂ group.[10][11] The disappearance or attenuation of this band is a clear indicator of its conversion to a boronate ester or boroxine.
-
B-O Stretch: A strong, characteristic asymmetric B-O stretching vibration appears in the 1330-1380 cm⁻¹ region.[12][13] This band's position and shape can change upon conversion to a boronate ester, providing further evidence of intermediate formation.
-
Expert Insight: Attenuated Total Reflectance (ATR) FT-IR probes allow for convenient in-situ monitoring of reactions in solution without the need for sample preparation, making it a powerful process analytical technology (PAT) tool.
-
-
Raman Spectroscopy: Raman is an excellent technique for in-situ monitoring, particularly in aqueous or solid-state reactions where IR may be challenging.[5][14] It can track the disappearance of the C-Br stretch of an aryl bromide (~1062 cm⁻¹) and the appearance of new bands corresponding to the coupled product.[15] Because the B-O and B-C bonds can give rise to Raman-active vibrations, it can be used to follow the consumption of the boronic acid.
Mass Spectrometry (MS): The Molecular Weight Sleuth
Mass spectrometry excels at identifying compounds within a complex mixture by their mass-to-charge ratio, making it ideal for detecting low-concentration or transient intermediates that may be invisible to NMR or IR.
-
Electrospray Ionization (ESI-MS): This soft ionization technique is perfectly suited for analyzing polar and charged intermediates directly from the reaction solution.[16] It can be used to identify:
-
Boronate anions [R-B(OH)₃]⁻.
-
Palladium-containing intermediates, such as [(Ar)Pd(L)₂]⁺.
-
Products of side reactions, helping to elucidate their formation pathways.
-
-
Boron's Isotopic Signature: A key diagnostic feature in the mass spectrum of any boron-containing compound is its unique isotopic pattern. Boron has two stable isotopes, ¹¹B (~80.1%) and ¹⁰B (~19.9%). This results in a characteristic M and M-1 peak pattern that is a definitive confirmation of the presence of a single boron atom in an ion.[17][18]
Comparative Summary
| Feature | NMR Spectroscopy (¹¹B, ¹H) | Vibrational (FT-IR, Raman) | Mass Spectrometry (ESI-MS) |
| Primary Information | Quantitative structural data, kinetics | Functional group changes | Molecular weight, elemental formula |
| Key Intermediates | Boronic acid vs. boronate, product | B(OH)₂ vs. B-O-R conversion | Charged Pd-complexes, anions |
| In-Situ Capability | Excellent (with flow or tube setup) | Excellent (with ATR/immersion probes) | Challenging (requires sampling/infusion) |
| Sensitivity | Moderate to Low | Moderate | High to Very High |
| Causality Link | Directly links structure to reactivity | Confirms functional group transformation | Identifies transient species by mass |
Workflow and Decision Making
Choosing the right analytical tool depends on the question you are asking. The following workflow can guide your experimental design.
Caption: Fig 2: Decision tree for selecting the appropriate spectroscopic technique.
Experimental Protocols
Trustworthy data comes from robust protocols. Below are validated starting points for key analyses.
Protocol 1: In-Situ ¹¹B NMR Monitoring of a Suzuki-Miyaura Reaction
This protocol allows for the direct observation of boronic acid activation.
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) to a standard 5 mm NMR tube.
-
Solvent Addition: Prepare a stock solution of the base (e.g., K₃PO₄, 3.0 eq) in the chosen deuterated solvent (e.g., THF-d₈/D₂O 4:1). Add 0.6 mL of this solution to the NMR tube, ensuring rapid mixing.
-
Acquisition: Immediately insert the NMR tube into the spectrometer, which has been pre-locked and shimmed on a separate solvent sample.
-
Parameters: Acquire ¹¹B NMR spectra using a proton-decoupled pulse program. Key parameters:
-
Frequency: ~128 MHz (on a 400 MHz spectrometer)
-
Acquisition Time: ~0.5 s
-
Relaxation Delay: 1 s
-
Number of Scans: 128-256 (adjust for concentration)
-
-
Analysis: Set up an automated experiment to acquire spectra at regular intervals (e.g., every 5 minutes). Integrate the signals for the sp² boronic acid (~30 ppm) and the sp³ boronate (~9 ppm) to determine the kinetics of activation.
Protocol 2: Analysis of Reaction Aliquots by ESI-MS
This protocol is designed to "fish" for charged intermediates.
-
Reaction Setup: Run the Suzuki-Miyaura reaction under standard laboratory conditions.
-
Sampling: At various time points (e.g., 1 min, 10 min, 60 min), withdraw a small aliquot (~50 µL) of the reaction mixture using a gas-tight syringe.
-
Quenching & Dilution: Immediately dilute the aliquot into 1 mL of a cold solvent (e.g., acetonitrile or methanol). This dilution effectively stops the reaction and prepares the sample for ESI-MS.
-
Infusion: Directly infuse the diluted sample into the ESI-MS source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Analysis: Acquire spectra in both positive and negative ion modes.
-
Positive Mode: Look for masses corresponding to [Ar-Pd(L)₂]⁺ or other cationic palladium species.
-
Negative Mode: Look for the mass corresponding to the boronate anion, [(4-tBu-cy)B(OH)₃]⁻.
-
Verification: For any suspected boron-containing ion, confirm its identity by carefully examining the isotopic distribution for the characteristic ¹⁰B/¹¹B pattern.
-
Conclusion
The effective analysis of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid reaction intermediates is not a matter of choosing a single "best" technique, but of intelligently deploying a suite of complementary spectroscopic tools. ¹¹B NMR provides unparalleled quantitative insight into the crucial boron activation step. FT-IR offers a robust, real-time window into functional group transformations. ESI-MS delivers the sensitivity needed to detect and identify transient, low-concentration species that are the mechanistic linchpins of the catalytic cycle. By integrating the data from these methods, researchers can move from a "black box" understanding of their reactions to a detailed, evidence-based mechanistic model, paving the way for more efficient, robust, and scalable chemical synthesis.
References
-
Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. [Link][12]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [Link][5]
-
Mass spectrometnc analysis for organic boron compounds. ResearchGate. [Link][16]
-
In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. ResearchGate. [Link][19]
-
Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions. [Link][20]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link][4]
-
Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. [Link][10]
-
In situ investigation of hot-electron-induced Suzuki−Miyaura reaction by surface-enhanced Raman spectroscopy. AIP Publishing. [Link][15]
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link][1]
-
CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link][7]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Northeastern University Library. [Link][6]
-
Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. [Link][11]
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link][2]
-
A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link][9]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ResearchGate. [Link][14]
-
Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ResearchGate. [Link][13]
-
A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. ResearchGate. [Link][8]
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC - NIH. [Link][3]
-
Mass Spectrometry in Boron Chemistry. ACS Publications. [Link][17]
-
The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today. [Link][18]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
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- 19. researchgate.net [researchgate.net]
- 20. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Catalytic Synthesis of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic Acid: A Comparative Yield Analysis
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key building blocks is paramount. (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid and its esters are valuable reagents in organic synthesis, particularly as coupling partners in Suzuki-Miyaura reactions to introduce the sterically significant 4-tert-butylcyclohexenyl moiety.[1] This guide provides an in-depth comparative analysis of the primary catalytic strategies for the synthesis of this important boronic acid, offering insights into catalyst selection, reaction mechanisms, and expected yields based on established methodologies.
Introduction to Synthetic Strategies
The synthesis of vinyl boronic acids, such as (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, can be approached through several modern catalytic methods. This guide will focus on two of the most powerful and widely adopted strategies:
-
Iridium-Catalyzed Vinylic C-H Borylation: This approach involves the direct functionalization of a C-H bond on the double bond of 4-tert-butylcyclohexene. This method is highly atom-economical as it avoids the need for pre-functionalized starting materials.[2][3][4]
-
Palladium-Catalyzed Miyaura Borylation: This classic and robust method utilizes a vinyl triflate precursor, derived from 4-tert-butylcyclohexanone, which then undergoes a cross-coupling reaction with a boron source.[5][6][7]
This guide will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and provide a comparative analysis of their respective yields and practical considerations.
Comparative Analysis of Catalytic Systems
The choice between an iridium-catalyzed C-H activation approach and a palladium-catalyzed cross-coupling reaction depends on several factors, including the availability of starting materials, desired scalability, and tolerance to other functional groups in more complex applications.
| Feature | Route A: Iridium-Catalyzed C-H Borylation | Route B: Palladium-Catalyzed Miyaura Borylation |
| Starting Material | 4-tert-butylcyclohexene | 4-(tert-Butyl)cyclohex-1-en-1-yl triflate |
| Catalyst System | [Ir(OMe)(COD)]₂ / dtbpy | PdCl₂(dppf) or other Pd(0)/phosphine complexes |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Bis(pinacolato)diboron (B₂pin₂) |
| Key Transformation | Direct vinylic C-H activation | Cross-coupling of a vinyl triflate |
| Atom Economy | High (C-H bond functionalization) | Moderate (requires triflate synthesis) |
| Typical Yields | Good to Excellent (often >80% for similar substrates)[4] | High to Excellent (often >90% for similar substrates)[6][7] |
| Key Advantages | Fewer synthetic steps, high atom economy. | Well-established, highly reliable, broad substrate scope. |
| Potential Challenges | Regioselectivity in complex systems, catalyst cost. | Requires synthesis of the vinyl triflate precursor. |
Experimental Protocols
The following protocols are representative procedures for the synthesis of the pinacol ester of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, based on established methodologies for similar substrates.
Route A: Iridium-Catalyzed Vinylic C-H Borylation of 4-tert-butylcyclohexene
This protocol is adapted from general procedures for the iridium-catalyzed borylation of cyclic vinyl ethers.[4]
Reaction Scheme:
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube under an argon atmosphere, add [Ir(OMe)(COD)]₂ (3 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (6 mol %), and bis(pinacolato)diboron (B₂pin₂) (1.2 equivalents).
-
Add anhydrous octane as the solvent.
-
Add 4-tert-butylcyclohexene (1.0 equivalent).
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired (4-(tert-butyl)cyclohex-1-en-1-yl)boronic acid pinacol ester.
Route B: Palladium-Catalyzed Miyaura Borylation of 4-(tert-Butyl)cyclohex-1-en-1-yl triflate
This protocol is based on the well-established Miyaura borylation of vinyl triflates.[5][7]
Reaction Scheme:
Step-by-Step Protocol:
-
Synthesis of 4-(tert-Butyl)cyclohex-1-en-1-yl triflate:
-
To a solution of 4-tert-butylcyclohexanone in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) and stir for 1 hour.
-
Add N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography to obtain the vinyl triflate.
-
-
Miyaura Borylation:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the 4-(tert-butyl)cyclohex-1-en-1-yl triflate (1.0 equivalent), bis(pinacolato)diboron (B₂pin₂) (1.5 equivalents), and potassium acetate (KOAc) (3.0 equivalents).
-
Add PdCl₂(dppf) (3 mol %) and anhydrous dioxane.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 80 °C for 8-16 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the (4-(tert-butyl)cyclohex-1-en-1-yl)boronic acid pinacol ester.
-
Mechanistic Insights and Catalyst Causality
A deeper understanding of the catalytic cycles involved provides valuable insights into the reaction outcomes and potential for optimization.
Iridium-Catalyzed C-H Borylation
The currently accepted mechanism for iridium-catalyzed C-H borylation involves an Ir(III) active species.[8][9] The catalytic cycle is initiated by the reaction of the iridium precursor with the diboron reagent to form an iridium tris(boryl) complex. This complex then undergoes oxidative addition of a vinylic C-H bond of the alkene, followed by reductive elimination to furnish the vinyl boronate ester and an iridium hydride species. The iridium hydride then reacts with the diboron reagent to regenerate the active iridium tris(boryl) catalyst.
Caption: Simplified Iridium-Catalyzed C-H Borylation Cycle.
Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation follows a well-established catalytic cycle for palladium cross-coupling reactions.[1] The cycle begins with the oxidative addition of the vinyl triflate to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the diboron reagent, which is often activated by a base. The final step is reductive elimination, which yields the desired vinyl boronate ester and regenerates the active Pd(0) catalyst.
Caption: Simplified Palladium-Catalyzed Miyaura Borylation Cycle.
Conclusion
Both iridium-catalyzed C-H borylation and palladium-catalyzed Miyaura borylation represent powerful and effective methods for the synthesis of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including starting material availability, cost considerations, and the overall synthetic strategy. For a more direct and atom-economical approach, the iridium-catalyzed C-H borylation is an attractive option. For a highly reliable and well-established method, particularly when starting from the corresponding ketone, the palladium-catalyzed Miyaura borylation is a robust choice. This guide provides the necessary foundational knowledge for researchers to make an informed decision and successfully implement these catalytic systems in their work.
References
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Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence. Journal of the American Chemical Society, 124(27), 8001–8006. [Link]
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Sasaki, I., Doi, H., Hashimoto, T., Kikuchi, T., Ito, H., & Ishiyama, T. (2013). Iridium(i)-catalyzed vinylic C–H borylation of 1-cycloalkenecarboxylates with bis(pinacolato)diboron. Chemical Communications, 49(67), 7546–7548. [Link]
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Sasaki, I., Doi, H., Hashimoto, T., Kikuchi, T., Ito, H., & Ishiyama, T. (2013). Iridium(I)-catalyzed Vinylic C-H Borylation of 1-cycloalkenecarboxylates With Bis(pinacolato)diboron. PubMed, 23807211. [Link]
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Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002). Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence. PubMed, 12102657. [Link]
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Ishiyama, T., Nishijima, K., & Miyaura, N. (2008). H borylation of cyclic vinyl ethers with bis(pinacolato)diboron catalyzed by an Iridium(I)-dtbpy complex. PubMed, 19043831. [Link]
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Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence. Journal of the American Chemical Society, 124(27), 8001–8006. [Link]
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Takagi, J., Kamon, A., Ishiyama, T., & Miyaura, N. (2002). Synthesis of β-Boryl-α,β-unsaturated Carbonyl Compounds via Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Vinyl Triflates. Organic Chemistry Portal. [Link]
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Ishiyama, T., & Miyaura, N. (2006). Ortho-C–H borylation of benzoate esters with bis(pinacolato)diboron catalyzed by iridium–phosphine complexes. Chemical Communications, (12), 1313–1315. [Link]
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Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. PubMed, 24645472. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Molander, G. A., & Trice, S. L. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PMC, 3433890. [Link]
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Semba, K., & Nakao, Y. (2021). Transfer C-H Borylation of Alkenes under Rh(I)-Catalysis: In-sight into the Mechanism, Selectivity-Control & Synthetic Capacity. ChemRxiv. [Link]
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Smith, A. M., & Scott, L. T. (2016). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PMC, 4744983. [Link]
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Kubota, K., & Ito, H. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 18, 855–862. [Link]
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Larsen, M. A. (2016). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship. [Link]
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Semba, K., & Nakao, Y. (2021). Transfer C–H borylation of alkenes under Rh(I) catalysis: Insight into the synthetic capacity, mechanism, and selectivity control. OUCI. [Link]
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Carrow, B. P., & Hartwig, J. F. (2013). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PMC, 3556534. [Link]
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Wang, D., & Zhu, S. (2024). Catalytic Enantioselective Primary C-H Borylation for Acyclic All-Carbon Quaternary Stereocenters. PubMed, 38182551. [Link]
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Aggarwal, V. K., & O'Brien, C. J. (2009). Synthesis of Boronic Esters. Organic Syntheses, 86, 329. [Link]
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Larsen, M. A. (2016). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. eScholarship. [Link]
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PubChem. (n.d.). (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. Retrieved from [Link]
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Kikuchi, T., & Miyaura, N. (2008). Iridium-catalyzed Vinylic C-H Borylation of Cyclic Vinyl Ethers by Bis(pinacolato)diboron. SciSpace. [Link]
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Conformational analysis of 4-tert-butylcyclohexene derivatives in reactions
An In-Depth Guide to the Conformational Analysis of 4-tert-Butylcyclohexene Derivatives in Stereoselective Reactions
For researchers and professionals in drug development and synthetic chemistry, mastering the principles of stereochemistry is not merely academic—it is fundamental to achieving desired biological activity and synthetic efficiency. The rigid, predictable nature of 4-tert-butylcyclohexene and its derivatives offers a powerful model system for understanding and exploiting conformational effects to direct reaction outcomes. The bulky tert-butyl group acts as a "conformational lock," largely preventing the ring-flipping common to cyclohexanes and providing a stable, predictable half-chair conformation.[1] This guide provides a comparative analysis of how this locked conformation dictates the stereochemical course of several key organic reactions, supported by experimental data and protocols.
The Conformational Landscape of 4-tert-Butylcyclohexene
Unlike cyclohexane, which rapidly interconverts between two chair conformations, cyclohexene adopts a half-chair conformation to accommodate the planar geometry of the double bond.[2] In 4-substituted cyclohexenes, two distinct half-chair conformers are possible. However, the significant steric bulk of a tert-butyl group creates a strong energetic preference for the conformer where it occupies a pseudo-equatorial position. This effectively "locks" the ring into a single, dominant conformation, making it an excellent substrate for studying stereoselective reactions.
A critical factor governing reactivity is allylic strain (also known as A¹,³ strain), which is the steric interaction between a substituent on the double bond and an allylic substituent on the opposite end.[3][4] In the context of 4-tert-butylcyclohexene, this refers to the steric clash between an incoming reagent and the pseudo-axial hydrogen atoms at the allylic positions (C3 and C6). Reagents will preferentially approach from the less sterically encumbered face.
Caption: Conformational locking and allylic strain in 4-tert-butylcyclohexene.
Comparative Analysis of Stereoselective Reactions
The fixed conformation of 4-tert-butylcyclohexene provides a predictable scaffold for directing the approach of reagents. We will compare three fundamental reaction types: epoxidation, hydroboration-oxidation, and the Diels-Alder cycloaddition.
Electrophilic Addition: Epoxidation
Epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a concerted reaction where an oxygen atom is delivered to the double bond. The stereochemical outcome is dictated by the steric environment of the two faces of the alkene.
Causality and Prediction: In 4-tert-butylcyclohexene, the pseudo-axial hydrogens at C3 and C6 sterically hinder the syn-face (the same face as the tert-butyl group's pseudo-equatorial plane). Consequently, the m-CPBA reagent preferentially attacks from the less hindered anti-face, leading predominantly to the trans-epoxide.
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Navigating Steric Mountains: A Comparative DFT Guide to the Suzuki Coupling Transition State of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura coupling is an indispensable tool for forging carbon-carbon bonds. However, when faced with sterically demanding substrates like (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, reaction optimization can become a significant hurdle. This guide provides an in-depth comparison of Density Functional Theory (DFT) studies on the transition state of the Suzuki coupling, offering insights into how the steric bulk of this challenging substrate influences the reaction mechanism and how computational approaches can pave the way for rational catalyst and condition selection.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has transformed the landscape of organic synthesis, particularly in the pharmaceutical industry where the construction of complex molecular architectures is paramount.[1] The reaction's catalytic cycle, generally accepted to involve oxidative addition, transmetalation, and reductive elimination, is sensitive to a variety of factors, including the steric and electronic properties of the coupling partners. For sterically hindered substrates, such as those bearing bulky alkyl groups, the efficiency of the coupling can be dramatically reduced.[2][3] Understanding the transition state energetics of the key steps is crucial for overcoming these limitations.
The Decisive Role of the Transition State in Sterically Hindered Suzuki Couplings
The transition state represents the highest energy point along the reaction coordinate and, as such, its stability dictates the rate of the reaction. In the context of the Suzuki coupling of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, the bulky tert-butyl group imposes significant steric constraints. These constraints can destabilize the transition states of the elementary steps, particularly transmetalation and reductive elimination, leading to sluggish or failed reactions.
Computational chemistry, and specifically DFT, has emerged as a powerful tool for elucidating the intricate details of catalytic mechanisms.[4][5] By modeling the geometries and energies of reactants, intermediates, and transition states, DFT can provide a quantitative understanding of the factors that govern reactivity.
Comparative Analysis of DFT Functionals and Basis Sets for Suzuki Coupling Studies
The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For transition-metal-catalyzed reactions like the Suzuki coupling, a careful selection is essential for obtaining reliable results. Below is a comparison of commonly employed DFT methods in the study of Suzuki coupling mechanisms.
| DFT Functional | Basis Set | Strengths | Considerations |
| B3LYP | 6-31G(d), LANL2DZ | A widely used hybrid functional, often providing a good balance of accuracy and computational cost for geometry optimizations. | May underestimate reaction barriers in some cases. |
| M06 | 6-311+G(d,p), SDD | A meta-hybrid GGA functional that often performs well for transition metal chemistry and non-covalent interactions. | Can be more computationally expensive than B3LYP. |
| PBE0 | def2-TZVP | A hybrid functional that can provide accurate energetics for organometallic reactions. | Higher computational cost. |
| ωB97X-D | def2-TZVP | A range-separated hybrid functional with empirical dispersion corrections, suitable for systems where non-covalent interactions are important. | Can be computationally demanding. |
The choice of functional and basis set should be guided by the specific system under investigation and validated against experimental data whenever possible. For the sterically encumbered system involving (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, functionals that account for dispersion forces, such as ωB97X-D or the M06 suite, are often preferred.
Mechanistic Insights from DFT: The Impact of Steric Hindrance
Transmetalation: A Sterically Sensitive Step
Transmetalation, the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step in Suzuki couplings, especially with hindered substrates.[7] DFT studies have shown that the transition state for this step involves a congested four-membered ring-like structure. The bulky tert-butyl group on the cyclohexene ring would significantly increase the steric repulsion within this transition state, thereby raising its energy and slowing down the reaction rate.
Reductive Elimination: The Final, Crowded Hurdle
The final step, reductive elimination, involves the formation of the C-C bond and regeneration of the Pd(0) catalyst. The transition state for this step also involves the two coupling partners in close proximity on the palladium center. The steric clash between the bulky (4-(tert-Butyl)cyclohex-1-en-1-yl) group and the other coupling partner, as well as the phosphine ligands on the palladium, can lead to a high activation barrier for this step. The use of bulky, electron-rich phosphine ligands can often promote reductive elimination by creating a more sterically crowded metal center, which favors the release of the product.[6]
Experimental Protocol: A Practical Guide to Modeling the Transition State
For researchers interested in performing their own DFT calculations on the Suzuki coupling of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, the following protocol outlines a general workflow.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Model System:
-
Palladium Catalyst: Start with a common catalyst precursor, such as Pd(PPh₃)₄ or a pre-catalyst that generates the active Pd(0) species.
-
Boronic Acid: Construct the 3D structure of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid.
-
Coupling Partner: Choose a representative aryl halide (e.g., bromobenzene).
-
Base and Solvent: Implicit solvent models (e.g., PCM, SMD) can be used to approximate the solvent environment. The role of the base (e.g., hydroxide) in activating the boronic acid should be explicitly modeled.[8]
-
-
Geometry Optimization: Perform geometry optimizations of all reactants, intermediates, and products using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) for initial structures).
-
Transition State Search:
-
Use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization with the TS keyword) to locate the transition state structures for oxidative addition, transmetalation, and reductive elimination.
-
Initial guesses for the transition state geometries can be constructed based on known mechanisms.
-
-
Frequency Analysis: Perform a frequency calculation on all optimized structures to confirm their nature (reactants and products should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate).
-
Energy Calculations: Perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., M06/def2-TZVP) to obtain more accurate reaction and activation energies.
Visualizing the Catalytic Cycle and Computational Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the Suzuki-Miyaura catalytic cycle and a typical computational workflow for studying its transition states.
Caption: A streamlined workflow for a DFT study of a Suzuki coupling transition state.
Conclusion
DFT studies provide an invaluable lens through which to view the complex interplay of steric and electronic effects in the Suzuki-Miyaura coupling. For challenging substrates like (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, where experimental optimization can be time-consuming and resource-intensive, computational modeling offers a rational approach to understanding and overcoming the hurdles posed by steric hindrance. By carefully selecting computational methods and focusing on the critical transition states of transmetalation and reductive elimination, researchers can gain predictive insights that accelerate the development of efficient and robust cross-coupling methodologies.
References
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Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
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Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
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Yaman, T., & Harvey, J. N. (2019). Suzuki-Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 220, 425-442. [Link]
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Menberu, W., Chen, B., & Liu, Y. (2021). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. New Journal of Chemistry, 45(24), 10766-10775. [Link]
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Menberu, W., Chen, B., & Liu, Y. (2021). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 11(34), 20958-20967. [Link]
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Makhubela, B. C. E., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Applied Organometallic Chemistry, 32(10), e4502. [Link]
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Yaman, T., & Harvey, J. N. (2019). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 220, 425-442. [Link]
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Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Organometallics, 25(15), 3647-3658. [Link]
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Sirleaf, T. T., et al. (2021). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 11(1), 1-11. [Link]
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Yaman, T., & Harvey, J. N. (2023). Computational mechanistic analysis of a cationic Suzuki–Miyaura reaction without added base. Catalysis Science & Technology, 13(3), 984-990. [Link]
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Nagy, L., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 27(23), 8202. [Link]
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Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 235-238. [Link]
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Wei, D., et al. (2018). Studies on Suzuki coupling reactions of large sterically hindered substrates. Journal of Chemical Research, 42(12), 624-627. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic Acid
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. The proper management and disposal of chemical reagents like (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid are not merely procedural formalities; they are foundational to ensuring a safe research environment, protecting environmental health, and upholding regulatory standards. This guide provides an in-depth, procedural framework for the safe handling and disposal of this specific boronic acid derivative, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Assessment & Immediate Safety Protocols
Before any disposal process begins, a thorough understanding of the chemical's hazards is paramount. (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, like many boronic acid derivatives, presents specific risks that dictate its handling and disposal requirements.
Key Hazards: Based on available safety data, this compound is known to cause skin and serious eye irritation and may also lead to respiratory irritation.[1] Therefore, it must be treated as hazardous waste from the moment it is designated for disposal. Under no circumstances should this chemical or its contaminated materials be discarded in regular trash or flushed down the drain.[2][3]
Personal Protective Equipment (PPE): All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation risk.[2][3] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a full-face shield are required to protect against potential splashes.[3][4][5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and consider double-gloving for added protection.[3][4]
-
Body Protection: A fully fastened lab coat is necessary to prevent skin contact.[3][6]
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup of solid material), a NIOSH-approved respirator should be used.[4][5]
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, which inform the necessary safety and disposal precautions.
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation[1] |
| Eye Irritation | H319: Causes serious eye irritation[1] |
| Respiratory Irritation | H335: May cause respiratory irritation[1] |
The Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a systematic process that prioritizes safety and compliance. The logical workflow is visualized in the diagram below.
Caption: Disposal workflow for (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid.
Experimental Protocol for Disposal
1. Waste Characterization and Segregation:
-
All chemical waste must be properly characterized.[2] Waste containing (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid should be segregated from other waste streams.[2][4]
-
Causality: Never mix boronic acid waste with incompatible chemicals like strong oxidizing agents, strong acids, or bases, as this can lead to dangerous reactions.[4][6][7] Segregation is a cornerstone of preventing unforeseen chemical incidents in the waste accumulation area.
2. Waste Collection:
-
Solid Waste: Collect unused or expired solid (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, along with contaminated solid materials (e.g., weighing paper, gloves, absorbent pads from spill cleanups), in a designated, sealable container for solid hazardous waste.[2][3]
-
Liquid Waste: If the boronic acid is in a solution, collect it in a separate, clearly labeled, and sealable container designed for liquid hazardous waste.[2][3] Use a funnel during transfer to prevent spills and remove it once the transfer is complete.[8]
3. Containerization and Labeling:
-
Use a chemically compatible container with a secure, tightly fitting lid.[4][9] The original reagent bottle can be an excellent choice once empty and properly relabeled for waste.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid," and any other identifiers or hazard pictograms required by your institution's Environmental Health and Safety (EHS) department.[2][3][4][5]
4. Temporary Storage:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[2][3]
-
The storage location should be away from incompatible materials and general laboratory traffic until it is collected by EHS personnel or a licensed waste disposal company.[2][4]
Decontamination and Disposal of Empty Containers
Empty containers that once held (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid must be properly decontaminated to remove chemical residues before they can be disposed of or recycled.[2]
Step-by-Step Decontamination Protocol:
-
Initial Rinse (Collect as Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the reaction, or one in which the boronic acid is soluble). The first rinse, and often all three, must be collected and disposed of as liquid hazardous waste.[2][9] Transfer this rinsate into your designated liquid hazardous waste container.
-
Subsequent Rinses: Depending on your institution's specific guidelines, subsequent rinses may also need to be collected as hazardous waste.[2] Always consult your laboratory's Chemical Hygiene Plan or EHS office.[4]
-
Final Disposal of Container: After thorough rinsing, allow the container to air dry completely in a well-ventilated area.[2] Deface or completely remove the original label to prevent confusion.[2][9] The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the material.[2]
Spill Management Protocol
In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Minor Spills (Contained in Fume Hood):
-
Ensure you are wearing the appropriate PPE.[10]
-
For solid spills, carefully sweep or vacuum up the material and place it in the designated solid hazardous waste container.[11] Avoid generating dust.[11]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[5][7]
-
Place the contaminated absorbent material into the solid hazardous waste container.[5]
-
Decontaminate the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.[5]
-
-
Major Spills (Outside of a Fume Hood):
-
Evacuate the immediate area and alert nearby personnel.
-
Prevent the spilled material from entering drains or waterways.[5][11]
-
Report the spill immediately to your supervisor and your institution's EHS department.[5] Do not attempt to clean up a large spill without specific training and EHS guidance.
-
Adherence to these detailed procedures is a professional responsibility that ensures the safety of yourself, your colleagues, and the wider community. When in doubt, always pause and consult your institution's EHS department for guidance.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
IsoLab, University of Washington. (n.d.). Boric Acid. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Emory University Environmental Health and Safety Office. (2020). EHS-201 REGULATED WASTE GUIDELINES. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe handling of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, focusing on the critical role of Personal Protective Equipment (PPE). As your trusted partner in the laboratory, we aim to deliver value beyond the product by equipping you with the knowledge to mitigate risks and foster a culture of safety.
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a valuable building block in organic synthesis. However, like many boronic acid derivatives, it requires careful handling to prevent potential health hazards. The primary risks associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] This guide will delineate the necessary PPE and procedural controls to ensure your team can work with this compound confidently and safely.
Foundational Safety: Engineering and Administrative Controls
Before detailing specific PPE, it is crucial to establish a safe working environment through engineering and administrative controls. These measures are the first line of defense in minimizing exposure.
-
Engineering Controls: All work with (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5][6] This is especially critical when handling the solid compound to prevent the inhalation of dust particles.[4] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3][4][5][7]
-
Administrative Controls: Adherence to strict operational protocols is essential. Limit unnecessary personal contact with the chemical.[8] Do not eat, drink, or smoke in the laboratory.[3][8] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4][8]
Essential Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure to (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solids | Chemical safety goggles | Chemically resistant gloves (e.g., nitrile) | Laboratory coat | NIOSH-approved respirator (e.g., N95) if not in a fume hood |
| Preparing Solutions | Chemical safety goggles and a full-face shield | Chemically resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if performed in a fume hood |
| Running Reactions and Work-up | Chemical safety goggles | Chemically resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if performed in a fume hood |
| Cleaning Glassware | Chemical safety goggles | Chemically resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required |
Eye and Face Protection
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is classified as a substance that causes serious eye irritation.[1] Therefore, chemical safety goggles are mandatory for all procedures involving this compound.[3][9] When there is a heightened risk of splashing, such as during the preparation of solutions or during reaction work-ups, a full-face shield should be worn in addition to safety goggles .[3][4]
Skin Protection
Hand Protection: To prevent skin contact, which can cause irritation, chemically resistant gloves are required.[3][4] Nitrile gloves are a suitable option for handling boronic acids.[3][4] It is imperative to inspect gloves for any signs of damage before use and to change them immediately if they become contaminated.[4]
Body Protection: A laboratory coat must be worn at all times to protect the skin from accidental spills. For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3]
Respiratory Protection
While handling small quantities of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid in a properly functioning chemical fume hood, respiratory protection may not be necessary.[3] However, if dust or aerosols are generated, particularly when handling the solid outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 dust mask) is required .[4][10] This is to prevent irritation of the respiratory tract.[4]
Procedural Workflow for Safe Handling
The following step-by-step protocol outlines the safe handling of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, from preparation to disposal.
Preparation and Donning of PPE
-
Area Preparation: Before starting any work, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[4] Confirm the location and functionality of the nearest safety shower and eyewash station.[4][7]
-
Gather Materials: Collect all necessary equipment and reagents.
-
Don PPE: Put on all required PPE in the following order: laboratory coat, respiratory protection (if required), eye and face protection, and finally, gloves.
Handling the Chemical
-
Weighing and Transfer: Carefully weigh the solid compound within the fume hood to minimize dust generation.[4] Use appropriate tools, such as a spatula, for transfers.[4]
-
Solution Preparation: Slowly add the solid to the solvent with stirring to avoid splashing. Keep the container tightly closed when not in use.[4]
-
Reaction and Work-up: Conduct all reactions and subsequent work-up procedures within the fume hood.
Doffing PPE and Decontamination
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface. Dispose of contaminated gloves as hazardous waste.[6]
-
Remove Other PPE: Remove the face shield (if used), then the lab coat, followed by safety goggles, and finally the respirator (if used).
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[3][4][8]
-
Work Area Decontamination: Clean the work area to remove any residual chemical.
Spill and Disposal Management
In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated. For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[3] All waste generated, including contaminated PPE and empty containers, must be treated as hazardous waste and disposed of according to institutional and local regulations.[3][4]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of Personal Protective Equipment when working with (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid.
Caption: Decision workflow for selecting appropriate PPE.
Conclusion
The safe handling of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a straightforward process when the inherent hazards are understood and the appropriate protective measures are consistently applied. By integrating the engineering controls, administrative protocols, and personal protective equipment outlined in this guide, researchers can significantly minimize their risk of exposure and maintain a safe laboratory environment. Our commitment is to empower you with the knowledge and resources necessary to conduct your vital research with the highest standards of safety and scientific excellence.
References
- BenchChem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- Apollo Scientific. (2022, September 16). 4-(tert-Butyl)benzeneboronic acid Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Thermo Fisher Scientific. (2010, October 14). SAFETY DATA SHEET.
- ChemicalBook. (2023, December 7). 4-TERT-BUTYL-1-CYCLOHEXEN-1-YLBORONIC ACID - Safety Data Sheet.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- Centers for Disease Control and Prevention. (n.d.). Boron oxide - NIOSH Pocket Guide to Chemical Hazards.
- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
- BenchChem. (n.d.). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
